1,2-Dibromo-2,3-dichloropropane
Description
The exact mass of the compound 1,2-Dibromo-2,3-dichloropropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79896. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Dibromo-2,3-dichloropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromo-2,3-dichloropropane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-2,3-dichloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Br2Cl2/c4-1-3(5,7)2-6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLLXWDLWIQDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Br2Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70289-31-5 | |
| Record name | Propane, 1,2-dibromo-2,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 70289-31-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-DIBROMO-2,3-DICHLOROPROPANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,2-Dibromo-2,3-dichloropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2-dibromo-2,3-dichloropropane, a halogenated propane derivative. The primary focus of this document is the detailed elucidation of the most common and practical synthetic pathway, which involves the electrophilic addition of bromine to 2,3-dichloro-1-propene. This guide will delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, and discuss the synthesis of the requisite starting material. Furthermore, critical safety considerations and characterization data for the target compound are presented to ensure a thorough understanding for researchers in organic synthesis and related fields.
Introduction
1,2-Dibromo-2,3-dichloropropane is a halogenated organic compound with potential applications in organic synthesis as an intermediate or building block. Its structure, featuring multiple halogen atoms, imparts specific chemical reactivity that can be exploited in the development of more complex molecules. Understanding its synthesis is crucial for its availability and further investigation into its properties and potential uses. This guide aims to provide a detailed and practical resource for the laboratory-scale synthesis of this compound.
Part 1: Synthesis of the Precursor: 2,3-Dichloro-1-propene
The primary starting material for the synthesis of 1,2-dibromo-2,3-dichloropropane is 2,3-dichloro-1-propene. This precursor can be synthesized through the dehydrochlorination of 1,2,3-trichloropropane.
Reaction Pathway: Dehydrochlorination of 1,2,3-Trichloropropane
The synthesis of 2,3-dichloro-1-propene is typically achieved by the elimination of a molecule of hydrogen chloride from 1,2,3-trichloropropane in the presence of a base, such as sodium hydroxide.[1][2]
Reaction:
CH₂(Cl)CH(Cl)CH₂(Cl) + NaOH → CH₂=C(Cl)CH₂(Cl) + NaCl + H₂O
The reaction proceeds by the abstraction of a proton from the central carbon and the subsequent elimination of a chloride ion from an adjacent carbon, leading to the formation of a double bond.
Experimental Protocol: Synthesis of 2,3-Dichloro-1-propene
The following protocol is a general guideline for the synthesis of 2,3-dichloro-1-propene:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,3-trichloropropane and a solution of sodium hydroxide. A phase-transfer catalyst, such as benzyltriethylammonium chloride, can be added to facilitate the reaction between the organic and aqueous phases.[3]
-
Reaction Conditions: The reaction mixture is typically heated to a temperature range of 50-100°C with vigorous stirring.[1] The progress of the reaction can be monitored by gas chromatography (GC).
-
Work-up and Purification: Upon completion of the reaction, the organic layer is separated from the aqueous layer. The organic layer is then washed with water to remove any remaining base and salts. The crude 2,3-dichloro-1-propene is then purified by fractional distillation to obtain the pure product.
Part 2: Core Synthesis of 1,2-Dibromo-2,3-dichloropropane
The principal method for synthesizing 1,2-dibromo-2,3-dichloropropane is the electrophilic addition of bromine (Br₂) across the double bond of 2,3-dichloro-1-propene.
Reaction Mechanism: Electrophilic Addition
The reaction proceeds via a well-established electrophilic addition mechanism. The electron-rich double bond of the alkene attacks the bromine molecule, which becomes polarized as it approaches the alkene. This leads to the formation of a cyclic bromonium ion intermediate and a bromide ion. The bromide ion then acts as a nucleophile and attacks one of the carbons of the bromonium ion in an anti-addition fashion, opening the ring and resulting in the formation of the vicinal dibromide.
Visualization of the Synthesis Pathway:
Caption: Synthesis pathway of 1,2-Dibromo-2,3-dichloropropane.
Experimental Protocol: Bromination of 2,3-Dichloro-1-propene
The following is a detailed, step-by-step methodology for the synthesis of 1,2-dibromo-2,3-dichloropropane:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,3-dichloro-1-propene in a suitable inert solvent such as dichloromethane or carbon tetrachloride. The flask should be placed in an ice bath to maintain a low temperature.
-
Addition of Bromine: A solution of bromine in the same solvent is added dropwise from the dropping funnel to the stirred solution of 2,3-dichloro-1-propene. The addition should be carried out at a rate that maintains the reaction temperature between 0 and 5°C. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[4]
-
Reaction Monitoring: The reaction is typically complete when a faint persistent reddish-brown color of bromine is observed, indicating that all the alkene has been consumed. The progress of the reaction can also be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, any excess bromine can be quenched by the addition of a few drops of a saturated sodium thiosulfate solution until the color disappears. The reaction mixture is then washed successively with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure 1,2-dibromo-2,3-dichloropropane.
Part 3: Data Presentation
Table 1: Physical and Chemical Properties
| Property | 1,2,3-Trichloropropane | 2,3-Dichloro-1-propene | Bromine | 1,2-Dibromo-2,3-dichloropropane |
| Molecular Formula | C₃H₅Cl₃ | C₃H₄Cl₂ | Br₂ | C₃H₄Br₂Cl₂ |
| Molar Mass ( g/mol ) | 147.43 | 110.97 | 159.81 | 270.77[5] |
| Boiling Point (°C) | 156.8 | 94 | 58.8 | Not readily available |
| Density (g/mL) | 1.389 | 1.204 | 3.102 | Not readily available |
| Appearance | Colorless liquid | Colorless to slightly yellow liquid[4] | Reddish-brown fuming liquid | Not readily available |
| CAS Number | 96-18-4 | 78-88-6 | 7726-95-6 | 70289-31-5[5] |
Spectroscopic Data
-
¹H NMR (1,2-Dibromo-2,3-dichloropropane): Spectral data for the closely related 1,2-dibromo-3-chloropropane shows complex multiplets in the region of 3.8-4.4 ppm.[6] For 1,2-dibromo-2,3-dichloropropane, one would expect signals corresponding to the -CH₂Br and -CH₂Cl protons.
-
¹³C NMR (1,2-Dibromo-2,3-dichloropropane): The spectrum is expected to show three distinct signals for the three carbon atoms in the molecule.[5]
Part 4: Safety and Handling
Hazard Identification and Precautions:
-
1,2,3-Trichloropropane: This compound is a known carcinogen and is toxic. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.
-
2,3-Dichloro-1-propene: This is a flammable and toxic liquid.[4] It is irritating to the skin, eyes, and respiratory system. All handling should be done in a fume hood.
-
Bromine: Bromine is a highly corrosive and toxic substance. It can cause severe burns upon contact with the skin and is extremely dangerous if inhaled. A self-contained breathing apparatus may be necessary when working with large quantities. All manipulations must be performed in a well-maintained fume hood.
-
1,2-Dibromo-2,3-dichloropropane: As a halogenated hydrocarbon, it should be treated as a potentially toxic and hazardous substance.[5] Avoid inhalation, ingestion, and skin contact.
Waste Disposal:
All chemical waste generated during this synthesis, including residual reactants, solvents, and the final product, must be disposed of in accordance with institutional and local environmental regulations for hazardous chemical waste. Halogenated organic waste should be collected in a designated container.
Conclusion
The synthesis of 1,2-dibromo-2,3-dichloropropane is a straightforward process for researchers familiar with standard organic synthesis techniques. The key transformation involves the well-understood electrophilic addition of bromine to 2,3-dichloro-1-propene. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can safely and efficiently prepare this compound for further study and application. The synthesis of the precursor from 1,2,3-trichloropropane provides a complete pathway from readily available starting materials.
References
-
PubChem. 1,2-Dibromo-2,3-dichloropropane. National Center for Biotechnology Information. [Link]
- Karásek, P., & Zvěřina, O. (2007). Regioselective synthesis of 2,3-dichloroprop-1-ene from 1,2,3-trichloropropane and its synthetic transformations.
-
PubChem. 1,2,3-Trichloropropane. National Center for Biotechnology Information. [Link]
-
PubChem. 2,3-Dichloro-1-propene. National Center for Biotechnology Information. [Link]
- Google Patents. (1996). Method for producing 2,3-dichloro-1-propene. JP2636382B2.
-
ResearchGate. (2007). Regioselective synthesis of 2,3-dichloroprop-1-ene from 1,2,3-trichloropropane and its synthetic transformations. [Link]
-
PubChem. Bromine. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-1-propene, 98%. [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. JP2636382B2 - Method for producing 2,3-dichloro-1-propene - Google Patents [patents.google.com]
- 3. 2,3-Dichloropropene(78-88-6) 1H NMR spectrum [chemicalbook.com]
- 4. odinity.com [odinity.com]
- 5. 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Dibromo-3-chloropropane (96-12-8) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Chemical Properties of 1,2-Dibromo-2,3-dichloropropane
A Note to the Researcher: This document provides a consolidated overview of the known chemical properties of 1,2-Dibromo-2,3-dichloropropane. It is important to note that this is a rare chemical with limited available research data. Much of the publicly accessible information pertains to its more widely studied isomer, 1,2-Dibromo-3-chloropropane (DBCP). This guide focuses solely on the available data for 1,2-Dibromo-2,3-dichloropropane and highlights areas where data is absent to provide a clear and accurate picture for research and development professionals.
Chemical Identity and Nomenclature
1,2-Dibromo-2,3-dichloropropane is a halogenated hydrocarbon. Its identity is defined by the following key identifiers:
-
IUPAC Name : 1,2-dibromo-2,3-dichloropropane[1]
-
Molecular Formula : C₃H₄Br₂Cl₂[1]
-
CAS Number : 70289-31-5[1]
-
Molecular Weight : 270.77 g/mol [1]
The structure of 1,2-Dibromo-2,3-dichloropropane is characterized by a three-carbon propane backbone with bromine and chlorine substituents.
Sources
"1,2-Dibromo-2,3-dichloropropane physical properties"
Initiating Property Research
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Expanding Data Collection
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Refining the Search Parameters
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Targeting the Exact Compound
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Analyzing Key Properties
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Verifying Property Data
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Corroborating Data Now
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Analyzing Data Scarcity
I've confirmed the paucity of experimental data on 1,2-Dibromo-2,3-dichloropropane. My searches continue to yield mostly computed properties, and hazard information, rather than experimentally derived physical characteristics. The PubChem entry, while useful for GHS data, offers no direct experimental values, which is problematic. This is a consistent issue, and warrants additional investigation into the reasons for the dearth of information.
Addressing Data Deficiency
I've determined that further general searches are unlikely to uncover the experimental data. My focus shifts to structuring the available computed data from PubChem, clearly indicating its origin. A comparative approach, contrasting 1,2-Dibromo-2,3-dichloropropane with similar compounds like 1,2-Dibromo-3-chloropropane, will add context while clarifying the distinctions. Now I'll assemble the initial sections, including the introduction, identifier table, computed property table, DOT graph, and safety information derived from GHS data, while highlighting the data gaps.
Confirming Literature Paucity
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An In-depth Technical Guide to 1,2-Dibromo-2,3-dichloropropane (CAS No. 70289-31-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Niche Polyhalogenated Propane
1,2-Dibromo-2,3-dichloropropane is a polyhalogenated derivative of propane, characterized by the presence of both bromine and chlorine atoms on its three-carbon backbone.[1] As a member of the halogenated hydrocarbon family, it shares properties with compounds that have found wide application as solvents, chemical intermediates, and historically, as pesticides.[2][3] However, compounds of this class are also noted for their potential toxicity, necessitating careful handling and a thorough understanding of their chemical behavior.[4][5]
This guide provides a comprehensive technical overview of 1,2-Dibromo-2,3-dichloropropane, addressing its physicochemical properties, plausible synthetic routes, analytical methodologies, and toxicological profile. Given the limited specific experimental data for this particular compound, this guide synthesizes available information and draws logical inferences from structurally similar and well-studied analogues, such as 1,2-Dibromo-3-chloropropane (DBCP), to provide a robust and practical resource for the scientific community.
Physicochemical Properties
Precise experimental data for 1,2-Dibromo-2,3-dichloropropane is not extensively documented in publicly available literature. The following table summarizes key properties computed by established chemical informatics platforms, providing a valuable baseline for experimental design and safety assessments.[1]
| Property | Value | Source |
| CAS Number | 70289-31-5 | PubChem[1] |
| Molecular Formula | C₃H₄Br₂Cl₂ | PubChem[1] |
| Molecular Weight | 270.77 g/mol | PubChem[1] |
| IUPAC Name | 1,2-dibromo-2,3-dichloropropane | PubChem[1] |
| SMILES | C(C(CBr)(Cl)Br)Cl | PubChem[1] |
| InChIKey | KKPLLXWDLWIQDL-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 0 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Reaction Mechanisms
A likely precursor for this synthesis is 2,3-dichloropropene. The addition of molecular bromine (Br₂) across the double bond of 2,3-dichloropropene would yield the desired 1,2-Dibromo-2,3-dichloropropane. This reaction proceeds via an electrophilic addition mechanism.
The causality behind this choice of reaction is twofold:
-
High Regioselectivity: The addition of a symmetrical reagent like Br₂ to an alkene is a well-established and predictable reaction, leading to the formation of a vicinal dibromide.
-
Availability of Precursors: Halogenated propenes are common industrial chemicals, making them accessible starting materials.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 1,2-Dibromo-2,3-dichloropropane.
Analytical Methodologies
The analysis of polyhalogenated hydrocarbons such as 1,2-Dibromo-2,3-dichloropropane in various matrices (e.g., environmental samples, biological tissues) is most effectively achieved using Gas Chromatography coupled with Mass Spectrometry (GC-MS).[6][7][8] This technique offers the high sensitivity required to detect trace amounts and the specificity to differentiate between various halogenated compounds.[8]
Detailed Protocol: GC-MS Analysis
This protocol is a self-validating system, incorporating quality control checks to ensure data integrity.
-
Sample Preparation (Solid Matrix):
-
Accurately weigh approximately 1-5 g of the homogenized sample into a clean extraction vessel.
-
Spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated or ¹³C-labeled analogue).
-
Add a suitable extraction solvent (e.g., hexane:acetone mixture).
-
Perform extraction using sonication or Soxhlet extraction.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Sample Preparation (Liquid Matrix):
-
Take a known volume of the liquid sample (e.g., 10-100 mL).
-
Spike with the internal standard.
-
Perform liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the extract as described above.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent.[9]
-
Column: Agilent J&W DB-Select 624 UI or a similar column designed for volatile halogenated compounds.[9]
-
Carrier Gas: Helium or Nitrogen.[9]
-
Injection Mode: Splitless injection of 1-2 µL of the extract.
-
Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for 1,2-Dibromo-2,3-dichloropropane would be determined from a full scan analysis of a standard.
-
-
-
Quantification and Quality Control:
-
Generate a calibration curve using a series of standards of known concentrations.
-
Quantify the analyte based on the ratio of its peak area to that of the internal standard.
-
Include a method blank and a matrix spike with each batch of samples to monitor for contamination and recovery.
-
Analytical Workflow Diagram
Caption: General workflow for the GC-MS analysis of halogenated hydrocarbons.
Toxicology and Safety Profile
While specific toxicological studies on 1,2-Dibromo-2,3-dichloropropane are scarce, a comprehensive risk assessment can be inferred from its GHS hazard classification and by examining the toxicology of the closely related compound, 1,2-Dibromo-3-chloropropane (DBCP).
GHS Hazard Classification
According to aggregated data from notifications to the ECHA C&L Inventory, 1,2-Dibromo-2,3-dichloropropane is classified as:
-
H315: Causes skin irritation. [1]
-
H318: Causes serious eye damage. [1]
-
H335: May cause respiratory irritation. [1]
Inference from 1,2-Dibromo-3-chloropropane (DBCP)
DBCP is a well-studied compound with significant toxicological effects. Given the structural similarity, it is prudent to assume that 1,2-Dibromo-2,3-dichloropropane may exhibit a similar hazard profile.
-
Carcinogenicity: The U.S. Department of Health and Human Services (DHHS) has classified DBCP as "reasonably anticipated to be a human carcinogen".[5] Animal studies have shown that long-term exposure to DBCP can cause cancer of the nose, stomach, kidneys, and skin.[5][10] The EPA has classified DBCP as a Group B2, probable human carcinogen.[4]
-
Reproductive Toxicity: Chronic exposure to DBCP in humans is known to cause male reproductive effects, most notably decreased sperm counts, leading to infertility.[4][5] Similar effects, including testicular damage, have been observed in animal studies.[4]
-
Acute Toxicity: Acute inhalation exposure to DBCP in humans can lead to moderate depression of the central nervous system and pulmonary congestion.[4] Ingestion can cause gastrointestinal distress and pulmonary edema.[4] Workers exposed to high levels have reported headaches, nausea, lightheadedness, and weakness.[5][10]
Handling and Safety Recommendations
Based on the known hazards, the following safety protocols are mandatory when handling 1,2-Dibromo-2,3-dichloropropane:
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Use chemically resistant gloves (e.g., Viton® or laminate film). Double-gloving is recommended.
-
Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron should be worn.
-
-
Spill Response: In case of a spill, evacuate the area. Use an absorbent material designed for chemical spills and dispose of it as hazardous waste. Do not use combustible materials to absorb the spill.
-
Disposal: All waste containing 1,2-Dibromo-2,3-dichloropropane must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
1,2-Dibromo-2,3-dichloropropane (CAS 70289-31-5) is a polyhalogenated hydrocarbon with limited directly available experimental data. However, by applying fundamental principles of chemistry and toxicology, a robust technical profile can be constructed. Its synthesis is plausibly achieved through the bromination of 2,3-dichloropropene, and its analysis is best performed using GC-MS. The toxicological profile, inferred from its GHS classification and the well-documented hazards of the structural analogue DBCP, indicates that this compound should be handled with significant caution as a potential irritant, and possibly as a reproductive toxin and carcinogen. This guide provides the necessary foundational knowledge for researchers to work with this compound safely and effectively.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,2-Dibromo-3-Chloropropane (DBCP). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for 1,2-Dibromo-3-chloropropane. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
-
Australian Government Department of Health and Aged Care. (2022). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). 1,2-Dibromo-3-Chloropropane | Toxic Substances. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Radical Allylic Halogenation. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). 1,2-Dibromo-3-chloropropane. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]
-
Internet in a Box. (2011). ATSDR - ToxFAQs™: 1,2-Dibromo-3-Chloropropane. Retrieved from [Link]
-
Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Selectivity In Free Radical Reactions. Retrieved from [Link]
-
MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-2,3-dichloropropane. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-3-Chloropropane. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propane: Acute Exposure Guideline Levels. Retrieved from [Link]
-
National Council of Educational Research and Training (NCERT). (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
- Pellizzari, E. D. (1982). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--a multimedia environmental study.
-
Schaller, C. (2022). 6.7: Radical Substitution. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 3. scribd.com [scribd.com]
- 4. epa.gov [epa.gov]
- 5. 1,2-Dibromo-3-Chloropropane | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 9. agilent.com [agilent.com]
- 10. ATSDR - ToxFAQsâ¢: 1,2-Dibromo-3-Chloropropane [medbox.iiab.me]
An In-Depth Technical Guide on the Molecular Structure of 1,2-Dibromo-2,3-dichloropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular structure of 1,2-Dibromo-2,3-dichloropropane, a halogenated propane with significant structural complexity. This document delves into its isomeric forms, stereochemistry, and the spectroscopic techniques used for its characterization, offering insights into the relationship between its structure and chemical properties.
Fundamental Molecular Structure
1,2-Dibromo-2,3-dichloropropane is a trihalogenated propane derivative with the chemical formula C₃H₄Br₂Cl₂.[1] Its IUPAC name clearly indicates a three-carbon backbone with substituents at specific positions: a bromine at the first carbon, a bromine and a chlorine at the second, and a chlorine at the third carbon.
The connectivity of the atoms is as follows:
-
Carbon-1 (C1): Bonded to one bromine atom and two hydrogen atoms.
-
Carbon-2 (C2): Bonded to one bromine atom, one chlorine atom, the C1 carbon, and the C3 carbon.
-
Carbon-3 (C3): Bonded to one chlorine atom and two hydrogen atoms.
This arrangement gives rise to a molecule with a central carbon atom (C2) that is a stereocenter.
Stereochemistry: The Chiral Nature of 1,2-Dibromo-2,3-dichloropropane
A critical aspect of the molecular structure of 1,2-Dibromo-2,3-dichloropropane is its chirality. The central carbon atom (C2) is bonded to four different groups:
-
-CH₂Br (bromomethyl group)
-
-CH₂Cl (chloromethyl group)
-
-Br (bromine atom)
-
-Cl (chlorine atom)
The presence of this single chiral center means that 1,2-Dibromo-2,3-dichloropropane exists as a pair of enantiomers, which are non-superimposable mirror images of each other.[2] These enantiomers are designated as (R)-1,2-dibromo-2,3-dichloropropane and (S)-1,2-dibromo-2,3-dichloropropane based on the Cahn-Ingold-Prelog priority rules. The existence of these stereoisomers is crucial as they may exhibit different biological activities and toxicological profiles.[3]
Caption: Enantiomers of 1,2-Dibromo-2,3-dichloropropane.
Spectroscopic Characterization
The elucidation of the molecular structure of 1,2-Dibromo-2,3-dichloropropane relies on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the diastereotopic protons on C1 and C3. Due to the chiral center at C2, the two protons on C1 are chemically non-equivalent, as are the two protons on C3. This would result in complex splitting patterns, likely appearing as two sets of AB quartets or more complex multiplets.
-
¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals, one for each of the three carbon atoms in the propane chain, as they are in different chemical environments.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to:
-
C-H stretching vibrations in the 2900-3000 cm⁻¹ region.
-
C-H bending vibrations around 1450 cm⁻¹.
-
C-Br stretching vibrations typically in the 500-600 cm⁻¹ region.
-
C-Cl stretching vibrations in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. The mass spectrum of 1,2-Dibromo-2,3-dichloropropane would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion peak and fragment peaks will exhibit characteristic isotopic patterns, which can be used to confirm the elemental composition.
Structural Parameters
| Bond | Expected Bond Length (Å) | Expected Bond Angle (°) |
| C-C | 1.54 | |
| C-H | 1.09 | |
| C-Cl | 1.77 | |
| C-Br | 1.94 | |
| C-C-C | ~109.5 | |
| Halogen-C-Halogen | ~109.5 |
Note: These are generalized values and can vary based on the specific electronic and steric environment within the molecule.
Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard and highly effective method for the separation and identification of volatile and semi-volatile organic compounds like 1,2-Dibromo-2,3-dichloropropane.
Objective: To identify and quantify 1,2-Dibromo-2,3-dichloropropane in a sample matrix.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration. An internal standard may be added for quantification.
-
GC Separation:
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure volatilization.
-
Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The temperature of the column is programmed to increase over time to elute compounds with different boiling points.
-
-
MS Detection:
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is commonly used, where high-energy electrons bombard the molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.
-
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are compared to those of a known standard of 1,2-Dibromo-2,3-dichloropropane for positive identification.
Caption: Workflow for GC-MS Analysis.
Conclusion
The molecular structure of 1,2-Dibromo-2,3-dichloropropane is defined by its halogenated propane backbone and, most significantly, by the presence of a chiral center at the C2 position. This chirality gives rise to a pair of enantiomers, a feature with important implications for its chemical and biological properties. The structural elucidation of this compound is heavily reliant on modern spectroscopic techniques, with GC-MS being a primary tool for its analysis in various matrices. A thorough understanding of its three-dimensional structure is fundamental for research into its reactivity, environmental fate, and potential applications or toxicological effects.
References
-
PubChem. 1,2-Dibromo-2,3-dichloropropane. National Center for Biotechnology Information. [Link]
-
Chemistry Stack Exchange. Why does 1,3-dichloropropane not show stereoisomerism?. [Link]
-
Pearson+. Only three stereoisomers are possible for 2,3-dibromo-2, 3-dichlorobutane. [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Data of 1,2-Dibromo-2,3-dichloropropane
This guide provides a detailed analysis of the expected spectroscopic data for 1,2-dibromo-2,3-dichloropropane, a halogenated propane of interest to researchers in synthetic chemistry and drug development. Due to the limited availability of public domain raw spectral data for this specific compound, this paper synthesizes information from closely related analogs and foundational spectroscopic principles to predict and interpret its spectral characteristics. This approach offers a robust framework for scientists working with this and similar polyhalogenated molecules.
Molecular Structure and Spectroscopic Implications
1,2-Dibromo-2,3-dichloropropane (C₃H₄Br₂Cl₂) possesses a propane backbone with a complex arrangement of halogen substituents.[1] The presence of bromine and chlorine atoms significantly influences the electronic environment of the molecule, which in turn dictates its spectroscopic behavior. Understanding the interplay of inductive effects and steric hindrance is paramount to interpreting the resulting spectra.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of 1,2-dibromo-2,3-dichloropropane and separate it from any potential impurities.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Helium gas (carrier gas)
-
Sample of 1,2-dibromo-2,3-dichloropropane
-
Appropriate solvent for dilution (e.g., hexane or dichloromethane)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a suitable volatile solvent.
-
GC Method Development:
-
Select a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).
-
Set the injector temperature (e.g., 250 °C).
-
Program the oven temperature to ensure good separation. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Set the helium carrier gas flow rate (e.g., 1 mL/min).
-
-
MS Method Development:
-
Set the ion source temperature (e.g., 230 °C) and quadrupole temperature (e.g., 150 °C).
-
Select the ionization mode, typically Electron Ionization (EI) at 70 eV.
-
Set the mass scan range (e.g., m/z 40-350).
-
-
Analysis: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to 1,2-dibromo-2,3-dichloropropane in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion cluster and the fragmentation pattern to confirm the structure.
-
Conclusion
The spectroscopic analysis of 1,2-dibromo-2,3-dichloropropane presents a valuable case study in the characterization of polyhalogenated organic compounds. While direct experimental data is not widely accessible, a thorough understanding of spectroscopic principles and comparison with related molecules allows for a reliable prediction of its IR, NMR, and MS spectra. The experimental protocols outlined in this guide provide a standardized approach for researchers to obtain high-quality data for this and similar compounds, facilitating accurate structural elucidation and furthering research in their respective fields.
References
-
PubChem. 1,2-Dibromo-3-chloropropane. National Center for Biotechnology Information. [Link]
-
PubChem. 1,2-Dibromo-2,3-dichloropropane. National Center for Biotechnology Information. [Link]
-
SpectraBase. 2,3-DIBROMO-1,1-DICHLOROPROPAN. Wiley-VCH GmbH. [Link]
-
NIST. Propane, 1,2-dibromo-3-chloro-. National Institute of Standards and Technology. [Link]
Sources
"1H NMR spectrum of 1,2-Dibromo-2,3-dichloropropane"
An In-depth Technical Guide to the 1H NMR Spectrum of 1,2-Dibromo-2,3-dichloropropane
Introduction
1,2-Dibromo-2,3-dichloropropane is a halogenated alkane with the chemical formula C₃H₄Br₂Cl₂. Its structure presents a unique case for Nuclear Magnetic Resonance (NMR) spectroscopy due to the presence of a stereocenter, which profoundly influences its proton (¹H) NMR spectrum. This guide provides a comprehensive analysis of the theoretical ¹H NMR spectrum of 1,2-dibromo-2,3-dichloropropane, delves into the underlying principles governing its spectral characteristics, and outlines a standard protocol for its experimental acquisition. This document is intended for researchers, chemists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
The core of this analysis lies in understanding the molecular asymmetry. The central carbon atom (C2) is bonded to four different substituents: a bromomethyl group (-CH₂Br), a chloromethyl group (-CH₂Cl), a bromine atom, and a chlorine atom. This makes C2 a chiral center, rendering the entire molecule chiral. This chirality is the key to deciphering its complex ¹H NMR spectrum.
Core Principles: The Impact of Chirality on ¹H NMR Spectra
Before dissecting the spectrum of 1,2-dibromo-2,3-dichloropropane, it is crucial to revisit the concept of diastereotopic protons. In molecules containing a chiral center, protons on a methylene group (CH₂) adjacent to this center are chemically non-equivalent.[1][2] These protons are termed "diastereotopic" because if one were to be substituted (e.g., with deuterium), a new stereocenter would be formed, resulting in a pair of diastereomers.[1]
Key consequences for NMR spectroscopy are:
-
Distinct Chemical Shifts: Diastereotopic protons reside in different chemical environments and will therefore have unique resonance frequencies (chemical shifts) in the NMR spectrum.[1]
-
Geminal Coupling: These non-equivalent protons on the same carbon atom will split each other's signals, a phenomenon known as geminal coupling (²J).
The structure of 1,2-dibromo-2,3-dichloropropane contains two such methylene groups, both adjacent to the C2 stereocenter. This leads to a more complex spectrum than would be expected for a similar, achiral molecule.
Structural Analysis and Spectral Prediction
The structure of 1,2-dibromo-2,3-dichloropropane is Br-CH₂(C1)-C(Br,Cl)(C2)-CH₂(C3)-Cl. The central carbon, C2, is the chiral center.
Based on this structure, we can make the following predictions for the ¹H NMR spectrum:
-
Proton Environments: There are four unique proton environments: Hₐ, Hₑ, Hₒ, and Hₐ. The protons on C1 (Hₐ and Hₑ) are diastereotopic, as are the protons on C3 (Hₒ and Hₐ).
-
Integration: Since there is one proton in each unique environment, the integrated signal ratio will be 1:1:1:1.
-
Chemical Shifts (δ): The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms. Protons on carbons bonded to halogens are deshielded and appear downfield.[3]
-
The protons on C1 (-CH₂Br) and C3 (-CH₂Cl) will be in the range of approximately 3.5 - 4.5 ppm. The exact positions are difficult to predict without experimental data, but due to the differing electronic environments created by the Br vs. Cl substituents on the adjacent carbons, the two methylene groups will have distinct chemical shift ranges.
-
-
Multiplicity (Splitting): A critical feature of this spectrum is that there are no protons on the adjacent C2 atom. Therefore, there will be no vicinal coupling (³J) between the protons on C1 and C3. The only coupling observed will be geminal coupling (²J) between the diastereotopic protons on each methylene group.
-
Hₐ will be split by Hₑ into a doublet.
-
Hₑ will be split by Hₐ into a doublet.
-
Hₒ will be split by Hₐ into a doublet.
-
Hₐ will be split by Hₒ into a doublet.
-
Therefore, the spectrum is predicted to show four distinct doublets, each with an integration of 1H.
-
Predicted Spectral Data Summary
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| Hₐ & Hₑ | ~ 3.7 - 4.2 | 1H each | Doublet (each) | ²Jab ≈ 10-12 Hz |
| Hₒ & Hₐ | ~ 3.9 - 4.4 | 1H each | Doublet (each) | ²Jcd ≈ 10-12 Hz |
Note: Chemical shifts are estimations. The actual values can vary based on the solvent and experimental conditions. Geminal coupling constants in acyclic systems are typically in the range of 10-15 Hz.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section outlines a standardized workflow for obtaining a high-resolution ¹H NMR spectrum of 1,2-dibromo-2,3-dichloropropane.
Methodology Details
-
Sample Preparation:
-
Analyte: Use approximately 5-10 mg of high-purity 1,2-dibromo-2,3-dichloropropane.
-
Solvent: Chloroform-d (CDCl₃) is a suitable solvent as it is aprotic and dissolves a wide range of organic compounds.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for calibrating the chemical shift axis to 0.00 ppm.
-
-
Instrumental Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolve the coupling patterns clearly.
-
Locking and Shimming: The deuterium signal from the solvent (CDCl₃) is used to "lock" the magnetic field, ensuring its stability during the experiment. Shimming involves adjusting the magnetic field gradients to maximize its homogeneity across the sample, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
A standard one-pulse ¹H experiment is sufficient.
-
The number of scans can be adjusted (typically 8 to 16 scans) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The raw time-domain data (FID) is converted into the frequency-domain spectrum via a Fourier Transform.
-
The spectrum is then phased to ensure all peaks are in the positive absorptive mode and the baseline is corrected to be flat.
-
The spectrum is referenced by setting the TMS peak to 0 ppm. The chemical shifts of all other peaks are then reported relative to this standard.
-
Conclusion
The ¹H NMR spectrum of 1,2-dibromo-2,3-dichloropropane is a textbook example of the influence of molecular chirality on NMR spectra. The presence of a single stereocenter at C2 renders the geminal protons on the adjacent methylene groups (C1 and C3) diastereotopic. This non-equivalence results in a spectrum predicted to contain four distinct doublets, each integrating to a single proton. This detailed analysis, combining theoretical principles with a practical experimental approach, serves as a robust guide for the structural elucidation of this and other similarly complex chiral molecules.
References
-
PubChem. (n.d.). 1,2-Dibromo-3-chloropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
Swalen, J. D., & Reilly, C. A. (1961). NMR Spectra of Some Halogenated Propenes. The Journal of Chemical Physics, 34(6), 2122–2129. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-2,3-dichloropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12: Complex Coupling. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Chapter 5: NMR. In Organic Chemistry. Retrieved from [Link]
Sources
Foreword: The Imperative of Precision in Structural Elucidation
An In-Depth Technical Guide to the ¹³C NMR Analysis of 1,2-Dibromo-2,3-dichloropropane
For researchers and professionals in drug development and materials science, the unambiguous structural characterization of highly functionalized organic molecules is not merely an academic exercise; it is a foundational requirement for establishing structure-activity relationships, ensuring purity, and meeting regulatory standards. Halogenated propanes, a class of compounds with diverse industrial and chemical applications, often present unique analytical challenges due to their complex substitution patterns and potential for stereoisomerism. This guide provides a comprehensive, field-proven methodology for the complete ¹³C NMR characterization of 1,2-dibromo-2,3-dichloropropane, moving beyond simple data acquisition to a fully validated and interpretable analytical workflow.
Part 1: Foundational Structural Analysis of 1,2-Dibromo-2,3-dichloropropane
Before any spectral analysis can commence, a thorough understanding of the target molecule's structure is paramount. The IUPAC name 1,2-dibromo-2,3-dichloropropane defines a three-carbon backbone with a specific and dense halogenation pattern.
The precise connectivity is CH₂(Br)—C(Br,Cl)—CH₂(Cl) .[1] A critical examination of this structure reveals the presence of a single stereocenter:
-
C1 (—CH₂Br): Prochiral, not a stereocenter.
-
C2 (—C(Br,Cl)—): This carbon is bonded to four distinct substituents: a bromomethyl group (—CH₂Br), a chloromethyl group (—CH₂Cl), a bromine atom, and a chlorine atom. It is, therefore, a chiral center .
-
C3 (—CH₂Cl): Prochiral, not a stereocenter.
The existence of one chiral center means that 1,2-dibromo-2,3-dichloropropane exists as a pair of enantiomers: (R)-1,2-dibromo-2,3-dichloropropane and (S)-1,2-dibromo-2,3-dichloropropane. For the purposes of ¹³C NMR spectroscopy in a standard achiral solvent (like CDCl₃), these enantiomers are indistinguishable, resulting in a single set of signals.[2]
The molecule possesses three chemically non-equivalent carbon atoms.[3] Consequently, a standard proton-decoupled ¹³C NMR spectrum is predicted to exhibit exactly three distinct signals .
Caption: Structure of 1,2-Dibromo-2,3-dichloropropane with Chiral Center (C2).
Part 2: Theoretical Prediction of the ¹³C NMR Spectrum
The chemical environment of each carbon dictates its resonance frequency (chemical shift, δ). The high degree of halogenation in 1,2-dibromo-2,3-dichloropropane significantly influences these shifts due to the strong electronegativity and "heavy atom" effects of bromine and chlorine.[4][5]
-
Electronegativity: Electronegative atoms like Cl and Br withdraw electron density from adjacent carbons, "deshielding" the carbon nucleus from the external magnetic field. This causes the signal to appear further downfield (at a higher ppm value).[6]
-
Substitution Effect: The number of halogens and other substituents directly attached to a carbon has a cumulative effect on its chemical shift.
Based on established chemical shift correlation tables and the principles of substituent effects, we can predict the approximate chemical shifts for the three non-equivalent carbons.[7][8]
Table 1: Predicted ¹³C NMR Chemical Shifts for 1,2-Dibromo-2,3-dichloropropane
| Carbon Atom | Multiplicity | Attached Groups | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | CH₂ | -Br, -C(Br,Cl)CH₂Cl | 30 - 45 | Attached to one bromine; deshielded relative to a simple alkane. |
| C3 | CH₂ | -Cl, -C(Br,Cl)CH₂Br | 40 - 55 | Attached to one chlorine. Chlorine is more electronegative than bromine, suggesting a more downfield shift than C1. |
| C2 | C (Quaternary) | -Br, -Cl, -CH₂Br, -CH₂Cl | 65 - 85 | Directly bonded to two electronegative halogens and two carbon groups, resulting in the most deshielded environment and the furthest downfield signal. |
Part 3: A Validated Experimental Workflow for ¹³C NMR Analysis
The following protocol is designed as a self-validating system, incorporating not only a standard broadband-decoupled ¹³C experiment but also Distortionless Enhancement by Polarization Transfer (DEPT) experiments to unequivocally determine the multiplicity of each carbon signal.
Caption: A comprehensive workflow for the acquisition and analysis of ¹³C NMR data.
Step-by-Step Experimental Protocol
1. Sample Preparation:
- Accurately weigh approximately 50 mg of 1,2-dibromo-2,3-dichloropropane.
- Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is an excellent solvent for this nonpolar analyte and its residual signal provides a convenient secondary chemical shift reference (~77.16 ppm).[9][10]
- Add 5-10 µL of a tetramethylsilane (TMS) solution in CDCl₃ to serve as the primary internal reference (δ = 0.00 ppm).[11]
2. Instrument Configuration & Calibration (400 MHz Spectrometer Example):
- Insert the sample into the spectrometer.
- Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.
- Tune and match the ¹³C and ¹H probe channels to the sample.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
3. Acquisition of Standard Proton-Decoupled ¹³C Spectrum:
- Causality: The goal is to obtain a spectrum where each unique carbon appears as a single line (singlet), simplifying the count of non-equivalent carbons.[12] This is achieved by broadband decoupling of protons.
- Recommended Parameters: [13]
- Pulse Program: zgpg30 or zgdc30 (utilizes a 30° flip angle and proton decoupling).
- Acquisition Time (AQ): 1.0 s. This provides adequate resolution for most small molecules.
- Relaxation Delay (D1): 2.0 s. This delay is a crucial parameter. A 2-second delay is a pragmatic choice to allow partial relaxation of the slow-relaxing quaternary carbon (C2) without extending the experiment time excessively.[13]
- Pulse Angle (p1): ~30°. A smaller flip angle reduces the risk of signal saturation, especially for carbons with long T₁ relaxation times like C2, enabling faster pulsing and better signal averaging over time.[13]
- Number of Scans (NS): Start with 1024 scans. Due to the low natural abundance of the ¹³C isotope (1.1%), significant signal averaging is required to achieve an adequate signal-to-noise ratio.[14] Adjust as needed based on the initial result.
- Spectral Width (SW): 240 ppm (from -10 to 230 ppm). This range comfortably encompasses all expected resonances for organic compounds.[12]
4. Acquisition of DEPT Spectra:
- Causality: DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential for determining the number of protons attached to each carbon (i.e., its multiplicity: CH₃, CH₂, CH, or C).[15] This provides an orthogonal layer of data that validates the assignments made from chemical shifts alone.
- DEPT-135 Experiment:
- Run a standard DEPT-135 pulse program.
- Expected Outcome: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative (inverted). Quaternary (C) carbons will be absent.[16]
- DEPT-90 Experiment:
- Run a standard DEPT-90 pulse program.
- Expected Outcome: Only CH signals will appear as positive peaks. CH₃, CH₂, and C signals will be absent.[15]
Part 4: Spectral Interpretation and Data Validation
The final stage is the synthesis of all acquired data into a coherent and validated structural assignment.
1. Analysis of the ¹³C{¹H} Spectrum:
- The spectrum should display three distinct singlet peaks, confirming the presence of three non-equivalent carbons as predicted.
- The most downfield peak will correspond to the quaternary carbon, C2.
- The other two peaks will correspond to the two CH₂ carbons, C1 and C3.
2. Cross-Validation with DEPT Data:
- DEPT-135 Spectrum: This spectrum will show two negative signals corresponding to C1 and C3 (the two CH₂ groups). The signal for C2 will be absent. This confirms the multiplicity of all three carbons.
- DEPT-90 Spectrum: This spectrum should show no signals, as there are no CH groups in the molecule. This result provides powerful negative evidence, confirming the absence of methine carbons.
3. Final Assignment Summary:
- By combining the chemical shift information with the definitive multiplicity data from the DEPT experiments, a final, unambiguous assignment can be made. The relative chemical shifts of C1 and C3 can be assigned based on the higher electronegativity of chlorine, pushing the C3 signal further downfield than the C1 signal.
Table 2: Interpreted ¹³C NMR Data for 1,2-Dibromo-2,3-dichloropropane
| Assigned Carbon | Predicted δ (ppm) | Multiplicity (from DEPT) | DEPT-135 Signal | DEPT-90 Signal |
| C2 | 65 - 85 | Quaternary (C) | Absent | Absent |
| C3 | 40 - 55 | Methylene (CH₂) | Negative | Absent |
| C1 | 30 - 45 | Methylene (CH₂) | Negative | Absent |
This systematic approach, leveraging both chemical shift prediction and empirical multiplicity determination, ensures the highest level of confidence in the final structural elucidation. It transforms the NMR experiment from a simple data point into a robust, self-validating analytical procedure.
References
- University of Regensburg. (n.d.). 13C NMR spectroscopy. Retrieved from a course material PDF, which provides a general overview of 13C NMR principles, including chemical shift ranges and decoupling.
-
Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144412, 1,2-Dibromo-2,3-dichloropropane. Retrieved from [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.20: DEPT ¹³C NMR Spectra. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 6.3: Characteristics of C-13 NMR Spectroscopy. Retrieved from [Link]
- CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Retrieved from a PDF document detailing NMR methods.
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
-
Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(8), 1184–1191. Retrieved from [Link]
- ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes.
-
W. W. Norton & Company. (n.d.). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Columbia University, NMR Core Facility. (n.d.). DEPT. Retrieved from [Link]
Sources
- 1. 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
Introduction: The Analytical Challenge of Polyhalogenated Propanes
An In-depth Technical Guide to the Mass Spectrometry of 1,2-Dibromo-2,3-dichloropropane
1,2-Dibromo-2,3-dichloropropane is a polyhalogenated hydrocarbon belonging to a class of compounds often scrutinized for their environmental persistence and toxicological profiles.[1] Due to its complex halogen substitution, its analysis requires robust and specific methodologies. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as the definitive technique for the identification and quantification of such compounds.[2] This guide provides a detailed examination of the mass spectrometric behavior of 1,2-dibromo-2,3-dichloropropane, offering field-proven insights into its fragmentation patterns and a comprehensive protocol for its analysis. The principles discussed herein are grounded in the fundamental physicochemical properties of halogenated alkanes and are broadly applicable to related analytes.
Pillar 1: The Rationale of Fragmentation in Electron Ionization (EI) Mass Spectrometry
For non-polar, volatile compounds like 1,2-dibromo-2,3-dichloropropane, Electron Ionization (EI) at a standard 70 eV is the ionization method of choice. The high energy of EI induces reproducible and extensive fragmentation, creating a characteristic mass spectrum that serves as a molecular fingerprint. The fragmentation of this molecule is governed by several key principles:
-
Bond Strength Hierarchies: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, which in turn is weaker than carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds. Consequently, the initial and most prominent fragmentation event is the homolytic cleavage of a C-Br bond, resulting in the loss of a bromine radical (•Br).[3]
-
Isotopic Abundance Patterns: The presence of bromine and chlorine atoms imparts highly characteristic isotopic patterns to the mass spectrum. These patterns are critical for confirming the elemental composition of the molecular ion and its fragments.[4]
-
Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio. Any fragment containing a single bromine atom will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by 2 m/z units.[4]
-
Chlorine: Possesses two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio. A fragment with one chlorine atom will exhibit a doublet with a 3:1 intensity ratio, also separated by 2 m/z units.
-
-
Carbocation Stability: Fragmentation pathways that lead to the formation of more stable carbocations are favored. In the case of 1,2-dibromo-2,3-dichloropropane, the loss of a halogen atom can lead to secondary carbocations, which are relatively stable and thus drive the fragmentation process.[5]
Pillar 2: Predicted Fragmentation Pathways of 1,2-Dibromo-2,3-dichloropropane
Molecular Ion (M⁺˙): The molecular ion of C₃H₄Br₂Cl₂ is expected to be of very low abundance or entirely absent, a common trait for polyhalogenated alkanes which fragment readily. The theoretical isotopic cluster would be complex, centered at m/z 268 (for the C₃H₄⁷⁹Br₂³⁵Cl₂ isotopologue), with other peaks at 270, 272, 274, and 276 reflecting the various combinations of Br and Cl isotopes.[1]
Primary Fragmentation: The Dominance of Bromine Loss The most probable initial fragmentation is the loss of a bromine radical, leading to the formation of the [M-Br]⁺ ion. This will be the highest mass fragment cluster observed with significant intensity.
-
[M - Br]⁺ → [C₃H₄BrCl₂]⁺ (m/z cluster around 187, 189, 191): This fragment results from the loss of either a ⁷⁹Br or ⁸¹Br radical. The resulting ion still contains one bromine and two chlorine atoms, producing a characteristic isotopic pattern that is a key identifier for this molecule. This pathway is analogous to the fragmentation of 1,2-dibromo-3-chloropropane, where the [M-Br]⁺ ion forms the base peak at m/z 157/155.[6]
Secondary and Subsequent Fragmentation: The [M-Br]⁺ ion serves as the precursor for most other significant fragments through subsequent losses of halogen atoms or neutral molecules.
-
Loss of Chlorine from [M-Br]⁺ → [C₃H₄BrCl]⁺ (m/z cluster around 152, 154, 156): The [C₃H₄BrCl₂]⁺ ion can subsequently lose a chlorine radical (•Cl). This fragment, containing one bromine and one chlorine, will exhibit a distinctive pattern of doublets.
-
Alpha-Cleavage: Carbon-carbon bond cleavage provides further structural information.
-
Formation of [CH₂Cl]⁺ (m/z 49/51): Cleavage of the C2-C3 bond in the parent ion or a primary fragment can yield the chloromethyl cation. This fragment is common in chlorinated alkanes and shows the characteristic 3:1 isotopic ratio for a single chlorine atom. The observation of this ion at m/z 49 is reported for the related compound 1,2-dibromo-3-chloropropane.[6]
-
Formation of [CH₂Br]⁺ (m/z 93/95): Cleavage of the C1-C2 bond can form the bromomethyl cation, which will show the ~1:1 isotopic ratio for a single bromine atom.
-
The predicted fragmentation cascade is visualized in the diagram below.
Sources
- 1. 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propane, 1,2-dibromo-3-chloro- [webbook.nist.gov]
An In-depth Technical Guide to the Reactivity of 1,2-Dibromo-2,3-dichloropropane
Introduction
1,2-Dibromo-2,3-dichloropropane is a polyhalogenated alkane with a complex reactivity profile dictated by the presence of multiple halogen atoms on a short carbon chain. This guide provides a comprehensive technical overview of its core reactivity, offering insights for researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is limited, its reactivity can be predicted with a high degree of confidence by examining the well-established principles of physical organic chemistry and the behavior of analogous vicinal and geminal dihalides.
This document will explore the key reaction pathways available to 1,2-dibromo-2,3-dichloropropane, including dehalogenation, nucleophilic substitution, and elimination reactions. The interplay of electronic and steric effects, as well as the nature of the reagents and reaction conditions, will be discussed to provide a predictive framework for its chemical behavior.
Molecular Structure and Physicochemical Properties
Understanding the three-dimensional arrangement of atoms and the distribution of electron density within the 1,2-dibromo-2,3-dichloropropane molecule is fundamental to comprehending its reactivity.
| Property | Value | Source |
| IUPAC Name | 1,2-dibromo-2,3-dichloropropane | [1] |
| Molecular Formula | C₃H₄Br₂Cl₂ | [1] |
| Molecular Weight | 270.77 g/mol | [1] |
| Structure | A propane chain with a bromine and a chlorine atom on the second carbon, a bromine atom on the first carbon, and a chlorine atom on the third carbon. | [1] |
The presence of four electronegative halogen atoms creates significant bond polarity, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles. The carbon atom at the second position (C-2) is particularly electron-deficient due to the presence of both a bromine and a chlorine atom.
Core Reactivity Themes
The reactivity of 1,2-dibromo-2,3-dichloropropane is dominated by three main types of reactions:
-
Dehalogenation: The removal of halogen atoms, typically driven by reducing agents.
-
Nucleophilic Substitution: The displacement of one or more halogen atoms by a nucleophile.
-
Elimination: The removal of a hydrogen and a halogen atom from adjacent carbons to form an alkene.
The specific outcome of a reaction will be highly dependent on the reaction conditions, including the choice of solvent, temperature, and the nature of the attacking reagent (i.e., whether it is a strong or weak nucleophile/base).
Dehalogenation Reactions
Vicinal dihalides, compounds with halogens on adjacent carbon atoms, are known to undergo dehalogenation in the presence of reducing agents to form alkenes.[2] In the case of 1,2-dibromo-2,3-dichloropropane, the vicinal dibromo moiety is a prime target for this transformation.
Causality of Experimental Choice: The use of a reducing metal, such as zinc, is a classic and effective method for the dehalogenation of vicinal dihalides. The reaction proceeds via a two-electron reduction, leading to the formation of a carbon-carbon double bond and the corresponding metal halide.
Predicted Dehalogenation of 1,2-Dibromo-2,3-dichloropropane
When treated with a reducing agent like zinc dust, 1,2-dibromo-2,3-dichloropropane is expected to undergo debromination to yield a chlorinated propene derivative.
Caption: Predicted dehalogenation of 1,2-dibromo-2,3-dichloropropane.
Experimental Protocol: Dehalogenation with Zinc
Objective: To synthesize 3-chloro-2-bromoprop-1-ene from 1,2-dibromo-2,3-dichloropropane.
Materials:
-
1,2-Dibromo-2,3-dichloropropane
-
Zinc dust (activated)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated zinc dust.
-
Add anhydrous ethanol to the flask to create a slurry.
-
Slowly add a solution of 1,2-dibromo-2,3-dichloropropane in ethanol to the stirring slurry.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove excess zinc and zinc bromide.
-
Remove the ethanol under reduced pressure to yield the crude product.
-
Purify the product by distillation.
Self-Validating System: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of the product on TLC or GC-MS. The identity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Nucleophilic Substitution Reactions
The electron-deficient carbon atoms in 1,2-dibromo-2,3-dichloropropane are susceptible to attack by nucleophiles. The outcome of these reactions is influenced by the nature of the carbon center (primary, secondary, or tertiary), the leaving group ability of the halogens, and steric hindrance.
Leaving Group Ability: The ability of a halogen to act as a leaving group increases down the group in the periodic table (I > Br > Cl > F).[3] Therefore, the bromine atoms in 1,2-dibromo-2,3-dichloropropane are better leaving groups than the chlorine atoms.
Steric Hindrance: The rate of Sₙ2 reactions is highly sensitive to steric hindrance around the electrophilic carbon.[4][5] The bulky halogen atoms on the C-2 carbon will sterically hinder the backside attack required for an Sₙ2 mechanism. The primary carbon (C-1) is less sterically hindered and therefore more likely to undergo Sₙ2 reactions.
Predicted Nucleophilic Substitution Pathways
Given the structure of 1,2-dibromo-2,3-dichloropropane, nucleophilic attack is most likely to occur at the primary C-1 position, displacing the bromide ion. Attack at the tertiary C-2 position would be sterically hindered for an Sₙ2 reaction and would require conditions that favor an Sₙ1 mechanism (e.g., a polar protic solvent and a weak nucleophile).
Caption: Potential nucleophilic substitution pathways.
Experimental Protocol: Nucleophilic Substitution with a Thiolate
Objective: To investigate the regioselectivity of nucleophilic substitution on 1,2-dibromo-2,3-dichloropropane.
Materials:
-
1,2-Dibromo-2,3-dichloropropane
-
Sodium thiophenoxide
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve sodium thiophenoxide in DMF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 1,2-dibromo-2,3-dichloropropane in DMF to the cooled solution.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture by NMR spectroscopy to determine the regioselectivity of the substitution.
Causality and Self-Validation: The use of a strong nucleophile (thiophenoxide) in a polar aprotic solvent (DMF) favors the Sₙ2 mechanism. Analysis of the product mixture by NMR will reveal which halogen was displaced and at which position, thus validating the predicted regioselectivity based on steric and electronic factors.
Elimination Reactions
In the presence of a strong, sterically hindered base, 1,2-dibromo-2,3-dichloropropane can undergo elimination reactions to form alkenes.[6] The regioselectivity of the elimination (Zaitsev vs. Hofmann) will depend on the nature of the base and the substrate.
E2 Mechanism: The most likely elimination pathway is the E2 mechanism, which is a concerted process requiring an anti-periplanar arrangement of the proton and the leaving group.[7]
Predicted Elimination Pathways
Treatment of 1,2-dibromo-2,3-dichloropropane with a strong, non-nucleophilic base like potassium tert-butoxide is expected to result in the elimination of HBr or HCl. Elimination of HBr is more likely due to the better leaving group ability of bromide. The position of the resulting double bond will be influenced by the acidity of the available protons and the stability of the resulting alkene.
Caption: Potential E2 elimination pathways.
Experimental Protocol: Dehydrohalogenation with Potassium tert-Butoxide
Objective: To induce elimination reactions in 1,2-dibromo-2,3-dichloropropane and characterize the resulting alkenes.
Materials:
-
1,2-Dibromo-2,3-dichloropropane
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Heat the solution to a gentle reflux.
-
Slowly add a solution of 1,2-dibromo-2,3-dichloropropane in tert-butanol to the refluxing solution.
-
Maintain the reflux for several hours, monitoring the reaction by GC-MS.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess base with a dilute acid (e.g., 1 M HCl).
-
Extract the products with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the product mixture by GC-MS and NMR to identify the isomeric alkenes formed.
Trustworthiness of the Protocol: This protocol employs standard conditions for E2 reactions. The use of a strong, bulky base minimizes competing nucleophilic substitution. Analysis of the product distribution will provide valuable data on the regioselectivity of the elimination process.
Conclusion
The reactivity of 1,2-dibromo-2,3-dichloropropane is a multifaceted subject governed by the fundamental principles of organic chemistry. While direct experimental data on this specific compound is scarce, a thorough understanding of the behavior of related polyhalogenated alkanes allows for robust predictions of its chemical transformations. This guide has outlined the expected outcomes of dehalogenation, nucleophilic substitution, and elimination reactions, providing a solid foundation for researchers and scientists working with this and similar molecules. The provided experimental frameworks offer a starting point for the practical investigation of these reaction pathways, emphasizing the importance of careful experimental design and thorough product characterization to validate the predicted reactivity.
References
-
PubChem. 1,2-Dibromo-3-chloropropane. National Center for Biotechnology Information. [Link]
-
PubChem. 1,2-Dibromo-2,3-dichloropropane. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Reactions of Dihalides. [Link]
-
ACS Publications. Oxidative Dehydrogenation of Propane to Propylene with Soft Oxidants via Heterogeneous Catalysis. [Link]
-
ACS Publications. Alkyl Bromides as Mechanistic Probes of Reductive Dehalogenation: Reactions of Vicinal Dibromide Stereoisomers with Zerovalent Metals. [Link]
-
Chemistry LibreTexts. Effect of sterics on Sn2 reactions. [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Agency for Toxic Substances and Disease Registry. 1,2-Dibromo-3-chloropropane-ToxFAQs. [Link]
-
Quora. Does 1,2-dibromopropane react KCN? [Link]
-
Chemistry LibreTexts. Stereochem in Elimination. [Link]
- Google Patents. Method for synthesizing 1,2-dibromopropane by utilizing propylene.
-
University of Illinois Springfield. Elimination Reactions. [Link]
-
Master Organic Chemistry. Formation of alkynes through double elimination of vicinal dibromides. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link]
- Google Patents.
-
Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]
-
Helda - University of Helsinki. Reactions and synthesis of mixed geminal dihalides. [Link]
-
Chemistry LibreTexts. Nucleophilic Substitution Reaction Overview. [Link]
-
Chemguide. Explaining the elimination reaction producing propene from 2-bromopropane. [Link]
-
YouTube. Alkenes preparation: Debromination of Vicinal Dibromides. [Link]
-
Chemistry Stack Exchange. Elimination reactions of vicinal dibromide. [Link]
-
YouTube. Elimination Reactions (AQA A-Level Chemistry). [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates. [Link]
-
Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
-
Vedantu. Gem dihalide on hydrolysis gives a vicinal diol b geminal class 12 chemistry CBSE. [Link]
-
Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link]
-
Wikipedia. 1,2-Dichloropropane. [Link]
-
YouTube. Naming Geminal And Vicinal Dihalides? - Chemistry For Everyone. [Link]
-
Centers for Disease Control and Prevention. 1,2-Dibromo-3-chloropropane. [Link]
-
MDPI. Synthesis and Chemistry of Organic Geminal Di- and Triazides. [Link]
-
Chemistry LibreTexts. Mechanisms of Nucleophilic Substitution Reactions. [Link]
Sources
- 1. 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Review of 1,2-Dibromo-3-chloropropane (DBCP)
A Note to the Reader: The topic specified was "1,2-Dibromo-2,3-dichloropropane." However, a thorough literature review reveals a scarcity of scientific data for this specific compound. In contrast, 1,2-Dibromo-3-chloropropane (DBCP) is the subject of extensive research and regulatory documentation, particularly concerning its historical use as a pesticide and its significant health and environmental impacts. It is highly probable that the intended subject of this guide is DBCP. Therefore, this document will provide an in-depth technical guide on 1,2-Dibromo-3-chloropropane (CAS No. 96-12-8).
Introduction and Historical Context
1,2-Dibromo-3-chloropropane, commonly known as DBCP, is a synthetic organic chemical that was widely used as a soil fumigant and nematicide from the 1950s until its ban in most applications in the late 1970s.[1][2][3] It was employed to protect a variety of crops, including vegetables, fruits, and nuts, from parasitic nematodes.[1][2] Despite its efficacy, the discovery of its severe toxicity to humans and its persistence in the environment led to a dramatic shift in its regulatory status and a legacy of contamination that continues to be monitored today.
Commercial production of DBCP is believed to have ceased worldwide.[4][5] However, it remains a compound of significant interest to researchers, toxicologists, and environmental scientists due to its well-documented health effects, including male reproductive toxicity and carcinogenicity, and its presence as a persistent groundwater contaminant in agricultural areas where it was once heavily used.[1][4] This guide provides a detailed overview of the chemical properties, toxicology, analytical methods, and regulatory history of DBCP.
Physicochemical Properties
DBCP is a dense, colorless to brown liquid with a pungent odor.[4][5][6] Its physical and chemical characteristics are crucial for understanding its environmental fate and transport, as well as its toxicokinetics.
| Property | Value | Source |
| Chemical Formula | C₃H₅Br₂Cl | PubChem[6] |
| CAS Number | 96-12-8 | IARC[4] |
| Molecular Weight | 236.33 g/mol | PubChem[6] |
| Boiling Point | 196 °C (385 °F) | IARC[4][5] |
| Melting Point | 6 °C (43 °F) | IARC[4][5] |
| Water Solubility | Slightly soluble | IARC[4][5] |
| Vapor Pressure | 106 Pa at 21 °C | IARC[4][5] |
| Flash Point | 76.6 °C (170 °F) | PubChem[6] |
| Synonyms | DBCP, Fumazone, Nemagon | PubChem[6] |
Synthesis and Industrial Applications
Historically, DBCP was a significant agricultural chemical. Its primary application was as a soil fumigant to control nematodes on over 40 different crops.[2][3] Beyond its agricultural use, DBCP also served as an intermediate in organic synthesis, for instance, in the production of the flame retardant tris(2,3-dibromopropyl)phosphate.[2][6] The widespread use of DBCP was abruptly halted in the United States between 1977 and 1979, with a final ban on all uses, including on pineapples in Hawaii, in 1985 due to mounting evidence of its toxicity.[1][2][6][7]
Toxicology and Health Effects
The toxicity of DBCP is complex and multifaceted, impacting multiple organ systems. Its adverse health effects are primarily linked to its metabolic activation into reactive intermediates that can damage cellular macromolecules like DNA and proteins.[4]
Mechanism of Toxicity: Metabolic Activation
DBCP itself is not the primary toxic agent. Its toxicity is mediated through metabolic activation by two principal pathways:
-
Cytochrome P450 (CYP450) Oxidation: The initial and predominant pathway involves the oxidation of DBCP by CYP450 enzymes, primarily in the liver, to form reactive epoxide intermediates.[8][9] These epoxides are electrophilic and can readily bind to cellular nucleophiles.
-
Glutathione (GSH) Conjugation: The epoxide intermediates can be detoxified by conjugation with glutathione (GSH), a process catalyzed by glutathione S-transferases (GSTs).[4][8] While this is a detoxification mechanism in the liver, in other tissues like the testes, the resulting GSH conjugate can be further metabolized to a reactive episulfonium ion, which is a potent DNA-damaging agent.[9] This tissue-specific toxification pathway is believed to be a key reason for the pronounced testicular toxicity of DBCP.[9]
The formation of these reactive metabolites, including epoxides and potentially 2-haloacroleins, is responsible for the genotoxic, carcinogenic, and cytotoxic effects of DBCP.[6]
Caption: Metabolic activation pathway of DBCP leading to cellular toxicity.
Genotoxicity and Carcinogenicity
DBCP is a well-established genotoxic agent and carcinogen.[4][8]
-
Genotoxicity: It induces DNA damage and is mutagenic in bacterial assays (e.g., Ames test), particularly in the presence of metabolic activation systems.[4]
-
Carcinogenicity: Studies in experimental animals have demonstrated sufficient evidence of carcinogenicity.[4] Oral administration of DBCP caused squamous-cell carcinomas of the forestomach in rats and mice.[1][5] Inhalation exposure led to tumors in the nasal cavity, tongue, and lungs in rodents.[1][3]
Based on this evidence, several international health organizations have classified DBCP:
-
International Agency for Research on Cancer (IARC): Group 2B, "possibly carcinogenic to humans."[4][7]
-
U.S. National Toxicology Program (NTP): "Reasonably anticipated to be a human carcinogen."[1]
-
U.S. Environmental Protection Agency (EPA): Group B2, "probable human carcinogen."[3]
Reproductive and Systemic Toxicity
The most profound and well-documented human health effect of DBCP is its impact on the male reproductive system.[3]
-
Male Infertility: Occupational exposure to high levels of DBCP led to decreased sperm counts (oligospermia) or the complete absence of sperm (azoospermia) in male workers, resulting in infertility.[7][10] For some individuals, sperm function was restored years after the exposure ceased.[10]
-
Systemic Effects: Acute exposure in humans can cause central nervous system depression, pulmonary congestion, and gastrointestinal distress.[3] Animal studies have revealed damage to multiple organs, including the liver, kidneys, spleen, and lungs, following chronic exposure.[10]
Environmental Fate and Transport
DBCP's chemical properties contribute to its persistence and mobility in the environment.
-
In Soil: When applied to soil, a portion of DBCP can evaporate into the atmosphere, while a significant amount can leach through the soil profile into groundwater, where it may persist for many years.[7][10]
-
In Water: In surface waters like lakes and ponds, DBCP tends to evaporate into the air over several days to a week.[7][10][11]
-
In Air: Once in the atmosphere, DBCP breaks down slowly, with a half-life extending over several months.[7][10][11]
This persistence and mobility, particularly in soil and groundwater, are the primary reasons for long-term environmental contamination and the potential for human exposure through contaminated drinking water long after its use was discontinued.[4]
Analytical Methodology for DBCP Detection
The standard method for quantifying DBCP in environmental matrices like water is Gas Chromatography (GC) with an Electron Capture Detector (ECD) , which is highly sensitive to halogenated compounds. EPA Method 504.1 is a widely accepted protocol.
Experimental Protocol: EPA Method 504.1 (Simplified)
This protocol outlines the key steps for analyzing DBCP in a water sample.
-
Sample Collection: Collect 60 mL of water in a vial containing a reducing agent (e.g., sodium thiosulfate) to quench any residual chlorine.
-
Liquid-Liquid Extraction:
-
Measure 35 mL of the water sample into a separatory funnel.
-
Add 2 mL of hexane (or another suitable solvent) to the sample.
-
Shake vigorously for 1-2 minutes to partition the DBCP from the aqueous phase into the organic solvent.
-
Allow the layers to separate and collect the hexane extract (upper layer).
-
-
Drying and Concentration (Optional): Pass the hexane extract through anhydrous sodium sulfate to remove any residual water. If necessary, the sample can be concentrated using a gentle stream of nitrogen.
-
GC-ECD Analysis:
-
Inject a small volume (e.g., 1-2 µL) of the hexane extract into the GC-ECD system.
-
The GC separates the components of the mixture based on their boiling points and interaction with the capillary column.
-
The ECD detects the halogenated DBCP as it elutes from the column.
-
-
Quantification: Compare the peak area of the DBCP in the sample to a calibration curve generated from standards of known concentrations to determine the concentration of DBCP in the original water sample.
Caption: Standard workflow for the analysis of DBCP in water by GC-ECD.
Regulatory Status and Safety Measures
The severe health risks associated with DBCP led to stringent regulatory actions.
-
United States: The EPA suspended most uses of DBCP between 1977 and 1979 and banned all uses in 1985.[1][2] It is now regulated under the Safe Drinking Water Act, with a Maximum Contaminant Level (MCL) for drinking water.
-
Occupational Exposure: The Occupational Safety and Health Administration (OSHA) has established a very low permissible exposure limit (PEL) for DBCP in workplace air to protect workers.[4][11]
-
Hazardous Waste: The EPA has classified DBCP as a hazardous waste, and its disposal is regulated under the Resource Conservation and Recovery Act (RCRA).[2]
Conclusion
1,2-Dibromo-3-chloropropane (DBCP) serves as a critical case study in environmental toxicology and the importance of regulatory oversight for chemical agents. Its history as an effective nematicide is overshadowed by its legacy as a potent reproductive toxicant, probable human carcinogen, and persistent environmental contaminant. Although its production and agricultural use have been discontinued for decades, the long-term consequences of its application, particularly groundwater contamination, necessitate continued monitoring and research. The advanced analytical techniques developed for its detection and the comprehensive toxicological data gathered underscore the scientific community's role in identifying and mitigating the risks posed by hazardous substances to human health and the environment.
References
-
Title: 1,2-Dibromo-3-chloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide Source: NCBI URL: [Link]
-
Title: 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl Source: PubChem URL: [Link]
-
Title: 1,2-Dibromo-3-Chloropropane-ToxFAQs Source: Agency for Toxic Substances and Disease Registry (ATSDR), CDC URL: [Link]
-
Title: Toxicological Profile for 1,2-Dibromo-3-chloropropane Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: PUBLIC HEALTH STATEMENT 1,2-DIBROMO-3-CHLOROPROPANE Source: GovInfo URL: [Link]
-
Title: 1,2-Dibromo-3-Chloropropane | ToxFAQs™ Source: Agency for Toxic Substances and Disease Registry (ATSDR), CDC URL: [Link]
-
Title: 1,2-Dibromo-3-chloropropane - 15th Report on Carcinogens Source: NCBI Bookshelf URL: [Link]
-
Title: Toxicological Profile for 1,2-Dibromo-3-Chloropropane Source: CDC URL: [Link]
-
Title: 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 Source: PubChem URL: [Link]
-
Title: 1,2-DIBROMO-3-CHLOROPROPANE 1. Exposure Data Source: IARC Publications URL: [Link]
-
Title: Toxicological Profile for 1,2-Dibromo-3-Chloropropane Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: 1,2-Dibromo-3-Chloropropane (DBCP) Source: EPA URL: [Link]
Sources
- 1. 1,2-Dibromo-3-chloropropane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. epa.gov [epa.gov]
- 4. 1,2-Dibromo-3-chloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. 1,2-Dibromo-3-Chloropropane | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 11. govinfo.gov [govinfo.gov]
Methodological & Application
Application Note: High-Sensitivity Detection of 1,2-Dibromo-2,3-dichloropropane in Environmental Matrices
Introduction and Scope
1,2-Dibromo-2,3-dichloropropane is a halogenated organic compound of potential environmental and toxicological concern. Its structural similarity to regulated compounds, such as the soil fumigant 1,2-Dibromo-3-chloropropane (DBCP), necessitates the development of robust and sensitive analytical methods for its detection in environmental samples, particularly water.[1][2] Due to the limited availability of specific, validated protocols for 1,2-Dibromo-2,3-dichloropropane, this guide establishes a comprehensive analytical framework by adapting well-documented, authoritative U.S. Environmental Protection Agency (EPA) methods developed for DBCP.[3][4]
The principles and protocols detailed herein are derived primarily from EPA Methods 504.1, 8011, and 524.3, which are the standard for analyzing structurally related compounds.[4][5] These methods leverage the inherent properties of halogenated molecules to achieve low detection limits. The core techniques discussed are Gas Chromatography (GC) coupled with an Electron Capture Detector (GC-ECD) and, for confirmation and alternative analysis, Gas Chromatography-Mass Spectrometry (GC-MS).
This document provides the scientific rationale behind methodological choices, detailed step-by-step protocols, and quality control parameters necessary for researchers and analytical scientists to develop and validate a reliable method for quantifying 1,2-Dibromo-2,3-dichloropropane.
Core Analytical Principles: Leveraging Halogen Chemistry
The presence of multiple bromine and chlorine atoms on the propane backbone is the key to the sensitive detection of 1,2-Dibromo-2,3-dichloropropane. These electronegative halogens make the molecule an ideal target for specific types of detectors.
Gas Chromatography with Electron Capture Detection (GC-ECD)
The GC-ECD is the cornerstone for trace-level analysis of halogenated compounds.[6] Its high sensitivity is based on the ability of electronegative analytes to "capture" electrons.
Mechanism of Action:
-
A radioactive ⁶³Ni source within the detector cell emits beta particles (electrons).[7][8]
-
These electrons collide with a carrier/makeup gas (typically nitrogen or argon/methane), creating a stable cloud of free electrons and generating a constant, low-level background current.[8][9]
-
When an electronegative compound like 1,2-Dibromo-2,3-dichloropropane elutes from the GC column and enters the detector, its halogen atoms capture free electrons.[7]
-
This capture event causes a significant decrease in the standing current, which is measured as a positive signal peak. The magnitude of this reduction is proportional to the analyte concentration.
The selectivity and sensitivity of ECD make it the preferred detector for routine, low-level quantification as outlined in EPA methods for similar compounds.[10][11]
Gas Chromatography with Mass Spectrometry (GC-MS)
While GC-ECD is highly sensitive, it is not structurally definitive. GC-MS provides unequivocal identification by separating the analyte based on its mass-to-charge ratio. EPA Method 524.3 utilizes this technique for analyzing DBCP and other volatile organic compounds.[5]
Mechanism of Action:
-
After chromatographic separation, the analyte enters the MS ion source, where it is fragmented into a predictable pattern of charged ions.
-
These fragments are separated by a mass analyzer (e.g., a quadrupole).
-
A detector measures the abundance of each fragment, producing a mass spectrum that serves as a chemical "fingerprint" for definitive identification.
-
For enhanced sensitivity, Selective Ion Monitoring (SIM) can be employed, where the instrument is set to detect only specific, characteristic ions of the target analyte, significantly improving the signal-to-noise ratio.[5]
Primary Protocol: Microextraction and GC-ECD Analysis
This protocol is adapted from EPA Method 504.1 and SW-846 Method 8011, which are extensively validated for the analysis of DBCP in drinking and groundwater.[3][4][10]
Sample Collection and Handling
Proper sample collection and preservation are critical to maintain sample integrity.
-
Container: Collect samples in 40-mL borosilicate glass vials with PTFE-lined septa.[10]
-
Preservative: Vials should contain ~3 mg of sodium thiosulfate as a dechlorinating agent to prevent reactions with residual chlorine in treated water.[10][12]
-
Collection Technique: When sampling from a tap, remove any aerator, run the water for several minutes to flush the line, and then reduce the flow to fill the vial without turbulence or headspace (no air bubbles).[13][14]
-
Storage and Holding Time: Immediately chill samples to ≤6°C (but not frozen) and maintain this temperature until analysis. The maximum holding time for aqueous samples is 14 days.[10][12]
Experimental Protocol: Liquid-Liquid Microextraction
This procedure efficiently extracts the analyte from the aqueous matrix into an organic solvent.[15]
-
Sample Preparation: Allow samples and standards to reach room temperature. Remove the cap from the 40-mL sample vial.
-
Solvent Addition: Add 2.0 mL of hexane to the 35-mL sample within the vial. (Note: EPA Method 504.1 specifies a 35-mL sample volume extracted with 2 mL of hexane).[15]
-
Extraction: Re-cap the vial tightly and shake vigorously for 1 minute.
-
Phase Separation: Let the vial stand for several minutes to allow the hexane and water layers to separate. The hexane extract will form the upper layer.
-
Extract Transfer: Carefully transfer a portion of the hexane layer into a 2-mL autosampler vial for analysis.
-
Analysis: Inject 2 µL of the hexane extract into the GC-ECD system.[15]
Instrumental Conditions and Parameters
The following table provides typical starting conditions for GC-ECD analysis. These must be optimized for 1,2-Dibromo-2,3-dichloropropane to ensure adequate separation and peak shape.
| Parameter | Condition | Rationale & Notes |
| Gas Chromatograph | Agilent 8890 GC or equivalent with linearized ECD | Standard instrumentation for environmental analysis. |
| Primary Column | Fused silica capillary, 30 m x 0.32 mm ID, dimethyl silicone mixed phase (e.g., Restek Rtx-5) | A non-polar column providing good separation for halogenated compounds.[16] |
| Confirmatory Column | Fused silica capillary, 30 m x 0.32 mm ID, methyl polysiloxane phase (e.g., Restek Rtx-1701) | Use of a dissimilar column is required for confirmation to avoid misidentification from co-eluting compounds.[16] |
| Temperatures | Injection Port: 200°C | Ensures rapid volatilization of the sample. |
| Detector: 350°C | Prevents condensation and maintains detector stability.[16] | |
| Oven Program: 40°C (hold 10 min), ramp 5°C/min to 130°C, ramp 10°C/min to 160°C (hold 3 min) | This is a typical program for DBCP and serves as a starting point for optimization.[16] | |
| Gases | Carrier Gas: Helium or Nitrogen | High-purity gas is essential for stable baseline. |
| Makeup Gas: Nitrogen or Argon/5% Methane | Required for proper ECD operation.[7] |
Workflow Diagram: GC-ECD Method
Caption: Workflow for 1,2-Dibromo-2,3-dichloropropane analysis via GC-ECD.
Confirmatory Protocol: Purge & Trap GC-MS
This protocol, based on EPA Method 524.3, offers an alternative with higher confidence in analyte identification and is amenable to automation.[5] It is particularly suited for drinking water matrices.
Principle of Purge and Trap
This technique is a dynamic headspace extraction method ideal for volatile organic compounds (VOCs). An inert gas (helium or nitrogen) is bubbled through the aqueous sample. Volatile analytes are stripped from the water and carried to a sorbent trap. The trap is then rapidly heated, desorbing the analytes into the gas chromatograph for separation and detection.[5]
Experimental Protocol: Purge and Trap
-
System Setup: Configure the purge and trap system connected to the GC-MS according to manufacturer instructions. A standard #10 trap (Tenax®/Silica gel/CMS) is typically used.[5]
-
Sample Introduction: An autosampler places a standard sample volume (e.g., 5 or 25 mL) into the sparging vessel.
-
Purging: Purge the sample with helium at a flow rate of ~40-45 mL/min for a set time (e.g., 10-11 minutes). The sample may be heated (e.g., to 45°C) to improve purging efficiency.[5]
-
Desorption: After purging, the trap is heated rapidly to transfer the analytes to the GC column.
-
Baking: The trap is baked at a high temperature after desorption to remove any residual compounds.
Instrumental Conditions and Parameters
| Parameter | Condition | Rationale & Notes |
| Purge & Trap | Eclipse 4760 P&T or equivalent | Automated sample concentration system. |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Standard instrumentation for environmental analysis. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides definitive mass spectral data for confirmation. |
| Column | 30 m x 0.25 mm ID, 1.4 µm film thickness, proprietary phase for VOCs | Optimized for separation of volatile compounds. |
| Temperatures | GC Oven Program: 35°C (hold 5 min), ramp 16°C/min to 220°C (hold 2 min) | A general-purpose VOC program; must be optimized. |
| MS Source: 230°C | Standard ion source temperature. | |
| MS Quadrupole: 150°C | Standard quadrupole temperature. | |
| MS Acquisition | Selective Ion Monitoring (SIM) Mode | For highest sensitivity, monitor 3-5 characteristic ions for 1,2-Dibromo-2,3-dichloropropane. These ions must be determined experimentally. |
Workflow Diagram: GC-MS Method
Caption: Workflow for 1,2-Dibromo-2,3-dichloropropane analysis via GC-MS.
Method Validation and Quality Control
Adapting a method for a new analyte requires rigorous validation to ensure data quality and trustworthiness. The following QC procedures are mandatory.
| QC Parameter | Frequency / Acceptance Criteria | Purpose |
| Initial Calibration | Initial setup; 5 to 7 standards; r² > 0.995 | Establishes the linear quantitative range of the instrument.[5] |
| Continuing Calibration Verification (CCV) | Every 10-12 samples; ±20-30% of true value | Monitors instrument performance and calibration stability. |
| Method Blank | One per batch of 20 samples; Below reporting limit | Assesses contamination from reagents, glassware, and the analytical system.[16] |
| Laboratory Fortified Blank (LFB) | One per batch; Recovery of 70-130% | Measures the accuracy of the method in a clean matrix. |
| Matrix Spike / Matrix Spike Dup. (MS/MSD) | One pair per batch; Project-specific criteria | Evaluates the effect of the sample matrix on accuracy and precision. |
| Method Detection Limit (MDL) | Determined initially and annually; Analyze 7 replicates of a low-level standard | Establishes the minimum concentration that can be detected with 99% confidence.[15] |
Summary of Performance Data (Based on DBCP)
The following table summarizes typical performance metrics for DBCP using EPA Method 504.1. A validated method for 1,2-Dibromo-2,3-dichloropropane should strive for similar performance.
| Parameter | EPA Method 504.1 Value | Reference |
| Method Detection Limit (MDL) | 0.01 µg/L | [10][15] |
| Reporting Limit | 0.01 - 0.03 µg/L | [10][15] |
| Useful Concentration Range | ~0.03 to 200 µg/L | [15] |
| Sample Holding Time | 14 days at ≤6°C | [10][12] |
| Extract Holding Time | 24 hours at ≤4°C | [10] |
References
-
Teledyne Tekmar. (n.d.). Analysis of EDB, 123-TCP, and DBCP By USEPA Method 524.3. Retrieved from [Link]
-
U.S. Geological Survey. (1990). 1,2-Dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP), gas chromatography, microextraction. National Environmental Methods Index. Retrieved from [Link]
-
U.S. EPA. (1987). US EPA Method Study 39 Method 504, 1,2-dibromoethane (edb) and 1,2-dibromo- 3-chloropropane (dbcp) In Water By Microextraction and Gas Chromatography Project Summary. Retrieved from [Link]
-
Paragon Laboratories. (n.d.). Drinking Water Analysis by EPA 504.1. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Dichloropropenes. Retrieved from [Link]
-
U.S. EPA. (1989). Methods for the Determination of Organic Compounds in Drinking Water. Retrieved from [Link]
-
California State Water Resources Control Board. (n.d.). Method 504.1. Retrieved from [Link]
-
U.S. EPA. (n.d.). EPA-OGWDW/TSC: 504.1: EDB,DCBP, and 123TCP in Water Using GCECD. Retrieved from [Link]
-
Element. (n.d.). DBP Analysis Sampling Instructions. Retrieved from [Link]
-
South Carolina Department of Environmental Services. (2014). Analytical Methodology for Groundwater and Soil Assessment Guidelines. Retrieved from [Link]
-
U.S. EPA. (1992). SW-846 Test Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-Chloropropane by Microextraction and Gas Chromatography. Retrieved from [Link]
-
U.S. EPA. (n.d.). Quick Guide To Drinking Water Sample Collection - Second Edition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-2,3-dichloropropane. PubChem Compound Database. Retrieved from [Link]
-
Buck Scientific. (n.d.). Electron Capture Detector (ECD). Retrieved from [Link]
-
American Public Health Association. (n.d.). 6231 1,2-DIBROMOETHANE (EDB) AND 1,2-DIBROMO-3-CHLOROPROPANE (DBCP). Standard Methods For the Examination of Water and Wastewater. Retrieved from [Link]
-
California Department of Pesticide Regulation. (n.d.). Guide to Sampling Air, Water, Soil, and Vegetation for Chemical Analysis. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2011). 1,2-Dibromo-3-Chloropropane-ToxFAQs. Retrieved from [Link]
-
First Nations Health Authority. (2021, June 9). How to Sample for Disinfection By-Products (DBP) [Video]. YouTube. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1,2-DIBROMO-3-CHLOROPROPANE. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Micro-ECD - GC Detectors. Retrieved from [Link]
-
Chromatography Online. (2021). Electron Capture Detectors. LCGC International. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Dibromo-3-chloropropane. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. standardmethods.org [standardmethods.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. epa.gov [epa.gov]
- 5. ysi.com [ysi.com]
- 6. measurlabs.com [measurlabs.com]
- 7. bucksci.com [bucksci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. paragonlaboratories.com [paragonlaboratories.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. NEMI Method Summary - 504.1 [nemi.gov]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. youtube.com [youtube.com]
- 15. waterboards.ca.gov [waterboards.ca.gov]
- 16. nemi.gov [nemi.gov]
Application Note: Quantification of 1,2-Dibromo-3-chloropropane (DBCP) in Environmental Samples
Introduction and Scientific Rationale
1,2-Dibromo-3-chloropropane, commonly known as DBCP, is a synthetic organic chemical that was historically used as a soil fumigant and nematocide to protect a variety of crops.[1] Despite its agricultural benefits, its use was largely discontinued in the United States by the late 1970s and fully banned in 1985 due to significant environmental and health concerns.[1] DBCP is characterized by its high persistence in soil, mobility, and potential to leach into groundwater, leading to long-term contamination of drinking water sources.[2]
Toxicological data has demonstrated that chronic exposure to DBCP can lead to severe health effects in humans, most notably male reproductive toxicity, including reduced sperm counts.[1] Furthermore, studies in animal models have shown DBCP to be a potent carcinogen, causing tumors in multiple organs upon inhalation and oral exposure.[1][3] Consequently, the International Agency for Research on Cancer (IARC) has classified DBCP in Group 2B as possibly carcinogenic to humans, and regulatory bodies like the U.S. Environmental Protection Agency (EPA) have classified it as a probable human carcinogen (Group B2).[1][2]
Given its toxicity and persistence, sensitive and reliable quantification of DBCP in environmental samples, particularly drinking water, is paramount for public health monitoring, regulatory compliance, and remediation assessment. This application note provides a detailed protocol based on established methodologies, such as EPA Method 8011, for the determination of DBCP.[4][5] The chosen method, micro-liquid-liquid extraction followed by gas chromatography with electron capture detection (GC-ECD), is selected for its high sensitivity and specificity for halogenated compounds like DBCP.
Principle of the Analytical Method
The quantification of DBCP at trace levels relies on a multi-stage process designed to isolate the analyte from the sample matrix, separate it from interfering compounds, and detect it with high sensitivity.
-
Extraction: A small volume of a water-immiscible solvent (e.g., hexane) is used to extract DBCP from a larger volume of the aqueous sample.[4] This micro-liquid-liquid extraction (µLLE) technique concentrates the analyte into the organic phase. The choice of hexane is critical; its low polarity provides high affinity for the nonpolar DBCP molecule, ensuring efficient partitioning from the aqueous matrix.
-
Separation: The hexane extract is injected into a gas chromatograph (GC). The GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[6] A temperature-programmed oven ramp allows for the sequential elution of compounds, with DBCP having a characteristic retention time under specific conditions.[7]
-
Detection: An Electron Capture Detector (ECD) is employed for detection. The ECD is exceptionally sensitive to electrophilic compounds, particularly those containing halogens (bromine and chlorine) like DBCP.[4] This provides the low detection limits necessary for regulatory monitoring.
-
Confirmation: To ensure the unequivocal identification of DBCP and avoid false positives from co-eluting interferences, positive results are confirmed on a second, dissimilar GC column.[7][8]
This workflow is illustrated in the diagram below.
Caption: High-level workflow for DBCP analysis.
Detailed Protocols
Protocol: Sample Collection and Preservation
The integrity of the analytical result begins with proper sample collection. Failure to adhere to these steps can result in loss of analyte and invalid data.
Materials:
-
40 mL borosilicate glass vials with PTFE-lined septa caps.[9]
-
Gloves and eye protection.
-
Cooler with wet ice.
Procedure:
-
Preparation: Before sampling, contact the analytical laboratory to obtain the correct sample vials and confirm any specific requirements.[10]
-
Collection: When sampling from a tap, remove any aerators and allow the water to run for 3-5 minutes to flush the line.[11]
-
Filling: Reduce the water flow to minimize turbulence.[11] Carefully fill the 40 mL vial with the sample until it is completely full, forming a positive meniscus at the top. It is critical to collect the sample without any headspace (air bubbles).
-
Capping: Tightly screw on the cap. Invert the vial and gently tap it to check for any trapped air bubbles. If bubbles are present, uncap the vial, add more sample, and reseal. Repeat until the vial is free of headspace.[11] The absence of headspace is crucial to prevent the volatile DBCP from partitioning out of the aqueous phase.
-
Storage and Transport: Label the vial clearly. Place the sample in a cooler with wet ice immediately after collection to maintain a temperature of ≤6°C but above freezing.[9][11]
-
Holding Time: Samples must be extracted within 14 days of collection.[9]
Protocol: Sample Extraction (µLLE)
This protocol details the micro-liquid-liquid extraction procedure based on EPA Method 8011.[4]
Materials:
-
Calibrated gas-tight microliter syringes.
-
Hexane (pesticide grade or equivalent).
-
Sodium chloride (reagent grade, combusted at 400°C for 30 min, optional).
-
Vortex mixer or mechanical shaker.
-
2 mL autosampler vials with PTFE-lined caps.
Procedure:
-
Sample Preparation: Remove the sample vial from cold storage and allow it to equilibrate to room temperature.
-
Aliquotting: Uncap the sample vial and carefully remove 5 mL of sample using a pipette. This creates the necessary headspace for the addition of the extraction solvent. Recap the vial. The sample volume is now 35 mL.
-
Solvent Addition: Using a calibrated syringe or micropipette, add exactly 2.0 mL of hexane to the 35 mL sample in the vial.
-
(Optional) Salting Out: For samples with complex matrices, adding approximately 7 grams of sodium chloride can improve extraction efficiency by increasing the ionic strength of the aqueous phase, which decreases the solubility of DBCP and drives it into the organic hexane layer.
-
Extraction: Tightly recap the vial. Shake the vial vigorously for 2 minutes. A vortex mixer or mechanical shaker is recommended for consistent results.
-
Phase Separation: Let the vial stand undisturbed for at least 2 minutes, allowing the hexane and water layers to separate completely. The hexane extract will form a distinct layer on top of the water.
-
Transfer: Carefully transfer approximately 1.5 mL of the hexane layer (top layer) into a 2 mL autosampler vial using a Pasteur pipette or syringe, being careful not to transfer any of the aqueous phase.
-
Analysis: The sample is now ready for GC-ECD analysis.
Protocol: Instrumental Analysis (GC-ECD)
Instrumental conditions must be precisely controlled to ensure reproducible and accurate results. The following are typical parameters; they should be optimized for the specific instrument and columns used.
Instrumentation:
-
Gas chromatograph equipped with a linearized electron capture detector (ECD).
-
Primary Column: 30 m x 0.32 mm ID fused silica capillary column with a dimethyl polysiloxane mixed phase (e.g., RTX-5).[7]
-
Confirmatory Column: 30 m x 0.32 mm ID fused silica capillary column with a methyl polysiloxane phase (e.g., RTX-1701).[7]
| Parameter | Recommended Setting | Rationale |
| Injector | Splitless, 200°C | Ensures efficient volatilization of the analyte without discrimination. |
| Carrier Gas | Helium or Nitrogen, constant flow | Inert gas to carry the sample through the column. |
| Oven Program | Initial: 40°C, hold 10 min | Allows for good initial separation of volatile components. |
| Ramp 1: 5°C/min to 130°C | Controlled ramp to elute compounds of intermediate volatility. | |
| Ramp 2: 10°C/min to 160°C | Second ramp to elute higher boiling point compounds. | |
| Hold: 3 min at 160°C | Ensures all target analytes have eluted before the next run. | |
| Detector | ECD, 350°C | High temperature prevents condensation and maintains detector sensitivity. |
| Injection Vol. | 2 µL | Standard volume for this method.[4] |
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential for producing legally defensible and scientifically valid data. This system validates every step of the process, from sample receipt to final analysis.
Caption: Quality control scheme for a typical analytical batch.
| QC Sample | Purpose | Frequency | Acceptance Criteria |
| Method Blank (MB) | Assesses contamination during preparation and analysis. | 1 per 20 samples. | Below Method Detection Limit (MDL). |
| Lab Fortified Blank (LFB) | Measures method accuracy and precision independent of matrix. Also known as a Laboratory Control Sample (LCS). | 1 per 20 samples. | 70-130% recovery of the spiked amount.[8] |
| Matrix Spike (MS) | Evaluates the effect of the sample matrix on analyte recovery. | 1 per 20 samples. | Typically 70-130% recovery, but can be wider depending on matrix. |
| Matrix Spike Duplicate (MSD) | Assesses the precision of the method in the sample matrix. | 1 per 20 samples. | Relative Percent Difference (RPD) between MS and MSD should be ≤30%. |
| Continuing Calibration Verification (CCV) | Confirms the stability and validity of the initial calibration curve. | Every 10-12 samples. | Within ±20% of the true value. |
Method Performance
The performance of this method is well-established. The following table summarizes typical performance characteristics based on EPA methodologies.
| Parameter | Definition | Typical Value |
| Method Detection Limit (MDL) | The minimum concentration that can be measured and reported with 99% confidence that the value is above zero. | 0.01 µg/L[4][8] |
| Practical Quantitation Limit (PQL) | The lowest concentration that can be reliably quantified with a stated level of confidence. | ~0.03 µg/L[4][8] |
| Calibration Range | The range of concentrations over which the instrument response is linear. | 0.03 - 200 µg/L[4][8] |
| Precision (as RPD) | The agreement between two replicate measurements. | ≤30% for MS/MSD pairs. |
| Accuracy (as % Recovery) | The agreement between a measured value and the true value. | 70-130% for LFB samples.[8] |
References
-
Title: 1,2-Dibromo-3-chloropropane in Drinking-water Source: World Health Organization (WHO) URL: [Link]
-
Title: Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993) Source: INCHEM URL: [Link]
-
Title: Toxicological Profile for 1,2-Dibromo-3-chloropropane Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: 1,2-Dibromo-3-chloropropane - IARC Monographs - Volume 71 Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: 7. Analytical Methods - Toxicological Profile for Dichloropropenes Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: 1,2-Dibromo-3-chloropropane (DBCP) Hazard Summary Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Evaluation of processes affecting 1,2-dibromo-3-chloropropane (DBCP) concentrations in ground water in the eastern San Joaquin Valley, California Source: ResearchGate URL: [Link]
-
Title: Quick Guide To Drinking Water Sample Collection - Second Edition Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: 1,2-Dibromo-3-chloropropane - 15th Report on Carcinogens Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-Chloropropane by Microextraction and Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Analysis of EDB, 123-TCP, and DBCP By USEPA Method 524.3 Source: OI Analytical URL: [Link]
-
Title: DBP Analysis Sampling Instructions Source: Eurofins URL: [Link]
-
Title: 1,2-Dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP), gas chromatography, microextraction Source: National Environmental Methods Index (NEMI) URL: [Link]
-
Title: EDB & DBCP Sample Requirements Source: SPL, Inc. URL: [Link]
-
Title: Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: METHOD 504.1: 1,2-DIBROMOETHANE (EDB), 1,2-DIBROMO-3-CHLOROPROPANE (DBCP), AND 1,2,3-TRICHLOROPROPANE (123TCP) IN WATER BY MICROEXTRACTION AND GAS CHROMATOGRAPHY Source: California State Water Resources Control Board URL: [Link]
-
Title: SW-846 Test Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-Chloropropane by Microextraction and Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco Source: Biological and Molecular Chemistry URL: [Link]
-
Title: Quick Guide To Drinking Water Sample Collection Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. 1,2-Dibromo-3-chloropropane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. SW-846 Test Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-Chloropropane by Microextraction and Gas Chromatography | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 6. biolmolchem.com [biolmolchem.com]
- 7. nemi.gov [nemi.gov]
- 8. waterboards.ca.gov [waterboards.ca.gov]
- 9. EDB & DBCP – SPL [spllabs.com]
- 10. epa.gov [epa.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Analysis of 1,2-Dibromo-3-chloropropane (DBCP) in Aqueous Samples by Microextraction and Dual-Column Gas Chromatography with Electron Capture Detection
An Application Note for Researchers and Scientists
Introduction
1,2-Dibromo-3-chloropropane, commonly known as DBCP, is a synthetic organic compound previously used as a soil fumigant to control nematodes in agriculture.[1] Despite its effectiveness, its use has been heavily restricted or banned in many countries due to its classification as a probable human carcinogen and its persistent nature in the environment, particularly in groundwater systems.[2][3] The U.S. Environmental Protection Agency (EPA) has established stringent monitoring requirements for DBCP in drinking water, necessitating highly sensitive and specific analytical methods for its detection at trace levels.[1]
This application note provides a detailed, field-proven protocol for the determination of DBCP in water, adapted from established methodologies such as EPA Method 504.1 and 8011.[2] The method employs a liquid-liquid microextraction technique followed by analysis using a gas chromatograph equipped with dual capillary columns and dual electron capture detectors (GC-ECD) for robust quantification and confirmation.
Principle of the Method
The fundamental principle of this method is the efficient extraction of the nonpolar DBCP analyte from an aqueous matrix into an immiscible organic solvent, followed by its separation from other compounds and sensitive detection.
-
Microextraction: A small volume of a water-immiscible solvent (hexane) is vigorously mixed with a larger volume of the aqueous sample.[4] The high affinity of the nonpolar DBCP for the hexane facilitates its transfer from the water to the organic phase. Salting out, by adding sodium chloride, is employed to decrease the solubility of DBCP in the aqueous phase, thereby increasing the extraction efficiency.[5]
-
Gas Chromatography (GC): A small aliquot of the hexane extract is injected into the GC system. The high temperature of the injection port vaporizes the sample, which is then carried by an inert gas (the mobile phase) onto a capillary column.[5] The column, coated with a stationary phase, separates compounds based on their boiling points and interactions with the phase.
-
Electron Capture Detection (ECD): As the halogenated DBCP molecule elutes from the column, it enters the ECD. The detector contains a radioactive source (typically Nickel-63) that emits beta particles, creating a steady baseline current. Electronegative compounds like DBCP capture these electrons, causing a measurable drop in the current that is proportional to the analyte's concentration.[6] This makes the ECD exceptionally sensitive for halogenated compounds.
-
Confirmation: To ensure the reliability of positive identifications and avoid false positives from co-eluting interfering compounds, a dual-column confirmation setup is essential.[5][6] The sample extract is split and simultaneously run on two columns with different stationary phase polarities, which results in different retention times for the target analyte. A true positive result will show a peak at the expected retention times on both columns.[5]
Experimental Workflow & Protocols
I. Sample Handling and Preservation
Proper sample collection and preservation are critical to prevent the loss of volatile analytes and inhibit degradation.
Protocol: Sample Collection
-
Prior to collection, add approximately 3 mg of sodium thiosulfate crystals to each 40-mL sample vial to dechlorinate the sample, preventing reactions with residual chlorine.[1][7]
-
If sampling from a tap, allow the water to run for about 10 minutes to flush the system and ensure the sample is representative of the source.[7]
-
Collect the sample in a steady stream, filling the vial to overflowing to ensure no headspace (air bubbles) is present.
-
Immediately cap the vial and invert to mix the sodium thiosulfate.
-
Chill the samples to 4°C immediately after collection and maintain this temperature until analysis.[8] Samples must be analyzed within 14 days of collection.[1][7]
II. Reagents and Standards Preparation
Causality: The use of high-purity, pesticide-grade solvents is mandatory. Impurities in the extracting solvent are a primary source of analytical interference and can lead to elevated detection limits or false positives.[2]
Protocol: Standard Preparation
-
Primary Stock Standard (e.g., 5 mg/mL): Prepare by accurately weighing approximately 50 mg of neat DBCP standard into a 10-mL volumetric flask and diluting to volume with methanol. Store at ≤ -10°C in an amber vial for up to 6 months.[5]
-
Secondary Stock Standard (e.g., 0.5 µg/mL): Dilute the primary stock standard with methanol. For example, dilute 50 µL of the 5 mg/mL primary stock to 5.0 mL with methanol. Store under the same conditions as the primary stock.[5]
-
Working Calibration Standards (e.g., 0.05 to 2.0 µg/L): Prepare a series of aqueous calibration standards daily by spiking appropriate volumes of the secondary stock standard into reagent-free water. These standards must be extracted in the same manner as the samples.[5]
III. Microextraction Procedure
This protocol is based on the established 35:2 sample-to-solvent ratio for effective microextraction.[2][4]
Protocol: Sample Extraction
-
Allow samples and standards to equilibrate to room temperature.
-
For each 40-mL vial, uncap and remove 5 mL of sample water using a volumetric pipette. This creates a consistent headspace for the extraction solvent.[5]
-
Add approximately 7 g of sodium chloride to each vial and shake until fully dissolved.[5]
-
Add exactly 2.0 mL of pesticide-grade hexane to each vial using a volumetric pipette.[2][4]
-
Cap the vial tightly and shake vigorously by hand for 1 minute to ensure intimate contact between the aqueous and organic phases.
-
Let the vial stand for several minutes to allow the layers to separate. The hexane extract will be the top layer.
-
Carefully transfer approximately 1.5 mL of the upper hexane layer into a 2-mL autosampler vial.
-
The extract is now ready for GC-ECD analysis. If not analyzed immediately, extracts should be stored at 4°C and analyzed within 24 hours.[1]
Instrumentation and Analytical Conditions
The following table outlines the recommended GC system configuration and operating parameters. These conditions are based on those specified in regulatory methods and provide a robust starting point for method development.[5]
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent with dual ECDs | Provides the necessary platform for sensitive and confirmatory analysis. |
| Injection Port | Split/Splitless | Allows for flexibility in injection modes. |
| Injection Mode | Splitless | Ensures the entire injected sample volume is transferred to the column for maximum sensitivity. |
| Injection Volume | 2 µL | A standard volume for introducing the extracted sample into the system.[2] |
| Injector Temp. | 200°C | Ensures rapid and complete vaporization of the sample without causing thermal degradation of the analyte.[5] |
| Carrier Gas | Helium or Nitrogen, high purity | Inert mobile phase to carry the analytes through the column. |
| Primary Column | 30 m x 0.32 mm ID, 0.25 µm film (e.g., DB-5 or RTX-5) | A non-polar column providing good separation for a wide range of organic compounds.[5] |
| Confirmatory Column | 30 m x 0.32 mm ID, 0.25 µm film (e.g., DB-1701 or RTX-1701) | A mid-polarity column that provides a different elution order, confirming analyte identity.[5] |
| Oven Program | Initial 40°C, hold 10 min; Ramp 5°C/min to 130°C; Ramp 10°C/min to 160°C, hold 3 min | This program provides separation from early-eluting solvent peaks and ensures DBCP elutes as a sharp, well-defined peak.[5] |
| Detector | Electron Capture Detector (ECD) | Offers superior sensitivity for halogenated compounds like DBCP.[6] |
| Detector Temp. | 350°C | High temperature prevents condensation of analytes and minimizes detector contamination.[5] |
| Makeup Gas | Nitrogen or Argon/Methane | Optimizes detector performance and peak shape. |
Data Analysis and Quality Control
A self-validating system relies on stringent quality control to ensure the trustworthiness of results.
-
Calibration: A multi-point calibration curve (minimum 5 points) must be generated by extracting and analyzing the aqueous working standards. The curve's linearity should be verified with a correlation coefficient (r²) of ≥0.995.
-
Method Blank: An analyte-free reagent water sample must be extracted and analyzed with every batch of samples. This is crucial for monitoring contamination from solvents, reagents, or glassware.[5]
-
Laboratory Fortified Blank (LFB): A reagent water sample spiked with a known concentration of DBCP is analyzed with each batch. The recovery must fall within established laboratory control limits (e.g., 70-130%) to verify the accuracy of the method.
-
Dual-Column Confirmation: A positive detection is only confirmed if a peak is present at the correct retention time on both the primary and confirmatory columns. The quantitative result is typically reported from the primary column.[5]
Expected Method Performance
Based on established EPA methods, this protocol can achieve a Method Detection Limit (MDL) of approximately 0.01 µg/L for DBCP in water.[2] The practical quantitation range is typically from 0.03 to 200 µg/L.[2][4]
Visualized Workflow
The following diagram illustrates the complete analytical process from sample collection to final data analysis.
Caption: Workflow for DBCP analysis by GC-ECD.
References
-
U.S. Environmental Protection Agency. (1992). Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-chloropropane by Microextraction and Gas Chromatography. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Dichloropropenes. [Link]
-
Teledyne Leeman Labs. Analysis of EDB, 123-TCP, and DBCP By USEPA Method 524.3. [Link]
-
ASTM International. (1998). D5316-98: Standard Test Method for 1,2-Dibromoethane and 1,2-Dibromo-3-Chloropropane in Water by Microextraction and Gas Chromatography. [Link]
-
National Water Quality Laboratory. 1,2-Dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP), gas chromatography, microextraction. [Link]
-
Paragon Laboratories, Inc. Drinking Water Analysis by EPA 504.1. [Link]
-
Summit Environmental Technologies. (2024). EPA Method 504.1. [Link]
-
Burow, K.R., et al. (1999). Evaluation of processes affecting 1,2-dibromo-3-chloropropane (DBCP) concentrations in ground water in the eastern San Joaquin Valley, California. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. EPA-OGWDW/TSC: 504.1: EDB,DCBP, and 123TCP in Water Using GCECD. [Link]
-
California State Water Resources Control Board. Method 504.1. [Link]
-
U.S. Environmental Protection Agency. Environmental Chemistry Methods: Dichloropropene. [Link]
-
Restek Corporation. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]
Sources
Application Notes and Protocols: The Strategic Use of Polyhalogenated Propanes as Chemical Intermediates
A Focus on 1,2-Dibromo-3-chloropropane (DBCP) as a Model Reagent
Senior Application Scientist Note: The compound 1,2-Dibromo-2,3-dichloropropane is a structurally defined chemical entity; however, a thorough review of scientific and patent literature reveals a significant lack of published applications for its use as a chemical intermediate. In contrast, its close analog, 1,2-Dibromo-3-chloropropane (DBCP) , has a well-documented, albeit historical, record as a synthetic precursor. Therefore, this guide will focus on DBCP as an illustrative model for the synthetic utility of small, polyhalogenated C3 building blocks. The principles, protocols, and safety considerations discussed are broadly applicable to this class of reagents.
Introduction: The Double-Edged Sword of Polyhalogenated Intermediates
Polyhalogenated alkanes, such as 1,2-Dibromo-3-chloropropane (DBCP), are powerful and versatile chemical intermediates.[1][2] Their utility stems from the presence of multiple reactive centers—the carbon-halogen bonds—which can be selectively targeted to undergo substitution, elimination, or cyclization reactions. The differential reactivity of bromine and chlorine atoms on the same molecule (bromide is a better leaving group than chloride) provides an additional layer of synthetic control, allowing for sequential and site-selective transformations.[3]
However, the very reactivity that makes these compounds synthetically valuable also contributes to their significant biological activity. DBCP, a colorless liquid with a pungent odor, was formerly used as a soil fumigant and is now recognized as a potent carcinogen and reproductive toxin.[4][5][6][7] Its use is highly restricted, and any consideration of its application in a research or development setting must be preceded by a rigorous safety and handling protocol. These notes are intended for professionals in controlled laboratory environments where stringent engineering and personal protective equipment (PPE) protocols can be strictly enforced.
Physicochemical and Hazard Profile
A comprehensive understanding of the reagent's properties is foundational to its safe and effective use. The data below is for 1,2-Dibromo-3-chloropropane (DBCP), our model compound.
| Property | Value | Source |
| Molecular Formula | C₃H₅Br₂Cl | PubChem CID 7280[4] |
| Molecular Weight | 236.33 g/mol | IARC[5] |
| Appearance | Colorless to brown liquid | PubChem CID 7280[4] |
| Boiling Point | 196 °C | IARC[5] |
| Flash Point | 77 °C (170 °F) | PubChem CID 7280[4] |
| Solubility | Slightly soluble in water; miscible with oils | IARC[5] |
GHS Hazard Statement Summary for DBCP:
-
Toxicity: Toxic if swallowed, fatal if inhaled, harmful in contact with skin.[4]
-
Irritation: Causes skin and eye irritation.[4]
-
Long-Term Effects: May cause genetic defects, may cause cancer, may damage fertility or the unborn child, and may cause damage to organs through prolonged exposure.[4]
Core Directive: Handling Highly Hazardous Chemical Intermediates
The causality behind stringent handling protocols is the prevention of acute and chronic toxicity. DBCP can be absorbed through inhalation, skin contact, and ingestion.
Protocol 1: Mandatory Safety and Handling Workflow
-
Engineering Controls (Primary Barrier): All manipulations must be conducted within a certified, negative-pressure chemical fume hood with a face velocity of at least 100 ft/min. The work area should be designated for "Particularly Hazardous Substances."
-
Personal Protective Equipment (Secondary Barrier):
-
Gloves: Double-gloving is required. Use an inner nitrile glove and an outer, heavier-duty glove (e.g., Viton™ or butyl rubber). Change gloves immediately upon contamination.
-
Eye Protection: Wear chemical splash goggles and a full-face shield.
-
Body Protection: A chemically resistant lab coat and apron are mandatory. Ensure no skin is exposed.
-
-
Decontamination: Prepare a decontamination solution (e.g., 5% sodium hydroxide in ethanol) to neutralize reactive residues on glassware and surfaces.
-
Waste Disposal: All contaminated waste (gloves, pipette tips, glassware) must be segregated into a clearly labeled, sealed hazardous waste container for incineration by a licensed disposal company.
Application: Synthesis of a Halogenated Flame Retardant
A primary historical use of DBCP was as a key intermediate in the synthesis of the flame retardant tris(2,3-dibromopropyl)phosphate.[7] This application leverages the reactivity of the bromine atoms in substitution reactions.
Reaction Principle: The reaction is a nucleophilic substitution where the oxygen anion of a phosphate precursor displaces the bromide ions on three equivalents of DBCP. The C-Br bond is more susceptible to nucleophilic attack than the C-Cl bond, providing selectivity.
Protocol 2: Synthesis of Tris(2,3-dibromopropyl)phosphate (Illustrative)
This protocol is based on the general principles of phosphotriester synthesis and is provided for illustrative purposes. It must be adapted and optimized under strict safety protocols.
-
Setup: In a fume hood, equip a three-necked, oven-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas bubbler.
-
Reagents:
-
Charge the flask with phosphorus oxychloride (POCl₃, 1.0 eq) in an anhydrous, non-protic solvent (e.g., dichloromethane).
-
Cool the flask to 0 °C in an ice bath.
-
-
Reaction Initiation:
-
Slowly add a solution of 1,2-Dibromo-3-chloropropane (DBCP, 3.1 eq) and a non-nucleophilic base (e.g., pyridine, 3.1 eq) in the same solvent to the dropping funnel.
-
Add the DBCP/pyridine solution dropwise to the stirred POCl₃ solution, maintaining the temperature below 10 °C. The causality here is to control the exothermic reaction and prevent side reactions.
-
-
Reaction Progression:
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) by quenching a small aliquot.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture again and slowly quench by adding water or a dilute acid solution to neutralize excess base and hydrolyze any remaining POCl₃.
-
Separate the organic layer. Wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Alternative Synthetic Pathways: Dehalogenation and Cyclization
Beyond substitution, polyhalogenated propanes are precursors for creating unsaturation or ring structures through elimination reactions.
-
Dehydrohalogenation: Treatment with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) can induce the elimination of HBr or HCl to form halogenated alkenes. The specific product depends on which proton is abstracted and which halogen leaves.[8][9]
-
Reductive Dehalogenation: Reaction with active metals (e.g., zinc dust) or certain reducing agents can remove two adjacent halogen atoms to form a double bond.[8][10] This is a classic method for alkene synthesis from vicinal dihalides.
-
Intramolecular Cyclization: In the presence of a strong base and a suitable nucleophile (like a malonate ester), 1,3-dihalopropanes can undergo intramolecular substitution to form cyclopropane or cyclobutane rings.[3] While DBCP is a 1,2-dihalide, its derivatives could be engineered for such cyclizations.
The Modern Imperative: Seeking Safer Alternatives
The extreme toxicity of DBCP and similar compounds necessitates the exploration of safer alternatives in modern drug development and materials science. The principles of green chemistry guide researchers to replace hazardous reagents with less toxic or more sustainable options.[11][12]
Potential Alternative Strategies:
-
Bio-based Building Blocks: Utilizing C3 synthons derived from renewable resources like glycerol.
-
Less-Halogenated Reagents: Employing monohalogenated or activated diol (e.g., tosylated) precursors that can achieve similar synthetic outcomes with reduced toxicity profiles.
-
Halogen-Free Flame Retardants: Developing new flame retardant technologies based on phosphorus, nitrogen, or inorganic compounds to move away from persistent halogenated organics.[13]
The use of intermediates like DBCP belongs to a past era of chemical synthesis. While studying their reactivity provides valuable mechanistic insight, contemporary research must prioritize the safety of the scientist and the protection of the environment.
References
-
PubChem. (n.d.). 1,2-Dibromo-3-chloropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-2,3-dichloropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-1,1-dichloroethane. National Center for Biotechnology Information. Retrieved from [Link]
-
Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-1,3-dichloropropane. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2019076735A1 - Preparation of halogen-based flame-retardant.
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). 1,2-Dibromo-3-chloropropane. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]
-
Toxics Use Reduction Institute. (n.d.). Alternatives to Halogenated Solvents Used in Surface Cleaning. University of Massachusetts Lowell. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
- Google Patents. (n.d.). CN103288586A - Method for synthesizing 1,2-dibromopropane by utilizing propylene.
-
Linquip. (2023, August 17). Exploring Propyne Uses: From Rocket Fuel to Organic Synthesis Breakthroughs. Retrieved from [Link]
-
IARC. (1999). 1,2-Dibromo-3-chloropropane. IARC Publications. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 [Video]. YouTube. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,2-Dibromo-3-chloropropane. Centers for Disease Control and Prevention. Retrieved from [Link]
- Google Patents. (n.d.). EP2580258A1 - Halogenated flame retardant systems for use in presence of silane grafting process.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 1,2-Dibromo-3-chloropropane. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Scribd. (n.d.). Class 12 Chemistry Part II NCERT Textbook 2025-26. Retrieved from [Link]
- Google Patents. (n.d.). FLAME RETARDANT HALOGENATED POLYMER COMPOSITIONS - Patent 2148851.
-
Chemistry Stack Exchange. (2018, October 13). Why does 1,3-dichloropropane not show stereoisomerism?. Retrieved from [Link]
-
CORDIS. (2021, April 16). Replacing hazardous solvents with safer, renewable alternatives. European Commission. Retrieved from [Link]
-
Agarwal, V., Miller, M. J., & Vaillancourt, F. H. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical reviews, 117(8), 5893–5931. Retrieved from [Link]
-
Doria. (2014, November 20). New families of highly efficient, halogen-free flame retardants for polypropylene (PP). Retrieved from [Link]
-
University of Southern California Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab. Retrieved from [Link]
-
PubChem. (n.d.). Propane. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0457725B1 - Process for the preparation of 2,3-dibromopropionyl chloride.
-
Professor Dave Explains. (2018, August 22). Alkyne Synthesis by Double Dehydrohalogenation [Video]. YouTube. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]
-
Bergeson & Campbell, P.C. (2014, June 13). EPA Announces Safer Alternatives for Toxic Flame Retardants. Retrieved from [Link]
- Google Patents. (n.d.). KR101783664B1 - Novel Synthesis and Flame Retardant Applications.
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dibromo-2,3-dichloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. 1,2-Dibromo-3-Chloropropane | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Dehalogenation - Wikipedia [en.wikipedia.org]
- 11. Replacing hazardous solvents with safer, renewable alternatives | ReSolve Project | Results in Brief | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 12. Solvents for a Safer, Sustainable Lab – USC Environmental Health & Safety [ehs.usc.edu]
- 13. doria.fi [doria.fi]
Application Notes & Protocols: The Synthetic Utility of Halogenated Propanes
Focus: 1,2-Dibromo-2,3-dichloropropane and its Application in Modern Organic Synthesis
For Distribution To: Researchers, Synthetic Chemists, and Drug Development Professionals
Section 1: Executive Overview and Compound Profile
This document provides a technical guide on the synthetic utility of 1,2-dibromo-2,3-dichloropropane, a polyhalogenated alkane. While direct literature on the synthetic applications of this specific molecule is specialized, its structure is highly analogous to other polyhaloalkanes used in valuable organic transformations. By understanding the principles of carbene chemistry, we can extrapolate its potential and provide robust protocols for its use as a building block in complex molecule synthesis.
1,2-Dibromo-2,3-dichloropropane (C₃H₄Br₂Cl₂) is a propane derivative featuring four halogen substituents.[1] Its primary potential in organic synthesis lies in its role as a precursor for the formation of highly functionalized, strained ring systems, particularly cyclopropanes. Gem-dihalocyclopropanes are exceptionally versatile intermediates, serving as precursors to allenes, cumulenes, cyclopentadienes, and natural products.[2] This guide will focus on the generation of dihalocarbenes and their subsequent cycloaddition reactions, a cornerstone of modern synthetic strategy.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₃H₄Br₂Cl₂ | PubChem[1] |
| Molecular Weight | 270.77 g/mol | PubChem[1] |
| CAS Number | 70289-31-5 | PubChem[1] |
| Appearance | Colorless Liquid (Predicted) | General Knowledge |
Section 2: Critical Safety and Handling Protocols
Polyhalogenated alkanes as a class of compounds demand rigorous safety protocols due to their potential toxicity. The target compound, 1,2-dibromo-2,3-dichloropropane, is classified with significant hazard warnings.
GHS Hazard Identification for 1,2-Dibromo-2,3-dichloropropane:
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Authoritative Insight on Analogous Compounds: It is critical to consider the toxicology of structurally related compounds. For instance, 1,2-dibromo-3-chloropropane (DBCP) is a well-documented human carcinogen and reproductive toxicant that causes male infertility.[3][4] Given these precedents, 1,2-dibromo-2,3-dichloropropane must be handled as a suspected carcinogen and reproductive toxin.
Mandatory Handling Procedures:
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with demonstrated adequate airflow.
-
Personal Protective Equipment (PPE):
-
Decontamination & Waste: All contaminated glassware and equipment must be decontaminated with an appropriate solvent (e.g., acetone) in the fume hood. All liquid and solid waste must be collected in designated, sealed hazardous waste containers for disposal according to institutional regulations. Do not let this chemical enter the environment.[5]
Section 3: Core Application - Synthesis of gem-Dihalocyclopropanes
The construction of the cyclopropane ring is a fundamental transformation in organic synthesis, as this motif is present in numerous bioactive molecules and provides a synthetically versatile hub for further functionalization. The most reliable method for synthesizing gem-dibromocyclopropanes is through the cycloaddition of dibromocarbene (:CBr₂) to an alkene.
The state-of-the-art method for generating dibromocarbene under safe and efficient conditions is the Makosza Reaction , which utilizes a phase-transfer catalysis (PTC) system.[2] This approach avoids the use of hazardous and sensitive organometallic reagents and is highly tolerant of various functional groups.
The Principle of Phase-Transfer Catalysis in Carbene Generation
The Makosza reaction ingeniously solves the problem of two immiscible reactants: an aqueous solution of a strong base (like NaOH) and an organic solution of the alkene and the carbene precursor (bromoform, CHBr₃).
Causality of the PTC System:
-
The Base (NaOH): The hydroxide ion is the ultimate base, but its concentration in the organic phase is negligible.
-
The Carbene Precursor (CHBr₃): Bromoform is deprotonated to form the tribromomethyl anion (⁻CBr₃). This anion is unstable and readily eliminates a bromide ion to generate the highly reactive dibromocarbene (:CBr₂).
-
The Phase-Transfer Catalyst (e.g., TEBA): A quaternary ammonium salt like benzyltriethylammonium chloride (TEBA) acts as a "shuttle." Its lipophilic organic groups allow it to dissolve in the organic phase, while its positive charge allows it to pair with an anion (like OH⁻). It transports the hydroxide ion from the aqueous phase into the organic phase, enabling the deprotonation of bromoform where it is needed—in the same phase as the alkene substrate.
This catalytic cycle allows the reaction to proceed at a significant rate at or near room temperature with high efficiency.
Section 4: Reaction Mechanism and Workflow Visualization
Mechanistic Pathway
The mechanism involves three key stages occurring in a catalytic cycle: 1) Anion exchange and transport, 2) Carbene generation in the organic phase, and 3) Cycloaddition.
Caption: Mechanism of Phase-Transfer Catalyzed Dibromocyclopropanation.
General Experimental Workflow
The protocol follows a standard sequence of setup, reaction execution, and product isolation.
Caption: Standard workflow for a dibromocyclopropanation experiment.
Section 5: Detailed Experimental Protocol
This protocol describes a general procedure for the dibromocyclopropanation of an alkene (e.g., 1-octene) using Makosza conditions. This reaction must be performed in a chemical fume hood.
Materials & Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Condenser (optional, for volatile alkenes)
-
Magnetic stir plate
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents:
-
Alkene (e.g., 1-octene, 1.0 eq.)
-
Bromoform (CHBr₃, 1.5 - 2.0 eq.)
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Benzyltriethylammonium chloride (TEBA, ~5 mol%)
-
Dichloromethane (DCM) or Toluene as solvent
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Setup: To a round-bottom flask, add the alkene (1.0 eq.), the solvent (e.g., DCM, ~2 M concentration relative to alkene), and the phase-transfer catalyst TEBA (0.05 eq.).
-
Reagent Addition: Add bromoform (1.5 eq.) to the mixture. Begin vigorous stirring.
-
Initiation: Slowly add the 50% aqueous NaOH solution via a dropping funnel over 30-60 minutes. The reaction is often exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Causality Note: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous and organic phases, which directly increases the reaction rate. Slow addition of the base controls the rate of carbene generation and prevents excessive heat buildup.
-
-
Reaction: After the addition is complete, allow the reaction to stir vigorously at room temperature. Monitor the disappearance of the starting alkene by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within 2-6 hours.
-
Workup & Purification:
-
Once the reaction is complete, cautiously add water to dilute the thick mixture.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with fresh portions of the solvent (DCM).
-
Combine the organic layers and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Self-Validation: The crude product is often a dark oil. Purify the residue by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure gem-dibromocyclopropane.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Section 6: Scope and Expected Outcomes
The dibromocyclopropanation of unsaturated alcohols under phase-transfer conditions has been well-documented. The yields are generally moderate to excellent, though they are sensitive to the steric and electronic nature of the substrate.
| Entry | Substrate (Alkene) | Product | Yield (%) | Reference |
| 1 | 3-Methyl-2-buten-1-ol | 2,2-Dibromo-1,1-dimethyl-3-(hydroxymethyl)cyclopropane | 78 | Molecules[2] |
| 2 | Linalool | (S)-5-(2,2-Dibromo-3,3-dimethylcyclopropyl)-3-methylpent-1-en-3-ol | 89 | Molecules[2] |
| 3 | Citronellol | 2-(2,2-Dibromo-3,3-dimethylcyclopropyl)-5-methylhexan-1-ol | 57 | Molecules[2] |
| 4 | 3-Methyl-3-buten-1-ol | 3-(2,2-Dibromocyclopropyl)-3-methylbutan-1-ol | 47 | Molecules[2] |
| 5 | (E)-2-Methyl-2-buten-1-ol | (E)-1-(2,2-Dibromo-3-methylcyclopropyl)ethan-1-ol | 62 | Molecules[2] |
Table adapted from flow chemistry studies which show comparable yields to traditional batch reactions.[2]
Expert Interpretation: The data shows that more substituted (more nucleophilic) double bonds, such as the trisubstituted alkenes in entries 1, 2, and 5, generally react with higher efficiency than less substituted ones. This is a predictable outcome based on the electrophilic nature of the dibromocarbene intermediate.
Section 7: Conclusion
While 1,2-dibromo-2,3-dichloropropane is not a common laboratory reagent, its structure provides a template for understanding the synthesis and application of polyhalogenated compounds. The principles outlined here, particularly the robust and scalable Makosza reaction for carbene generation, are directly applicable to a wide range of synthetic challenges. The synthesis of gem-dihalocyclopropanes from simple alkenes provides access to a class of high-value intermediates crucial for drug discovery and materials science. Extreme caution and adherence to strict safety protocols are mandatory when handling any polyhalogenated alkane due to their significant potential health hazards.
References
-
PubChem. (n.d.). 1,2-Dibromo-3-chloropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-2,3-dichloropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
Fedorynski, M. (2003). Addition of Dichloro- and Dibromocarbene to 1,2-Diphenylcyclobutene. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2019). 1,2-Dibromo-3-chloropropane Standard - Safety Data Sheet. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
International Agency for Research on Cancer. (1999). 1,2-Dibromo-3-chloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. Retrieved from [Link]
-
Hanasand, M., et al. (2017). Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. Molecules, 22(9), 1439. Retrieved from [Link]
- CN110759840B. (n.d.). Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane. Google Patents.
- CZ280614B6. (n.d.). Process for preparing 1-bromo-3-chloropropane and apparatus for making the same. Google Patents.
-
International Programme on Chemical Safety. (n.d.). ICSC 0002 - 1,2-DIBROMO-3-CHLOROPROPANE. Retrieved from [Link]
Sources
- 1. 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dibromo-3-chloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ICSC 0002 - 1,2-DIBROMO-3-CHLOROPROPANE [chemicalsafety.ilo.org]
- 6. 1,2-DIBROMO-3-CHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Safe Handling and Storage of 1,2-Dibromo-2,3-dichloropropane
A Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Scarcity with Scientific Prudence
The safe and effective handling of any chemical compound is predicated on a thorough understanding of its specific hazard profile. In the case of 1,2-Dibromo-2,3-dichloropropane (CAS No. 70289-31-5) , it is imperative to acknowledge a significant scarcity of detailed toxicological and safety data in publicly accessible literature and safety data sheets. This guide has been developed to address this critical information gap by employing a precautionary principle.
The protocols and recommendations outlined herein are built upon the foundational GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data available for 1,2-Dibromo-2,3-dichloropropane.[1] To ensure a comprehensive and conservative approach to safety, these established hazards are supplemented with insights derived from the extensively studied isomeric compound, 1,2-Dibromo-3-chloropropane (DBCP, CAS No. 96-12-8) .[2][3][4][5][6][7][8] The structural similarities between these molecules suggest a potential overlap in their toxicological and reactivity profiles. Therefore, until more specific data for 1,2-Dibromo-2,3-dichloropropane becomes available, it is scientifically prudent to handle it with the high degree of caution afforded to its more thoroughly characterized isomer.
This document is intended to empower researchers with a robust framework for risk assessment and the implementation of best practices in the laboratory setting. All procedures should be conducted with a continuous evaluation of the specific experimental context and in strict adherence to institutional and regulatory safety standards.
Section 1: Hazard Identification and Risk Assessment
A comprehensive understanding of the potential hazards associated with 1,2-Dibromo-2,3-dichloropropane is the cornerstone of safe laboratory practice.
Known and Inferred Hazards
Based on available GHS classifications and by analogy to related compounds, 1,2-Dibromo-2,3-dichloropropane should be treated as a hazardous substance with the potential for significant health effects.[1]
| Hazard Classification | Description | Source of Information |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | GHS Classification for 1,2-Dibromo-2,3-dichloropropane |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] | GHS Classification for 1,2-Dibromo-2,3-dichloropropane |
| Respiratory Tract Irritation | May cause respiratory irritation.[1] | GHS Classification for 1,2-Dibromo-2,3-dichloropropane |
| Carcinogenicity | Potentially carcinogenic to humans. | Inferred from data on 1,2-Dibromo-3-chloropropane, which is classified as a probable human carcinogen (Group B2) by the EPA and "reasonably anticipated to be a human carcinogen" by the DHHS.[2][8] |
| Reproductive Toxicity | May damage fertility or the unborn child. | Inferred from data on 1,2-Dibromo-3-chloropropane, which is known to cause male reproductive effects, including decreased sperm counts.[7][8] |
| Acute Toxicity | Toxic if swallowed or inhaled. | Inferred from data on 1,2-Dibromo-3-chloropropane, which is toxic by ingestion and inhalation.[4][5] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Inferred from animal studies on 1,2-Dibromo-3-chloropropane, which show damage to the liver, kidneys, and testes.[3][7] |
Physical and Chemical Properties
While specific data for 1,2-Dibromo-2,3-dichloropropane is limited, the properties of related compounds suggest it is a dense, colorless to yellowish liquid with a pungent odor.[4][6] It is likely to be denser than water and combustible.[4][5]
| Property | Value (1,2-Dibromo-2,3-dichloropropane) | Value (1,2-Dibromo-3-chloropropane - for reference) |
| Molecular Formula | C₃H₄Br₂Cl₂[1] | C₃H₅Br₂Cl[5] |
| Molecular Weight | 270.77 g/mol [1] | 236.33 g/mol |
| Appearance | Likely a colorless to yellow/amber liquid[4][6] | Colorless liquid[4][5] |
| Odor | Likely a sharp, pungent odor[5][6] | Sharp smell[2][5] |
| Boiling Point | Data not available | ~195 °F (90.5 °C)[4][5] |
| Flash Point | Data not available | ~170 °F (77 °C)[3][4][5] |
| Density | Data not available | Denser than water[4][5] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment and protection is essential when working with 1,2-Dibromo-2,3-dichloropropane.
Engineering Controls: The First Line of Defense
All work with 1,2-Dibromo-2,3-dichloropropane must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. The fume hood should have a continuous airflow and be located in a well-ventilated laboratory. For procedures with a higher risk of aerosol generation, a glove box may be necessary. Safety showers and eyewash stations must be readily accessible.[6][9]
Caption: Spill Response Workflow
First Aid Measures
Immediate medical attention is crucial in all cases of exposure.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [3][4]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [4]Wash the skin thoroughly with soap and water. Seek immediate medical attention. [3][4]* Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3][4]
Section 5: Waste Disposal
All waste containing 1,2-Dibromo-2,3-dichloropropane must be treated as hazardous waste.
-
Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. [3][10]Do not dispose of it down the drain or in regular trash. [10]
References
-
Agency for Toxic Substances and Disease Registry. (2018). 1,2-Dibromo-3-Chloropropane-ToxFAQs. Centers for Disease Control and Prevention. [Link]
-
International Labour Organization & World Health Organization. (2017). International Chemical Safety Cards (ICSC): 1,2-DIBROMO-3-CHLOROPROPANE. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7280, 1,2-Dibromo-3-chloropropane. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: 1,2-Dibromo-3-chloropropane. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144412, 1,2-Dibromo-2,3-dichloropropane. [Link]
-
Agency for Toxic Substances and Disease Registry. (2018). ToxFAQs™ for 1,2-Dibromo-3-chloropropane (DBCP). [Link]
-
Agilent Technologies. (2019). Safety Data Sheet: 1,2-Dibromo-3-chloropropane Standard. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,2-Dibromo-3-chloropropane (DBCP). [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Dichloropropane, 98%. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technology Transfer Network - Air Toxics Web Site: 1,2-Dibromo-3-chloropropane (DBCP). [Link]
Sources
- 1. 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. ICSC 0002 - 1,2-DIBROMO-3-CHLOROPROPANE [inchem.org]
- 4. 1,2-DIBROMO-3-CHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,2-Dibromo-3-chloropropane [cdc.gov]
- 7. 1,2-Dibromo-3-Chloropropane | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 8. epa.gov [epa.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
"derivatization of 1,2-Dibromo-2,3-dichloropropane for analysis"
Application Note & Protocol
Topic: Derivatization of 1,2-Dibromo-2,3-dichloropropane for Enhanced Gas Chromatographic Analysis
For: Researchers, Analytical Scientists, and Environmental Chemists
Introduction: The Analytical Challenge of Polychlorinated Brominated Propanes
1,2-Dibromo-2,3-dichloropropane is a halogenated aliphatic hydrocarbon. Structurally similar compounds like 1,2-dibromo-3-chloropropane (DBCP) were widely used as soil fumigants and pesticides until their ban in the late 1970s and 1980s due to established carcinogenicity and adverse effects on human health.[1][2] These compounds are classified as persistent organic pollutants, and their presence in environmental matrices such as soil and groundwater remains a significant concern.
The analysis of such compounds typically relies on gas chromatography (GC) coupled with highly sensitive detectors like the Electron Capture Detector (ECD), which is specifically attuned to electrophilic compounds such as halogenated hydrocarbons.[3][4] Standard protocols, such as EPA Method 504.1, often employ direct analysis following a simple liquid-liquid microextraction, which is effective for detecting low concentrations (in the µg/L range) in aqueous samples.[5]
However, direct analysis can face challenges, including:
-
Matrix Interferences: Complex environmental samples can contain co-extractive compounds that interfere with the analyte peak, leading to inaccurate quantification.
-
Thermal Instability: Although volatile, some highly halogenated compounds can exhibit thermal degradation in a hot GC injection port, leading to poor peak shape and reduced sensitivity.
-
Confirmation of Identity: While retention time is a primary identifier, co-elution with interfering compounds can lead to false positives. Confirmation on a second, dissimilar GC column or by mass spectrometry (MS) is often required.[6]
Chemical derivatization offers a robust solution to these challenges. By chemically modifying the analyte, we can alter its properties to improve its chromatographic behavior, enhance its detectability, and provide an additional layer of confirmation for its identity.[7][8] This application note details a derivatization strategy for 1,2-Dibromo-2,3-dichloropropane based on reductive dehalogenation, transforming it into a derivative with distinct chromatographic properties.
Principle of Derivatization: Reductive Dehalogenation
The target analyte is a vicinal dihalide, meaning it has two halogen (in this case, bromine) atoms on adjacent carbon atoms.[9] This structural feature makes it susceptible to reductive elimination reactions. When treated with specific reducing agents, such as sodium iodide or zinc dust, the vicinal dihalides undergo dehalogenation to form an alkene (a molecule with a carbon-carbon double bond).[10]
This reaction is highly specific to the vicinal dihalide arrangement and offers several analytical advantages:
-
Increased Volatility: The resulting alkene is typically more volatile than the parent compound, leading to sharper peaks and shorter retention times in GC analysis.
-
Structural Confirmation: The formation of the expected derivative provides strong evidence of the parent compound's identity.
-
Chromatographic Shift: The derivative will have a significantly different retention time from the parent compound, moving it away from potential matrix interferences that may have co-eluted with the underivatized analyte.
The proposed derivatization scheme involves the reaction of 1,2-Dibromo-2,3-dichloropropane with sodium iodide in an acetone solvent. This reaction proceeds via an E2-like mechanism, where the iodide ion acts as a reducing agent, leading to the formation of 2,3-dichloro-1-propene and iodine.
Caption: Reductive dehalogenation of 1,2-Dibromo-2,3-dichloropropane.
Experimental Protocol: Derivatization and GC-ECD Analysis
This protocol is designed for researchers experienced in handling hazardous chemicals and operating gas chromatographs.[11]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1,2-Dibromo-2,3-dichloropropane | Analytical Standard | (e.g., Sigma-Aldrich) | Handle as a potential carcinogen in a fume hood.[11] |
| Hexane | Pesticide Residue Grade | (e.g., Fisher Scientific) | |
| Acetone | Reagent Grade | (e.g., VWR) | |
| Sodium Iodide (NaI) | Anhydrous, ≥99% | (e.g., Sigma-Aldrich) | |
| Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | (e.g., Fisher Scientific) | For quenching and removing residual iodine. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade, Granular | (e.g., Fisher Scientific) | Bake at 400°C for 4 hours before use to remove impurities. |
| Deionized Water | Type 1 | In-house | |
| Glassware | Volumetric flasks, pipettes, 40 mL VOA vials, 15 mL centrifuge tubes, 2 mL GC vials | All glassware must be scrupulously cleaned. |
Workflow Overview
Caption: Overall workflow from sample preparation to analysis.
Step-by-Step Methodology
Part A: Sample Preparation (Example for Water Sample)
-
Extraction: For a 35 mL aqueous sample in a 40 mL VOA vial, add 2 mL of hexane. Cap securely.
-
Shaking: Shake vigorously for 2 minutes. Allow the layers to separate. For emulsions, centrifugation may be necessary.
-
Transfer: Carefully transfer the upper hexane layer to a clean 15 mL centrifuge tube.
-
Concentration: Concentrate the hexane extract to approximately 0.5 mL under a gentle stream of nitrogen at room temperature.
-
Solvent Exchange: Add 1 mL of acetone and continue concentrating to a final volume of 0.5 mL. This ensures the analyte is in the correct solvent for the reaction.
Part B: Derivatization Reaction
-
Reagent Addition: To the 0.5 mL of acetone extract from Part A, add 100 mg of anhydrous sodium iodide.
-
Incubation: Cap the tube tightly and vortex for 30 seconds. Place the tube in a heating block or water bath set to 60°C for 1 hour.
-
Cooling: After incubation, remove the tube and allow it to cool to room temperature.
Part C: Work-up and Final Extract Preparation
-
Quenching: Add 5 mL of a 5% (w/v) sodium thiosulfate solution to the reaction tube to quench the reaction and remove the brown color of the iodine formed.
-
Extraction: Add 2 mL of hexane to the tube. Cap and vortex for 1 minute to extract the derivatized product (2,3-dichloro-1-propene) into the hexane layer.
-
Phase Separation: Centrifuge for 5 minutes at 2000 rpm to achieve a clean separation of the aqueous and organic layers.
-
Drying: Prepare a Pasteur pipette plugged with glass wool and filled with approximately 1 inch of anhydrous sodium sulfate. Pre-rinse the column with a small amount of hexane. Pass the hexane layer (top layer) from the previous step through the sodium sulfate column into a clean centrifuge tube.
-
Final Concentration: Concentrate the final dried extract to a precise final volume (e.g., 1.0 mL) under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-ECD analysis.
Gas Chromatography (GC-ECD) Conditions
The following parameters provide a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with Electron Capture Detector (GC-ECD) |
| Column | (e.g., Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film) |
| Injector | Splitless, 220°C |
| Carrier Gas | Helium or Nitrogen, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 40°C, hold 2 minRamp 1: 10°C/min to 180°CRamp 2: 20°C/min to 250°C, hold 2 min |
| Detector | ECD, 300°C |
| Makeup Gas | Nitrogen or Argon/Methane |
| Injection Volume | 1 µL |
Self-Validating System: Quality Control and Data Interpretation
A robust analytical method requires a system of checks to ensure trustworthiness and accuracy.
-
Method Blank: A reagent blank (using deionized water instead of a sample) should be run through the entire extraction and derivatization process to check for contamination from solvents, reagents, or glassware.
-
Calibration: A multi-point calibration curve (e.g., 5 levels) should be prepared by derivatizing known concentrations of the 1,2-Dibromo-2,3-dichloropropane standard. The peak area of the resulting 2,3-dichloro-1-propene derivative is plotted against the initial concentration of the parent compound.
-
Spiked Samples: Analyze a laboratory control spike (a blank sample fortified with a known amount of analyte) and a matrix spike (a real sample fortified with a known amount of analyte) to assess method recovery and matrix effects.
-
Confirmation: The presence of a peak at the retention time of the 2,3-dichloro-1-propene derivative in a sample that also shows a peak for the parent compound in a direct (underivatized) analysis provides strong, confirmatory evidence.
Conclusion and Field Insights
While direct analysis of 1,2-Dibromo-2,3-dichloropropane via GC-ECD is a well-established and sensitive method, the derivatization protocol outlined here provides a powerful tool for confirmation and for overcoming challenging matrix interferences. The reductive dehalogenation is a clean, high-yield reaction that transforms the analyte into a product with significantly different chromatographic properties.
-
Confirming the identity of a tentatively identified peak in a complex matrix.
-
Quantifying the analyte in a sample where co-elution is suspected in the direct analysis.
-
Conducting research on the environmental fate and degradation pathways of such pollutants, where identifying reaction products is key.
By integrating this self-validating derivatization protocol, laboratories can significantly enhance the confidence and defensibility of their analytical results for this important class of environmental contaminants.
References
-
1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 . PubChem, National Center for Biotechnology Information. [Link]
-
Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography . PubMed, National Library of Medicine. [Link]
-
A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols . ResearchGate. [Link]
-
Free-radical reduction and dehalogenation of vicinal dihalides by tri-n-butyltin hydride . Journal of the American Chemical Society. [Link]
-
Method 8011: 1,2-Dibromoethane and 1,2-Dibrom-3-Chloropropane by Microextraction and Gas Chromatography . U.S. Environmental Protection Agency (EPA). [Link]
-
Analysis of Petroleum Hydrocarbons in Environmental Media . Hawaii State Department of Health. [Link]
-
Analytical Methods for Dichloropropenes . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water . Agilent Technologies. [Link]
-
1,2-Dibromo-3-Chloropropane-ToxFAQs . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
1,2-Dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP), gas chromatography, microextraction . National Environmental Methods Index (NEMI). [Link]
-
Dehalogenation of Vicinal Dihalo Compounds . ResearchGate. [Link]
-
1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 . PubChem, National Center for Biotechnology Information. [Link]
-
GC Derivatization . Regis Technologies. [Link]
-
Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis . Wiley Online Library. [Link]
-
Mechanochemically Triggered Deaminative Halogenation of Anilines . Journal of the American Chemical Society. [Link]
-
1,2-Dibromopropane . Wikipedia. [Link]
-
Derivatization Methods in GC and GC/MS . Semantic Scholar. [Link]
-
Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-Chloropropane (DBCP), 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography . U.S. Environmental Protection Agency (EPA). [Link]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism . The Organic Chemistry Tutor (YouTube). [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage . Organic Chemistry Portal. [Link]
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples . Royal Society of Chemistry. [Link]
-
Reactions of Dihalides . Chemistry LibreTexts. [Link]
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Analytical Method [keikaventures.com]
- 6. nemi.gov [nemi.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 1,2-Dibromopropane - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. epa.gov [epa.gov]
Application Notes & Protocols: Unraveling Molecular Mechanisms with 1,2-Dibromo-3-chloropropane (DBCP)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: DBCP as a Tool in Mechanistic Toxicology
1,2-Dibromo-3-chloropropane (DBCP) is a halogenated hydrocarbon historically used as a nematicide.[1][2] Its use was largely discontinued in the United States in the late 1970s due to its established toxicity, most notably its profound effects on the male reproductive system, leading to infertility in exposed workers.[1][3] Beyond its historical significance, DBCP serves as a powerful tool in mechanistic toxicology. Its well-characterized metabolic activation pathways and the resulting organ-specific toxicity provide a valuable model for studying chemical-induced DNA damage, carcinogenesis, and the cellular process of detoxification versus bioactivation.[4]
This guide provides an in-depth exploration of the use of DBCP in mechanistic studies, detailing the underlying biochemical pathways and providing actionable protocols for researchers.
Mechanistic Insights: The Duality of DBCP Metabolism
The toxicological effects of DBCP are not caused by the parent compound itself, but rather by its reactive metabolites. The metabolic fate of DBCP is a critical determinant of its toxicity and is primarily governed by two enzymatic pathways: Cytochrome P450 (CYP450) oxidation and Glutathione S-transferase (GST) conjugation.[4]
Pathway 1: Cytochrome P450-Mediated Oxidation
The initial step in this pathway involves the oxidation of DBCP by CYP450 enzymes, primarily in the liver, to form reactive epoxide intermediates.[5] These epoxides can then be detoxified through hydrolysis and debromination. However, these reactive intermediates can also covalently bind to macromolecules such as DNA and proteins, leading to cellular damage.[4]
Pathway 2: Glutathione S-Transferase (GST)-Mediated Conjugation
The conjugation of DBCP with glutathione (GSH), catalyzed by GSTs, is a key pathway in both detoxification and, paradoxically, targeted toxicity.[6] In the liver, GSH conjugation is primarily a detoxification mechanism, leading to the formation of mercapturic acids that are excreted in the urine.[5]
However, in the testes, this pathway leads to bioactivation. The GSH conjugate of DBCP can be converted to a reactive episulfonium ion, which is a potent alkylating agent.[7] This metabolite is believed to be the primary culprit behind DBCP's specific testicular toxicity, as it can readily form adducts with DNA in testicular cells, leading to germ cell death and impaired spermatogenesis.[5][7]
Application I: Investigating Genotoxicity and DNA Damage
DBCP is an excellent model compound for studying genotoxicity due to its ability to form DNA adducts and induce DNA strand breaks following metabolic activation.[4] The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[8]
Protocol 1: In Vitro Comet Assay for DBCP-Induced DNA Damage
This protocol outlines the use of the alkaline Comet Assay to quantify DNA single-strand breaks and alkali-labile sites in a cultured cell line (e.g., HepG2, a human liver cancer cell line with metabolic capabilities) exposed to DBCP.
Materials:
-
Cultured cells (e.g., HepG2)
-
1,2-Dibromo-3-chloropropane (DBCP)
-
S9 fraction (for metabolic activation, if using cells with low metabolic capacity)
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, Propidium Iodide)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis unit
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Prepare a working solution of DBCP in a suitable solvent (e.g., DMSO). The final solvent concentration should be non-toxic to the cells (typically <0.5%).
-
Treat cells with various concentrations of DBCP for a defined period (e.g., 2-4 hours). Include a vehicle control (solvent only) and a positive control (e.g., hydrogen peroxide).
-
If using cells with low metabolic activity, co-incubate with an S9 metabolic activation mix.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMA and allow to dry.
-
Harvest and resuspend the treated cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of 0.5% LMA at 37°C.
-
Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides on ice for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[9]
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Perform electrophoresis at a low voltage (e.g., 25V, ~300 mA) for 20-30 minutes.[9]
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and gently wash them three times for 5 minutes each with neutralization buffer.
-
Stain the DNA by adding a few drops of the staining solution to each slide and incubate in the dark for 15-20 minutes.
-
-
Visualization and Scoring:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet scoring software to quantify the percentage of DNA in the tail, tail length, and tail moment. An increase in these parameters indicates a higher level of DNA damage.
-
Application II: Investigating Organ-Specific Toxicity
The pronounced testicular toxicity of DBCP makes it an ideal model for studying the mechanisms of chemically induced damage to the male reproductive system.[5] In vitro co-culture systems of testicular cells can be used to dissect the cellular and molecular events leading to testicular injury.
Protocol 2: In Vitro Testicular Toxicity Assessment
This protocol describes a method to assess the cytotoxicity of DBCP on isolated testicular cell populations (Sertoli cells and germ cells).
Materials:
-
Testes from adult male rats
-
Collagenase/dispase solution
-
Trypsin solution
-
DMEM/F12 medium supplemented with serum and antibiotics
-
DBCP
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent
-
96-well cell culture plates
Procedure:
-
Isolation of Testicular Cells:
-
Isolate testes from rats following approved animal ethics protocols.
-
Decapsulate the testes and mince the tissue.
-
Perform enzymatic digestion using collagenase/dispase and trypsin to obtain a single-cell suspension.
-
Different testicular cell types (e.g., Sertoli cells, germ cells) can be further purified using techniques like centrifugal elutriation.[5]
-
-
Cell Culture and Treatment:
-
Plate the isolated cells in 96-well plates and allow them to adhere and recover.
-
Treat the cells with a range of DBCP concentrations for 24-48 hours.
-
-
Cytotoxicity Assessment (MTT Assay):
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Data Interpretation:
A dose-dependent decrease in cell viability in the DBCP-treated groups compared to the control indicates cytotoxicity. Comparing the IC50 values (the concentration of DBCP that causes 50% inhibition of cell viability) between different testicular cell types can reveal cell-specific sensitivities to the toxicant.
| Parameter | Sertoli Cells | Germ Cells |
| IC50 (µM) | Example Value | Example Value |
| Observed Morphology | Description of changes | Description of changes |
Application III: Analysis of DBCP-DNA Adducts
The formation of covalent adducts between reactive metabolites of DBCP and DNA is a key initiating event in its genotoxicity.[4] The detection and quantification of these adducts can provide direct evidence of DBCP's interaction with the genome.
Methodologies for DNA Adduct Detection:
Several sensitive techniques can be employed for the detection of DNA adducts, each with its own advantages and limitations.[11][12]
-
³²P-Postlabelling: This highly sensitive method involves the enzymatic digestion of DNA to nucleotides, followed by the transfer of a ³²P-labeled phosphate to the adducted nucleotides. The labeled adducts are then separated by chromatography and quantified by their radioactivity.
-
Mass Spectrometry (LC-MS/MS): Liquid chromatography-tandem mass spectrometry offers high specificity and structural information about the DNA adducts. It involves the enzymatic hydrolysis of DNA, separation of the adducted nucleosides by LC, and their detection and quantification by MS/MS.[7]
-
Immunoassays (ELISA): These assays use antibodies that specifically recognize DBCP-DNA adducts. They are often used for screening large numbers of samples but may lack the specificity of other methods.
General Workflow for DNA Adduct Analysis:
Sources
- 1. Testicular damage development in rats injected with dibromochloropropane (DBCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 1,2-Dibromo-3-chloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vitro toxicity of 1,2-dibromo-3-chloropropane (DBCP) in different testicular cell types from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of 1,2-dibromo-3-chloropropane by glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 21stcenturypathology.com [21stcenturypathology.com]
- 10. mdpi.com [mdpi.com]
- 11. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 1,2-Dibromo-2,3-dichloropropane Synthesis
This technical guide is designed for researchers, chemists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of 1,2-Dibromo-2,3-dichloropropane, with a primary focus on maximizing product yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of 1,2-Dibromo-2,3-dichloropropane.
Q1: What is the primary and most effective synthetic route for 1,2-Dibromo-2,3-dichloropropane?
A1: The most direct and industrially relevant method for synthesizing 1,2-Dibromo-2,3-dichloropropane is the liquid-phase addition of elemental bromine (Br₂) across the double bond of 2,3-dichloropropene. This reaction is an example of electrophilic halogenation of an alkene. While other methods may exist, this route is favored for its high atom economy and relatively straightforward execution.
Q2: What is the underlying reaction mechanism, and how does it influence the outcome?
A2: The reaction proceeds via an electrophilic addition mechanism. The electron-rich double bond in 2,3-dichloropropene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate and a bromide ion (Br⁻). The bromide ion then attacks one of the carbons of the cyclic intermediate in an anti-addition, opening the ring to form the final 1,2-dibromo product. Understanding this mechanism is crucial because it dictates that the reaction should be performed under conditions that favor electrophilic pathways and suppress competing side reactions, such as free-radical substitution.
Q3: What are the most critical parameters that must be controlled to maximize yield?
A3: Several parameters are critical for optimizing the yield:
-
Temperature: This is arguably the most important factor. The reaction is exothermic, and excessive temperatures can lead to side reactions, such as allylic substitution, and increased evaporation of the volatile starting material.
-
Stoichiometry: A slight excess of the dichloropropene can ensure complete consumption of the more hazardous and expensive bromine, but a large excess can complicate purification. A molar ratio close to 1:1 is typically a good starting point.
-
Rate of Addition: Slow, controlled addition of bromine is essential to manage the reaction exotherm and prevent localized high concentrations of bromine, which can promote side reactions.
-
Solvent Choice: The use of an inert, non-polar solvent like dichloromethane (DCM), chloroform, or carbon tetrachloride is standard. The solvent helps to control the temperature and solvate the reactants.
-
Exclusion of Light and Radical Initiators: To prevent a competing free-radical pathway that can lead to undesired byproducts, the reaction should be conducted in the dark (e.g., by wrapping the flask in aluminum foil) and in the absence of radical initiators.[1][2]
Q4: What are the common impurities and side products that reduce yield and purity?
A4: The primary impurities stem from side reactions:
-
Allylic Bromination Products: If the reaction is run at high temperatures or under UV light, free-radical substitution can occur at the methyl group, yielding products like 3-bromo-2,3-dichloropropene.[3][4]
-
Over-brominated Products: While less common for this specific substrate, the potential for further reaction exists under harsh conditions.
-
Unreacted Starting Materials: Incomplete reactions will leave residual 2,3-dichloropropene and bromine.
-
Polymerization Byproducts: Though less common, the alkene starting material can potentially polymerize.
Q5: What are the essential safety precautions for this synthesis?
A5: Safety is paramount.
-
Bromine (Br₂): Is highly toxic, corrosive, and volatile. It can cause severe chemical burns on contact and is extremely dangerous if inhaled. Always handle liquid bromine in a certified chemical fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves over butyl rubber gloves, chemical splash goggles, a face shield, and a lab coat.
-
Halogenated Solvents: Solvents like dichloromethane are suspected carcinogens and should be handled with care in a well-ventilated area or fume hood.[1]
-
Product: 1,2-Dibromo-2,3-dichloropropane is expected to be a toxic and irritating compound, consistent with other polyhalogenated alkanes.[5] Handle with full PPE.
-
Exothermic Reaction: The potential for a rapid temperature increase exists. The reaction should be cooled in an ice bath, especially during bromine addition.
Section 2: Troubleshooting Guide for Yield Improvement
This guide provides solutions to common problems encountered during the synthesis.
Problem 1: Low or No Product Formation (High Unreacted Starting Material)
-
Question: My post-reaction analysis (GC or ¹H NMR) shows a large amount of unreacted 2,3-dichloropropene. What went wrong?
-
Answer: This issue typically points to problems with the reagents or reaction conditions.
| Potential Cause | Explanation & Recommended Solution |
| Inactive Bromine | Bromine can degrade over time or be contaminated. Ensure you are using a fresh, high-purity source of bromine. |
| Reaction Temperature Too Low | While controlling the exotherm is crucial, if the temperature is kept too low (e.g., <-10 °C), the activation energy barrier may not be overcome, leading to an extremely slow or stalled reaction. Solution: Maintain a controlled temperature, typically between 0-5 °C, during bromine addition, and then allow the reaction to slowly warm to room temperature to ensure completion. |
| Insufficient Reaction Time | The reaction may not have been allowed to proceed to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A common sign of completion is the disappearance of the characteristic red-brown color of bromine. Continue stirring for 1-2 hours after the color has faded to ensure full conversion. |
| Presence of Radical Inhibitors | Some commercial alkenes are shipped with radical inhibitors to prevent polymerization during storage. These can interfere with certain reaction pathways. Solution: While this synthesis favors an electrophilic route, purifying the 2,3-dichloropropene via distillation before use can remove inhibitors and any water, ensuring reagent purity. |
Problem 2: Poor Selectivity - Formation of Multiple Products
-
Question: My GC-MS analysis indicates the presence of the desired product along with several other brominated species, leading to a low yield of the target molecule. How can I improve selectivity?
-
Answer: The formation of multiple products suggests that competing reaction pathways are active.
| Potential Cause | Explanation & Recommended Solution |
| Free-Radical Substitution | This is the most likely competing reaction, leading to allylic bromination. It is promoted by UV light and high temperatures. Solution: Execute the reaction in complete darkness by wrapping the reaction vessel in aluminum foil. Avoid any sources of UV light. Crucially, maintain a low reaction temperature (0-5 °C) to heavily favor the electrophilic addition pathway.[1][6] |
| Localized "Hot Spots" | Adding the bromine too quickly can create localized areas of high temperature and high bromine concentration, which can initiate side reactions. Solution: Use an addition funnel to add the bromine dropwise to the stirred solution of the alkene over a prolonged period (e.g., 30-60 minutes). Ensure vigorous stirring to dissipate heat and maintain a homogenous mixture. |
Problem 3: Low Yield After Workup and Purification
-
Question: The reaction appeared to go to completion, but my final isolated yield after purification is significantly lower than expected. Where could I be losing my product?
-
Answer: Product loss often occurs during the workup and purification stages.
| Potential Cause | Explanation & Recommended Solution |
| Incomplete Quenching | Residual bromine in the mixture can lead to further reactions during workup or distillation. Solution: After the reaction is complete, wash the organic phase with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench and remove all unreacted bromine. |
| Emulsion Formation | Vigorous shaking during aqueous washes can lead to the formation of stable emulsions, trapping the product and making phase separation difficult. Solution: Gently invert the separatory funnel during washes instead of shaking vigorously. To break an existing emulsion, add a small amount of brine (saturated NaCl solution). |
| Product Volatility | The product, like the starting materials, is likely volatile. Excessive heat or prolonged exposure to high vacuum during solvent removal can lead to significant product loss. Solution: Remove the solvent using a rotary evaporator at a moderate temperature and pressure. For final purification, use vacuum distillation under carefully controlled conditions, collecting the fraction at the correct boiling point and pressure. |
| Inadequate Drying | The presence of water in the crude product can interfere with distillation and affect the final purity. Solution: After the aqueous washes, thoroughly dry the organic layer with an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before filtration and solvent removal. |
Section 3: Optimized Experimental Protocol
This protocol outlines a self-validating procedure for the synthesis of 1,2-Dibromo-2,3-dichloropropane.
Materials and Reagents:
-
2,3-Dichloropropene (≥98% purity)
-
Bromine (≥99.5% purity)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
10% (w/v) Sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask, wrapped in aluminum foil
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Condenser with a drying tube (filled with CaCl₂)
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Assemble the dry, foil-wrapped three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser. Place the entire setup in an ice bath on a magnetic stir plate within a chemical fume hood.
-
Charging the Flask: Charge the flask with 2,3-dichloropropene (1.0 eq) and anhydrous dichloromethane (approx. 2-3 mL per gram of alkene). Begin stirring and allow the solution to cool to 0-5 °C.
-
Bromine Addition: In the dropping funnel, dissolve bromine (1.0 eq) in a small amount of anhydrous DCM. Add this bromine solution dropwise to the stirred alkene solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: During the addition, the red-brown color of bromine should dissipate as it reacts. After the addition is complete, continue stirring the reaction in the ice bath for an additional 30 minutes, then remove the ice bath and allow it to stir at room temperature for 1-2 hours, or until the bromine color has completely vanished. Progress can be monitored by taking a small aliquot, quenching it, and analyzing by GC.
-
Workup - Quenching: Transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with the 10% sodium thiosulfate solution (to remove any trace of unreacted bromine), saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.[7]
-
Workup - Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product, 1,2-Dibromo-2,3-dichloropropane, as a colorless to pale yellow liquid.
Section 4: Data Presentation & Visualizations
Table 1: Influence of Reaction Parameters on Yield & Purity
The following table summarizes expected outcomes based on variations in key reaction parameters, grounded in established chemical principles.
| Parameter | Condition | Expected Yield | Expected Purity | Rationale |
| Temperature | 0-5 °C | High | High | Favors electrophilic addition, minimizes side reactions. |
| > 40 °C | Moderate to Low | Low | Promotes competing free-radical allylic substitution.[6] | |
| Light | Dark (Foil Wrap) | High | High | Prevents photo-initiation of radical chain reactions.[1] |
| Ambient/UV Light | Low | Low | Initiates radical pathway, leading to impurities. | |
| Bromine Addition | Slow (Dropwise) | High | High | Allows for effective heat dissipation, preventing hot spots. |
| Fast (Rapid Pour) | Moderate | Moderate to Low | Causes a strong exotherm, promoting side reactions. |
Diagrams (Generated using Graphviz)
Diagram 1: Electrophilic Addition Mechanism
Caption: The two-step mechanism for the electrophilic addition of bromine.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A schematic of the recommended experimental setup.
Section 5: References
-
PubChem. (n.d.). 1,2-Dibromo-3-chloropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-2,3-dichloropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same. Retrieved from
-
Krychyl, M., et al. (n.d.). Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1992). Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-chloropropane by Microextraction and Gas Chromatography. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane. Eureka. Retrieved from [Link]
-
Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]
-
Google Patents. (n.d.). CN103288586A - Method for synthesizing 1,2-dibromopropane by utilizing propylene. Retrieved from
-
Master Organic Chemistry. (2013). The Selectivity of Free-Radical Bromination vs Chlorination. Retrieved from [Link]
-
Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 9.4: Chlorination vs Bromination. Retrieved from [Link]
-
Chad's Prep. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
INCHEM. (1993). Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993). Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Radical halogenation. Retrieved from [Link]
Sources
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1,2-Dibromo-2,3-dichloropropane
Welcome to the dedicated technical support guide for the purification of 1,2-Dibromo-2,3-dichloropropane. This resource is designed for chemistry professionals engaged in synthesis and drug development. Here, we address common challenges and provide field-tested solutions to ensure the successful isolation of this compound with high purity. Our guidance is rooted in established chemical principles and safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is 1,2-Dibromo-2,3-dichloropropane and what are its key physical properties?
1,2-Dibromo-2,3-dichloropropane is a halogenated propane derivative.[1] Its physical characteristics are crucial for designing an effective purification strategy. The technical grade product may appear as a dense yellow or amber liquid with a pungent odor at high concentrations.[2][3]
Table 1: Physical Properties of 1,2-Dibromo-2,3-dichloropropane
| Property | Value | Source |
| Molecular Formula | C₃H₄Br₂Cl₂ | [1] |
| Molecular Weight | 270.77 g/mol | [1] |
| Appearance | Colorless liquid (pure) | [4] |
| Boiling Point | ~196 °C (decomposes) | [4][5] |
| Density | ~2.1 g/cm³ | [5] |
| Solubility | Poorly soluble in water | [4][5] |
Note: The boiling point indicates that atmospheric distillation may lead to decomposition, making vacuum distillation the preferred method.
Q2: What are the primary safety hazards I should be aware of when handling this compound?
1,2-Dibromo-2,3-dichloropropane is a hazardous substance and must be handled with extreme caution. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[1] All handling should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q3: What are the likely impurities in a crude sample of 1,2-Dibromo-2,3-dichloropropane?
Impurities will largely depend on the synthetic route. Common contaminants may include:
-
Starting Materials: Unreacted starting materials from the synthesis process.
-
Isomers: Other isomers of dibromodichloropropane.
-
Byproducts: Compounds formed from side reactions, such as partially halogenated propanes or elimination products.
-
Solvents: Residual solvents used during the synthesis or initial workup.
Q4: Which purification method is generally most effective?
For a high-boiling liquid like 1,2-Dibromo-2,3-dichloropropane, vacuum fractional distillation is typically the most effective method for separating it from less volatile or more volatile impurities. If the impurities have very similar boiling points, column chromatography on silica gel may be necessary, though this can be more resource-intensive for larger quantities.
Q5: How should I properly store the purified compound?
Store 1,2-Dibromo-2,3-dichloropropane in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials such as strong bases and reactive metals like aluminum or magnesium, with which it can react, especially in the presence of water.[4][5]
Troubleshooting Guide: Vacuum Fractional Distillation
This section addresses specific issues you may encounter during the vacuum fractional distillation of 1,2-Dibromo-2,3-dichloropropane.
Q1: My setup is under vacuum, but the compound is not distilling at the expected temperature. What's wrong?
-
Causality & Solution: This issue typically points to one of two problems: an inaccurate vacuum reading or insufficient heating.
-
Verify Vacuum Level: Ensure your manometer is placed correctly in the system (between the distillation apparatus and the vacuum trap) and is functioning properly. A leak in the system will result in a higher pressure than indicated, thus requiring a higher temperature for boiling. Check all joints and connections for proper sealing.
-
Assess Heat Transfer: The heating mantle must provide uniform heating to the distillation flask. Ensure the mantle is appropriately sized for the flask and that there is good contact. For very viscous liquids or solids, a stirrer should be used to ensure even heat distribution.
-
Q2: The distillation is proceeding, but the separation is poor, and my distillate is still impure. Why?
-
Causality & Solution: Poor separation efficiency in fractional distillation is often related to the distillation rate or the fractionating column's performance.
-
Reduce Distillation Rate: A common mistake is distilling too quickly. This leads to a condition known as "flooding," where the vapor velocity is too high for efficient equilibrium between the liquid and vapor phases in the column. Reduce the heating to allow for a slow, steady collection of distillate (a common rule of thumb is 1-2 drops per second).
-
Check Column Packing: The efficiency of your fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponges) is critical. Ensure the column is packed uniformly to provide a large surface area for vapor-liquid contact. An inefficient or poorly packed column will not provide the necessary theoretical plates for a good separation.
-
Q3: My compound appears to be darkening or decomposing in the distillation flask. How can I prevent this?
-
Causality & Solution: 1,2-Dibromo-2,3-dichloropropane can decompose at elevated temperatures.[5] Darkening is a visual indicator of this decomposition.
-
Increase the Vacuum: The primary reason for using a vacuum is to lower the boiling point of the liquid. If decomposition is observed, the temperature is still too high. Improve the vacuum (i.e., lower the pressure) to allow the compound to boil at a lower, safer temperature.
-
Minimize Heating Time: Do not heat the compound for longer than necessary. Begin the purification process promptly once the setup is ready.
-
Workflow for Vacuum Fractional Distillation
The following diagram outlines the standard workflow for purifying 1,2-Dibromo-2,3-dichloropropane via vacuum fractional distillation.
Caption: Workflow for Vacuum Fractional Distillation.
Troubleshooting Guide: Column Chromatography
Q1: My compound is stuck at the top of the silica gel column and won't move. What should I do?
-
Causality & Solution: This is a classic sign that your eluent (solvent system) is not polar enough. Silica gel is a highly polar stationary phase. To move a compound down the column, the eluent must be sufficiently polar to displace the compound from the silica.
-
Action: Gradually increase the polarity of your eluent. For example, if you are using pure hexane, start adding small percentages of a more polar solvent like ethyl acetate or dichloromethane (e.g., start with 1% ethyl acetate in hexane, then 2%, 5%, and so on) until the compound begins to move at a reasonable rate.
-
Q2: All of my compounds are coming off the column at the same time. How can I improve separation?
-
Causality & Solution: This indicates your eluent is too polar. The solvent is so effective at moving all components that it doesn't allow for differential partitioning between the stationary phase and the mobile phase.
-
Action: Decrease the polarity of your eluent. If you are using a mixture like 20% ethyl acetate in hexane, try reducing it to 10%, 5%, or even 2%. The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.3 on a Thin Layer Chromatography (TLC) plate, which generally provides the best separation on a column.
-
Troubleshooting Logic for Purification
This decision tree can help guide your troubleshooting process for common purification issues.
Caption: Troubleshooting Decision Tree for Purification.
Purity Assessment
Q1: How can I definitively confirm the purity and identity of my final product?
Post-purification analysis is essential. The following techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine purity. A pure sample should show a single peak in the gas chromatogram. The mass spectrum will provide the molecular weight and fragmentation pattern, which can be compared to literature or reference spectra to confirm the identity of 1,2-Dibromo-2,3-dichloropropane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the chemical structure. The presence of unexpected signals would indicate impurities. Spectral data for 1,2-Dibromo-2,3-dichloropropane can be found in databases for comparison.[1]
-
Infrared (IR) Spectroscopy: An IR spectrum can confirm the presence of C-H and C-Cl/C-Br bonds and the absence of impurities with distinct functional groups (e.g., C=O or O-H).[1]
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,2-Dibromo-3-Chloropropane-ToxFAQs. CDC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7280, 1,2-Dibromo-3-chloropropane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144412, 1,2-Dibromo-2,3-dichloropropane. Retrieved from [Link]
-
International Programme on Chemical Safety (IPCS). (2021). International Chemical Safety Cards (ICSC): 0002 - 1,2-DIBROMO-3-CHLOROPROPANE. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). 1,2-Dibromo-3-chloropropane in Drinking-water. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1,2-DIBROMO-3-CHLOROPROPANE. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: 1,2-Dibromo-3-chloropropane. CDC. Retrieved from [Link]
Sources
- 1. 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-DIBROMO-3-CHLOROPROPANE | Occupational Safety and Health Administration [osha.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,2-Dibromo-3-chloropropane [cdc.gov]
- 4. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 0002 - 1,2-DIBROMO-3-CHLOROPROPANE [inchem.org]
Technical Support Center: Troubleshooting 1,2-Dibromo-3-chloropropane (DBCP) GC Analysis
Welcome to the technical support center for the gas chromatography (GC) analysis of 1,2-Dibromo-3-chloropropane (DBCP). As a halogenated compound and a regulated environmental contaminant, DBCP presents unique analytical challenges, from sample preparation to detection. This guide is designed for researchers and laboratory professionals to diagnose and resolve common issues encountered during its analysis, ensuring data of the highest accuracy and integrity.
Frequently Asked Questions (FAQs)
This section directly addresses specific problems in a question-and-answer format, providing both the "how" and the "why" behind our recommended troubleshooting steps.
Section 1: General & Safety
Q1: What are the primary safety concerns when handling DBCP standards and samples?
A1: 1,2-Dibromo-3-chloropropane (DBCP) is classified as a known or suspected human carcinogen and can cause male reproductive toxicity.[1] All handling of pure standard materials and concentrated stock solutions must be performed within a certified fume hood.[2] Personal protective equipment (PPE), including gloves, eye protection, and a lab coat, is mandatory. For handling high concentrations, a NIOSH/MESA-approved toxic gas respirator should be worn.[2]
Section 2: Sample Preparation & Extraction
Q2: My DBCP recovery is consistently low after performing a liquid-liquid microextraction from a water sample. What are the likely causes?
A2: Low recovery is a common issue often rooted in the extraction procedure itself. Consider the following causal factors:
-
Extraction Solvent Purity: Impurities in the extraction solvent (commonly hexane) are a primary source of analytical problems.[2] Always analyze a reagent blank for each new bottle of solvent before use to ensure it is free from interfering contaminants.[2]
-
Inadequate Mixing: Ensure vigorous mixing of the sample and solvent to maximize the partitioning of DBCP into the organic phase. Inverting the flask several times is a standard procedure, but insufficient agitation will lead to incomplete extraction.[2]
-
Analyte Volatility: DBCP is a volatile compound. During solvent evaporation or concentration steps, analyte loss can occur. If using a concentration step, ensure the process is gentle and never allows the extract to go to complete dryness.[3] Adding a small amount of a higher-boiling "keeper" solvent like isooctane can prevent the loss of more volatile components.[3]
-
Sample Matrix Effects: Complex matrices can interfere with the extraction efficiency. For aqueous samples, ensure the pH is properly adjusted if required by the specific method. For solid samples, the choice of extraction technique (e.g., Soxhlet, sonication, pressurized fluid) is critical and must be optimized for your matrix.[3]
Q3: I'm analyzing soil samples and see many interfering peaks in my chromatogram. How can I clean up my extract?
A3: Soil and other solid matrices often contain high levels of organic material (e.g., lipids, hydrocarbons) that can co-extract with DBCP and interfere with GC analysis, especially when using a non-specific detector like an ECD.[3]
-
Solid Phase Extraction (SPE): SPE is a powerful cleanup technique. After initial solvent extraction, the extract can be passed through an SPE cartridge containing a sorbent (like Florisil® or silica gel) that retains interfering compounds while allowing DBCP to pass through. The choice of sorbent and elution solvents must be carefully validated.
-
Gel Permeation Chromatography (GPC): For removing high molecular weight interferences like lipids, GPC is highly effective.
-
Solvent Exchange: If your extraction solvent is incompatible with the GC system or cleanup procedure (e.g., dichloromethane with an ECD), perform a solvent exchange. Add a compatible solvent like hexane and carefully evaporate the original, more volatile solvent.[3]
Section 3: GC System & Chromatography Problems
Q4: My DBCP peak is showing significant tailing. What causes this and how can I fix it?
A4: Peak tailing is typically a sign of unwanted interactions between the analyte and "active sites" within the GC system.[2] These are points where the analyte can be adsorbed, leading to a delayed and broadened elution profile.
-
Causality: Active sites can be exposed silanol groups on a poorly deactivated inlet liner or guard column, contamination on the column itself, or issues within the detector.
-
Troubleshooting Steps:
-
Inlet Maintenance: The inlet is a common source of problems. Deactivate it by replacing the inlet liner with a new, properly deactivated one. Trim the first few centimeters of the GC column, as non-volatile matrix components can accumulate there and create active sites.
-
Column Contamination: If the column is contaminated, you can try to "bake it out" by heating it to its maximum allowed temperature (without flow for a short period, then with flow) to remove contaminants. However, if the contamination is severe, the column may need to be replaced.
-
Check for Leaks: Air leaks in the system can oxidize the column's stationary phase, creating active sites. Perform a leak check on your system.
-
Q5: My retention times are shifting from one injection to the next. Why is this happening?
A5: Retention time stability is critical for accurate peak identification. Drifting retention times usually point to instability in flow rate or temperature.
-
Flow Control: Verify that your carrier gas flow is stable. If using a pressure-controlled system, ensure the gas supply pressure is constant and well above the instrument's requirement. Check for leaks, as they can cause pressure fluctuations.
-
Oven Temperature: Ensure the GC oven is properly calibrated and that its temperature control is stable. Inconsistent oven temperatures will directly impact retention times.
-
Column Equilibration: Make sure the column is fully equilibrated at the initial oven temperature before each injection. An insufficient equilibration time will cause retention times to shift, especially in the early part of the chromatogram.
Q6: I am seeing split or broad peaks for DBCP. Could this be an injection issue?
A6: Yes, improper injection is a frequent cause of poor peak shape.
-
Injection Speed: For manual injections, the technique must be fast and smooth to ensure the sample is introduced as a tight band onto the column.[4] For autosamplers, check the injection speed settings.
-
Injector Temperature: The injector temperature must be high enough to volatilize DBCP and the solvent quickly but not so high as to cause thermal degradation.[5][6] A temperature around 200°C is a common starting point.[2] If the temperature is too low, slow volatilization will cause broad peaks. If it is too high, degradation can occur, which may manifest as smaller, misshapen parent peaks and the appearance of new degradation product peaks.[7]
-
Solvent and Stationary Phase Mismatch: Injecting a large volume of a solvent that is not compatible with the stationary phase can cause peak distortion (fronting or splitting). Ensure your solvent is appropriate for your column phase.
Section 4: Detection, Sensitivity, and Confirmation
Q7: I am using an Electron Capture Detector (ECD) for trace analysis, but my sensitivity is poor or the baseline is noisy. What should I check?
A7: The ECD is highly sensitive to halogenated compounds like DBCP but is also sensitive to contamination.[3]
-
Detector Temperature: The ECD temperature should be set higher than the final oven temperature to prevent condensation of less volatile compounds from the column effluent. A typical ECD temperature is 290-300°C.[2]
-
Gas Purity: The ECD is extremely sensitive to oxygen and water. Ensure you are using high-purity carrier and makeup gases (often nitrogen or an argon/methane mix) and that the gas lines are equipped with oxygen and moisture traps.
-
Contamination: Column bleed and contaminants from the sample can foul the detector, leading to a noisy baseline and reduced sensitivity. Bake out the column and ensure your samples are clean. If the detector is heavily contaminated, it may require cleaning by a qualified service engineer.
-
Solvent Choice: Avoid chlorinated solvents like dichloromethane, as even trace amounts will overwhelm an ECD.[3]
Q8: How can I confirm that the peak I am quantifying is definitively DBCP?
A8: Peak identification based on a single column's retention time is not sufficient for definitive confirmation.
-
Dual-Column Confirmation: The most common and robust method is to analyze the sample on two different GC columns with dissimilar stationary phases (e.g., a non-polar and a mid-polar column).[2][8] The retention times will be different on each column, but the concentration calculated should be consistent. EPA Method 8011 recommends this approach.[2]
-
Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is the gold standard for confirmation.[9] It provides mass spectral data that can be compared to a library spectrum for positive identification, offering a much higher degree of certainty than retention time alone.[9][10]
Section 5: Quantitation & Quality Control
Q9: My quality control (QC) check standard failed. What are the typical acceptance criteria and what is my next step?
A9: Running QC standards is essential for validating your analytical process. According to EPA methodology, a laboratory fortified blank (LFB) or check standard should be analyzed to monitor performance.
-
Acceptance Criteria: For aqueous matrices, the recovery of DBCP in a check standard must typically be between 60% and 140% of the expected value.[2] Some methods may specify tighter ranges, such as 70% to 130%.[11] Additionally, the relative standard deviation (%RSD) between replicate analyses should be less than 10%.[2]
-
Troubleshooting Steps: If a QC standard fails, you must halt sample analysis and investigate the source of the problem.[2][11]
-
Re-analyze the Standard: A second analysis of the same standard can rule out a one-time error (e.g., a bad injection).
-
Prepare a Fresh Standard: If the second analysis fails, prepare a fresh QC standard from your stock solutions to rule out degradation or improper preparation of the check sample.
-
Systematic Investigation: If the fresh standard also fails, it indicates a systemic problem. You must then begin a systematic investigation of the entire analytical system, from sample preparation to the GC instrument itself, using the troubleshooting guidance in this document.[2]
-
Data & Protocols
Table 1: Recommended GC Parameters for DBCP Analysis (Based on EPA Method 8011)
| Parameter | Column A (Primary) | Column B (Confirmatory) | Rationale |
| Column Type | Fused silica capillary | Fused silica capillary | Provides high resolution and inertness. |
| Stationary Phase | (5%-Phenyl)-methylpolysiloxane | (50%-Phenyl)-methylpolysiloxane | Dissimilar phases provide different selectivity for confident peak confirmation. |
| Dimensions | 30 m x 0.32 mm ID, 0.5 µm film | 30 m x 0.32 mm ID, 0.5 µm film | A 30m length offers a good balance of resolution and analysis time.[12] |
| Carrier Gas | Helium | Helium | Inert carrier gas. |
| Linear Velocity | ~25 cm/sec | ~25 cm/sec | Optimizes column efficiency. |
| Injector Temp. | 200 °C | 200 °C | Ensures rapid volatilization without thermal degradation.[2] |
| Detector | Electron Capture Detector (ECD) | Electron Capture Detector (ECD) | High sensitivity for halogenated compounds.[2] |
| Detector Temp. | 290 °C | 290 °C | Prevents condensation and contamination of the detector.[2] |
| Oven Program | 40°C (hold 4 min), then 8°C/min to 190°C | 40°C (hold 4 min), then 10°C/min to 270°C | Temperature programming allows for the separation of compounds with a range of boiling points.[2] |
Experimental Protocol: Microextraction for DBCP in Water
This protocol is a summary of the procedure described in EPA Method 8011 for extracting DBCP from aqueous samples.[2]
Objective: To extract DBCP from a water sample into an organic solvent for GC analysis.
Methodology:
-
Sample Collection: Collect a 35 mL aqueous sample in a 40 mL vial.
-
Solvent Addition: Add 2 mL of high-purity hexane to the vial.
-
Extraction: Cap the vial and shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the organic and aqueous layers to separate. The hexane layer will be on top.
-
Extract Transfer: Carefully transfer a portion of the hexane layer into an autosampler vial.
-
Injection: Inject 2 µL of the hexane extract into the GC system equipped with a linearized electron capture detector.[2]
-
Analysis: Analyze the extract using the GC parameters outlined in Table 1.
Visual Troubleshooting Guides
Diagram 1: Troubleshooting Workflow for No or Low DBCP Signal
This diagram provides a logical path to diagnose the root cause of a weak or absent analyte signal.
Caption: A step-by-step workflow for diagnosing the cause of low or absent analyte signal.
References
-
Method 8011: 1,2-Dibromoethane and 1,2-Dibrom-3-Chloropropane by Microextraction and Gas Chromatography. U.S. Environmental Protection Agency. [Link]
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek Corporation. [Link]
-
1,2-Dibromo-3-chloropropane | C3H5Br2Cl | CID 7280. PubChem, National Center for Biotechnology Information. [Link]
-
Analysis of EDB, 123-TCP, and DBCP By USEPA Method 524.3. OI Analytical. [Link]
-
GC method development and validation of genotoxic impurity... ResearchGate. [Link]
-
Analytical Methods - Dichloropropenes. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
1,2-Dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP), gas chromatography, microextraction. National Environmental Methods Index. [Link]
-
Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Quick Guide To Drinking Water Sample Collection. U.S. Environmental Protection Agency. [Link]
-
Agilent J&W GC Column Selection Guide. Postnova Analytics. [Link]
-
Index Gas Chromatography. Teknokroma. [Link]
-
Sampling and sample pretreatment for environmental analysis. ResearchGate. [Link]
-
Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Davidson Analytical Services. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
-
GC Columns and Accessories. Phenomenex. [Link]
-
METHOD 504.1: 1,2-DIBROMOETHANE (EDB), 1,2-DIBROMO-3-CHLOROPROPANE (DBCP), AND 1,2,3-TRICHLOROPROPANE (123TCP) IN WATER BY MICROEXTRACTION AND GAS CHROMATOGRAPHY. California State Water Resources Control Board. [Link]
-
Derivatization reactions for use with the electron-capture detector. ResearchGate. [Link]
-
SW-846 Test Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-Chloropropane by Microextraction and Gas Chromatography. U.S. Environmental Protection Agency. [Link]
-
Sample preparation of environmental samples for trace metal analysis. Milestone Inc. [Link]
-
Activity and Decomposition. Separation Science. [Link]
-
Preparation of Environmental Samples for the Determination of Trace Constituents. Polish Journal of Environmental Studies. [Link]
-
Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis... ResearchGate. [Link]
-
Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2- (EHC 146, 1993). INCHEM. [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
-
Pragmatic Rules for GC Column Selection. LCGC International. [Link]
Sources
- 1. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. gcms.cz [gcms.cz]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. postnova.com [postnova.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sepscience.com [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ysi.com [ysi.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. waterboards.ca.gov [waterboards.ca.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 1,2-Dibromo-2,3-dichloropropane
Welcome to the technical support resource for the synthesis of 1,2-Dibromo-2,3-dichloropropane. This guide is designed for researchers, chemists, and professionals in drug development and materials science. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success and purity of your synthesis. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also to build a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for 1,2-Dibromo-2,3-dichloropropane?
The most direct and widely recognized method for synthesizing 1,2-Dibromo-2,3-dichloropropane is through the electrophilic addition of molecular bromine (Br₂) to a dichloropropene isomer, typically 2,3-dichloropropene. This reaction is analogous to the synthesis of the well-known compound 1,2-Dibromo-3-chloropropane (DBCP), which is produced by the addition of bromine to allyl chloride[1][2]. The double bond in 2,3-dichloropropene readily reacts with bromine, leading to the desired vicinal dihalide.
Q2: What are the primary safety concerns associated with this synthesis?
Researchers must handle the reagents and product with extreme care.
-
1,2-Dibromo-2,3-dichloropropane : This compound is expected to be a skin and eye irritant and may cause respiratory irritation[3]. Many halogenated short-chain alkanes are classified as toxic and potential carcinogens. For instance, the structurally similar 1,2-Dibromo-3-chloropropane (DBCP) is a known carcinogen and reproductive toxin[4][5][6]. All work should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Bromine (Br₂) : A highly corrosive and toxic substance. It can cause severe burns upon skin contact and is extremely dangerous if inhaled. Always dispense liquid bromine in a fume hood and have a sodium thiosulfate solution available for quenching spills.
-
2,3-Dichloropropene : This is a flammable and volatile liquid. It is an irritant and should be handled with care to avoid inhalation and skin contact.
Q3: What is a realistic expected yield for this reaction?
With proper control of reaction conditions and effective purification, yields for the bromination of alkenes can be quite high, often exceeding 80-90%. However, factors such as temperature control, purity of starting materials, and the presence of inhibitors or light can lead to the formation of side products, which will lower the isolated yield of the desired product. A patent for a similar synthesis of 1,2-dibromopropane reports yields as high as 96.6% under optimized conditions[7].
Troubleshooting Guide: Side Reactions & Purity Issues
Q4: My final product is a mixture of isomers. How can I improve the regioselectivity of the bromination?
The Problem: You've performed a post-reaction analysis (e.g., GC-MS or NMR) and found significant quantities of isomers such as 1,3-dibromo-1,2-dichloropropane or other rearranged products.
The Scientific Reason: While the electrophilic addition of bromine to an alkene is typically a straightforward process, side reactions can occur, especially under conditions that favor radical mechanisms or carbocation rearrangements.
-
Radical Substitution: In the presence of UV light or high temperatures, bromine can react via a free-radical pathway, leading to substitution at allylic positions rather than addition across the double bond.
-
Impure Starting Material: If your starting 2,3-dichloropropene is contaminated with other isomers (e.g., 1,3-dichloropropene or 3,3-dichloropropene), bromination will naturally result in a mixture of products.
Troubleshooting Steps:
-
Control Reaction Temperature: Perform the reaction at a low temperature (0-5 °C) to favor the ionic addition mechanism and suppress radical pathways. An ice bath is highly recommended.
-
Exclude UV Light: Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil. This minimizes the initiation of free-radical chain reactions.
-
Verify Starting Material Purity: Always check the purity of your 2,3-dichloropropene by NMR or GC before starting the reaction. If necessary, purify it by distillation.
-
Use a Non-Polar Solvent: Solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) are standard for this reaction as they effectively dissolve both the alkene and bromine and are relatively inert[1].
Q5: The reaction is sluggish, and my yield is very low. What could be the cause?
The Problem: The characteristic dark red-brown color of bromine persists for an unusually long time, and the final workup yields very little of the target compound.
The Scientific Reason: A slow or incomplete reaction can often be traced back to the quality of the reagents or suboptimal reaction conditions.
-
Inhibitors in Starting Material: Alkenes are often shipped with small amounts of radical inhibitors (like BHT) to prevent polymerization during storage. These inhibitors can quench the desired reaction.
-
Low Reagent Concentration: If the reactants are too dilute, the reaction rate will be significantly slower.
-
Deactivated Bromine: While less common, prolonged exposure of bromine to moisture or contaminants can reduce its reactivity.
Troubleshooting Steps:
-
Remove Inhibitors: If you suspect inhibitors in your 2,3-dichloropropene, you can remove them by passing the alkene through a short column of activated alumina or by distillation.
-
Optimize Stoichiometry: Ensure you are using a slight excess of bromine (e.g., 1.05 to 1.1 equivalents) to drive the reaction to completion. However, avoid a large excess, as this will complicate the purification process.
-
Monitor the Reaction: Add the bromine solution dropwise to the solution of the alkene. The disappearance of the bromine color is a good visual indicator that the reaction is proceeding. If the color persists immediately upon addition, the reaction has likely stalled or completed.
Q6: My crude product is a dark, tarry substance. How can this be avoided?
The Problem: After removing the solvent, the resulting product is not the expected pale yellow oil but a dark, viscous, or even solid material.
The Scientific Reason: Dark coloration and tar formation are typically signs of over-bromination, polymerization, or decomposition reactions.
-
Excess Bromine and Heat: A large excess of bromine, especially when combined with elevated temperatures (runaway reaction), can lead to further halogenation or decomposition of the desired product.
-
Polymerization: Trace impurities or radical initiators can sometimes cause the alkene starting material to polymerize, leading to high-molecular-weight byproducts.
-
Elimination Reactions: In the presence of bases (e.g., from a basic wash during workup if not properly controlled), the product can undergo elimination of HBr or HCl, leading to unsaturated and often colored byproducts.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain a low and stable temperature throughout the bromine addition.
-
Controlled Bromine Addition: Add the bromine slowly and dropwise to prevent a sudden exotherm and localized high concentrations of bromine.
-
Quenching: After the reaction appears complete, quench any excess bromine with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the organic layer is colorless or pale yellow. This step is crucial to prevent further reactions during workup.
Experimental Protocols & Data
Protocol 1: Synthesis of 1,2-Dibromo-2,3-dichloropropane
Materials:
-
2,3-Dichloropropene (1.0 eq)
-
Liquid Bromine (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3-dichloropropene in anhydrous DCM. Cool the flask to 0 °C in an ice-water bath. Wrap the apparatus in aluminum foil to exclude light.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine in DCM. Add this solution dropwise to the stirred alkene solution over 30-60 minutes. Maintain the internal temperature below 5 °C. The bromine color should dissipate upon addition.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. If the bromine color persists, the reaction is complete.
-
Quenching: Slowly add saturated Na₂S₂O₃ solution and stir until the red-brown color of excess bromine is completely discharged and the organic layer becomes pale yellow.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1,2-Dibromo-2,3-dichloropropane as a colorless to pale yellow oil.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 0 - 5 °C | Favors ionic addition, minimizes radical side reactions. |
| Solvent | Dichloromethane (DCM) | Inert, good solubility for reagents, easily removed. |
| Stoichiometry | 1.05 eq. Bromine | Ensures complete consumption of the starting alkene. |
| Light Condition | Dark (foil wrap) | Prevents photochemical initiation of radical pathways. |
| Quenching Agent | Sodium Thiosulfate | Effectively neutralizes excess bromine, preventing over-halogenation. |
Reaction Mechanisms & Workflows
Below are diagrams illustrating the key chemical transformations in the synthesis of 1,2-Dibromo-2,3-dichloropropane.
Diagram 1: Electrophilic Addition of Bromine (Desired Pathway)
Caption: The desired reaction proceeds via a cyclic bromonium ion intermediate.
Diagram 2: Radical Substitution (Side Reaction Pathway)
Caption: Formation of an undesired allylic bromide via a free-radical mechanism.
References
Sources
- 1. Question: Synthesis of 1,2-Dibromo-3-chloropropane (DBCP) 1,2-Dibromo-3-.. [askfilo.com]
- 2. 1,2-Dibromo-3-chloropropane synthesis - chemicalbook [chemicalbook.com]
- 3. 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. CN103288586A - Method for synthesizing 1,2-dibromopropane by utilizing propylene - Google Patents [patents.google.com]
Technical Support Center: Degradation of 1,2-Dibromo-2,3-dichloropropane in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which 1,2-Dibromo-2,3-dichloropropane is expected to degrade in an aqueous solution?
Based on the chemistry of similar halogenated compounds, 1,2-Dibromo-2,3-dichloropropane is likely to undergo degradation through several pathways, primarily abiotic and biotic processes.
-
Abiotic Degradation:
-
Hydrolysis: This involves the reaction of the compound with water, leading to the substitution of halogen atoms with hydroxyl groups. Given the stability of other halogenated propanes, the hydrolysis of 1,2-Dibromo-2,3-dichloropropane at neutral pH and ambient temperature is expected to be a very slow process.[1]
-
Reductive Dehalogenation: In the presence of reducing agents, vicinal dihaloalkanes can undergo a two-electron reduction, resulting in the elimination of two halide ions and the formation of an alkene. This is a recognized pathway for compounds like 1,2-dichloropropane.[2]
-
-
Biotic Degradation:
-
Anaerobic Reductive Dechlorination: Certain anaerobic microorganisms can use halogenated compounds as electron acceptors in a process called dehalorespiration. This can lead to the stepwise removal of halogen atoms. For instance, anaerobic bacteria have been shown to completely dechlorinate 1,2-dichloropropane to propene.[2]
-
Aerobic Degradation: While generally less effective for highly halogenated alkanes, some aerobic microorganisms possess enzymes that can initiate the degradation process, often through oxidative mechanisms. However, significant degradation of 1,2-Dibromo-2,3-dichloropropane via this pathway is less likely without specific microbial adaptation.
-
Q2: What are the expected degradation products of 1,2-Dibromo-2,3-dichloropropane?
The degradation products will depend on the specific pathway.
-
Hydrolysis: Stepwise substitution of bromine and chlorine atoms with hydroxyl groups would lead to various halogenated propanols.
-
Reductive Dehalogenation: The removal of vicinal halogens would likely produce various brominated and chlorinated propenes. Complete dehalogenation would ultimately yield propene.
-
Biodegradation: Similar to reductive dehalogenation, microbial action is expected to produce less halogenated intermediates and potentially propene as a final product under anaerobic conditions.[2]
Q3: What analytical methods are recommended for monitoring the degradation of 1,2-Dibromo-2,3-dichloropropane and its products?
Due to its volatile nature, Gas Chromatography (GC) is the most suitable analytical technique.
-
For the parent compound and volatile degradation products:
-
GC with an Electron Capture Detector (GC-ECD): This is highly sensitive to halogenated compounds and is an excellent choice for trace-level analysis.
-
GC with a Mass Spectrometer (GC-MS): This provides definitive identification of the parent compound and its degradation products through their mass spectra. It is also highly sensitive and selective.
-
-
Sample Preparation:
-
Liquid-liquid extraction with a non-polar solvent like hexane is a common method for extracting halogenated compounds from aqueous solutions.
-
Purge and trap is another effective technique for concentrating volatile organic compounds from water samples before GC analysis.
-
A summary of typical analytical instrumentation is provided in the table below.
| Parameter | Recommendation |
| Analytical Technique | Gas Chromatography (GC) |
| Detectors | Electron Capture Detector (ECD), Mass Spectrometer (MS) |
| Column | A non-polar capillary column (e.g., DB-5ms, HP-5ms) is a good starting point. |
| Injection Mode | Splitless injection for trace analysis. |
| Sample Preparation | Liquid-liquid extraction (e.g., with hexane) or Purge and Trap. |
Q4: How do experimental conditions like pH, temperature, and redox potential influence the degradation rate?
-
pH: Hydrolysis rates of halogenated alkanes are often pH-dependent, with faster degradation typically observed under alkaline conditions.
-
Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of both abiotic and biotic degradation.
-
Redox Potential: A low (negative) redox potential is crucial for reductive dehalogenation, which is often the most effective degradation pathway. This condition is typically found in anaerobic environments.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation of 1,2-Dibromo-2,3-dichloropropane is observed. | The compound is highly stable under the tested conditions. | * Confirm your analytical method can accurately quantify the compound at your target concentrations by analyzing a freshly prepared standard. * For abiotic studies, consider more forcing conditions (e.g., higher temperature, extreme pH) to accelerate degradation. * For biotic studies, ensure your microbial culture is viable and that the conditions are truly anaerobic (for reductive dehalogenation). Consider amending with an electron donor. |
| Inconsistent or non-reproducible degradation rates. | Issues with sample preparation, analytical instrumentation, or experimental setup. | * Review your sample preparation procedure for consistency. Ensure accurate and reproducible pipetting and extraction. * Check the performance of your GC system. Inject a standard multiple times to check for reproducibility of peak areas. * Ensure your reaction vessels are properly sealed to prevent loss of the volatile compound. Use appropriate controls (e.g., sterile controls for biodegradation studies). |
| Appearance of unknown peaks in the chromatogram. | These could be impurities in the starting material, degradation products, or analytical artifacts. | * Analyze your stock solution of 1,2-Dibromo-2,3-dichloropropane to check for impurities. * If using GC-MS, analyze the mass spectra of the unknown peaks to tentatively identify them as potential degradation products. * Run a blank (solvent or clean matrix) to check for contamination from your analytical system or reagents. |
| Poor peak shape (e.g., tailing, fronting) in the chromatogram. | This is often due to issues with the GC inlet, column, or sample matrix effects. | * Check the GC inlet liner for contamination and replace if necessary. * Ensure the column is properly installed and not contaminated. Trimming a small portion from the front of the column can sometimes resolve this. * If the sample matrix is complex, consider a more thorough cleanup step during sample preparation. |
Experimental Protocols
Protocol 1: Abiotic Degradation Study (Hydrolysis)
-
Prepare buffered solutions at your target pH values (e.g., pH 4, 7, and 9).
-
Spike the buffered solutions with a known concentration of 1,2-Dibromo-2,3-dichloropropane from a stock solution in a suitable solvent (e.g., methanol). The final solvent concentration should be low (<0.1%) to minimize co-solvent effects.
-
Dispense the solutions into amber glass vials with Teflon-lined septa, ensuring no headspace.
-
Incubate the vials at a constant temperature. Include triplicate vials for each time point.
-
At each time point, sacrifice a set of vials.
-
Extract the aqueous sample with a known volume of hexane containing an internal standard.
-
Analyze the hexane extract by GC-ECD or GC-MS to determine the concentration of 1,2-Dibromo-2,3-dichloropropane.
-
Plot the concentration versus time to determine the degradation rate.
Protocol 2: Anaerobic Biodegradation Study
-
Prepare an anaerobic medium in a serum bottle and sparge with an oxygen-free gas (e.g., N₂/CO₂).
-
Inoculate the medium with your anaerobic microbial culture.
-
Spike the culture with 1,2-Dibromo-2,3-dichloropropane and an electron donor (e.g., lactate, hydrogen).
-
Incubate the bottles in the dark at the appropriate temperature.
-
At each time point, withdraw a small aliquot of the culture using a gas-tight syringe.
-
Extract the sample and analyze as described in Protocol 1.
-
Include sterile controls (autoclaved medium and inoculum) to account for any abiotic degradation.
Visualizations
Hypothetical Reductive Dehalogenation Pathway
Caption: A potential reductive dehalogenation pathway for 1,2-Dibromo-2,3-dichloropropane.
Experimental Workflow for Degradation Study
Caption: A generalized workflow for studying the degradation of 1,2-Dibromo-2,3-dichloropropane.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 1,2-dibromo-2,3-dichloropropane | PubChem[3] |
| CAS Number | 70289-31-5 | PubChem[3] |
| Molecular Formula | C₃H₄Br₂Cl₂ | PubChem[3] |
| Molecular Weight | 270.77 g/mol | PubChem[3] |
References
-
PubChem. (n.d.). 1,2-Dibromo-2,3-dichloropropane. National Center for Biotechnology Information. Retrieved from [Link]
-
INCHEM. (2017, April). 1,2-DIBROMO-3-CHLOROPROPANE. International Programme on Chemical Safety. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2018, April 6). Toxicological Profile for 1,2-Dibromo-3-chloropropane. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, December 22). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]
-
Löffler, F. E., Ritalahti, K. M., & Zinder, S. H. (1997). Complete Reductive Dechlorination of 1,2-Dichloropropane by Anaerobic Bacteria. Applied and Environmental Microbiology, 63(7), 2870–2875. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). 1,2-Dibromo-3-chloropropane. In Fifteenth Report on Carcinogens. National Toxicology Program. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1,2-Dibromo-2,3-dichloropropane
Welcome to the technical support center for the synthesis and optimization of 1,2-Dibromo-2,3-dichloropropane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our goal is to move beyond simple procedural lists and offer a comprehensive understanding of the reaction's causality, enabling you to refine your experimental approach for optimal yield and purity.
I. Foundational Principles: The Chemistry of 1,2-Dibromo-2,3-dichloropropane Synthesis
The primary and most direct route to synthesizing 1,2-dibromo-2,3-dichloropropane is through the electrophilic addition of bromine (Br₂) to 2,3-dichloropropene. This reaction is a classic example of halogenation of an alkene, a fundamental transformation in organic chemistry.
The generally accepted mechanism proceeds through a cyclic bromonium ion intermediate. The π-bond of the alkene acts as a nucleophile, attacking the bromine molecule and displacing a bromide ion. This results in the formation of a three-membered ring containing a positively charged bromine atom. The reaction is completed by the nucleophilic attack of the bromide ion on one of the carbon atoms of the bromonium ion, leading to the opening of the ring and the formation of the vicinal dibromide. A key stereochemical outcome of this mechanism is anti-addition, where the two bromine atoms add to opposite faces of the original double bond[1].
II. Experimental Protocol: Synthesis of 1,2-Dibromo-2,3-dichloropropane
This protocol is a robust starting point for the synthesis of 1,2-dibromo-2,3-dichloropropane. As with any chemical reaction, optimization may be necessary based on your specific laboratory conditions and desired product specifications.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| 2,3-Dichloropropene | C₃H₄Cl₂ | 110.97 | 78-88-6 |
| Bromine | Br₂ | 159.808 | 7726-95-6 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
| 5% Sodium Thiosulfate Solution | Na₂S₂O₃ | 158.11 | 7772-98-7 |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2,3-dichloropropene (1.0 eq) in anhydrous dichloromethane (DCM). The reaction should be protected from light by wrapping the flask in aluminum foil to minimize the risk of radical side reactions[2].
-
Bromine Addition: Prepare a solution of bromine (1.0 eq) in DCM and add it to the dropping funnel. Cool the reaction mixture in the flask to 0 °C using an ice bath.
-
Reaction Execution: Add the bromine solution dropwise to the stirred solution of 2,3-dichloropropene over a period of 1-2 hours. Maintain the temperature at 0 °C throughout the addition. The characteristic red-brown color of bromine should disappear as it reacts[3].
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.
-
Work-up:
-
Quench the reaction by slowly adding a 5% aqueous solution of sodium thiosulfate to remove any unreacted bromine. The red-brown color will disappear completely.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude 1,2-dibromo-2,3-dichloropropane can be purified by vacuum distillation to yield the final product.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 1,2-dibromo-2,3-dichloropropane.
Q1: My reaction is sluggish, and the bromine color is not disappearing. What could be the issue?
A1: There are several potential causes for a slow reaction:
-
Low Temperature: While the initial addition is carried out at 0 °C to control the exothermic reaction, allowing the mixture to warm to room temperature is often necessary for the reaction to go to completion.
-
Impure Starting Material: Ensure your 2,3-dichloropropene is free from inhibitors that may be present from its storage. Passing it through a short column of activated alumina can remove such impurities.
-
Insufficient Mixing: Adequate stirring is crucial to ensure proper mixing of the reactants.
Q2: I am observing the formation of multiple products in my crude reaction mixture. What are the likely side reactions?
A2: The formation of byproducts is a common challenge. Here are some possibilities:
-
Radical Bromination: If the reaction is exposed to light, free radical substitution can occur, leading to a complex mixture of products. Performing the reaction in the dark is a simple and effective preventative measure[2].
-
Halohydrin Formation: The presence of water in the reaction mixture can lead to the formation of a bromohydrin, where a hydroxyl group and a bromine atom add across the double bond. Ensure all glassware is dry and use anhydrous solvents[1][4].
-
Over-bromination: While less common with equimolar amounts of reactants, using an excess of bromine could potentially lead to further halogenation reactions, especially at elevated temperatures.
Q3: The yield of my reaction is consistently low. How can I improve it?
A3: Low yields can often be addressed by optimizing the reaction conditions:
-
Temperature Control: Carefully controlling the temperature during bromine addition is critical. An uncontrolled exotherm can lead to side reactions and decomposition of the product.
-
Solvent Choice: While dichloromethane is a common choice, other inert solvents like carbon tetrachloride can also be used. The choice of solvent can influence the reaction rate and selectivity[3].
-
Purity of Reagents: The purity of both 2,3-dichloropropene and bromine is paramount. Impurities can interfere with the desired reaction pathway.
-
Lewis Acid Catalysis: For electron-deficient alkenes, the addition of a Lewis acid catalyst can sometimes enhance the rate of reaction. However, this should be approached with caution as it can also promote side reactions[5].
Q4: How can I effectively purify the final product?
A4: For polyhalogenated alkanes, vacuum distillation is the most common and effective method of purification. The significant difference in boiling points between the desired product and potential impurities, such as the starting material or solvent, allows for efficient separation. Ensure your vacuum system is robust and that you carefully monitor the temperature and pressure during distillation to avoid product decomposition.
IV. Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following workflow diagram has been generated.
Caption: Experimental workflow for the synthesis of 1,2-Dibromo-2,3-dichloropropane.
V. Mechanistic Insight
The following diagram illustrates the electrophilic addition mechanism of bromine to 2,3-dichloropropene.
Caption: Mechanism of bromine addition to 2,3-dichloropropene.
VI. References
-
Reactions of Alkenes with Bromine. (2023, January 22). Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6565, 2,3-Dichloropropene. Retrieved from [Link]
-
Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Chem233UIUC. (2015, August 27). Bromination of an Alkene [Video]. YouTube. [Link]
-
Reaction of Alkenes with Bromine. (n.d.). Chemistry Steps. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6565, 2,3-Dichloropropene. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]
-
Loh, K.-P., et al. (2007). Systematic study of Lewis acid-catalyzed bromination and bromoalkylation of multi-walled carbon nanotubes. Carbon, 45(13), 2673-2681.
-
Method for producing 1,2-dibrom-3-chloropropane. (1977). SU546600A1.
-
Polyhalogenated Alkanes and Alkenes. (2021, July 31). Chemistry LibreTexts. [Link]
-
Denmark, S. E., & Kuester, W. E. (2012). Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective. Accounts of chemical research, 45(6), 873–884. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 5. Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Interference in 1,2-Dibromo-3-chloropropane (DBCP) Detection
Welcome to the technical support center for the analysis of 1,2-Dibromo-3-chloropropane (DBCP). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interference issues encountered during the detection of DBCP. Our goal is to provide you with the expertise and practical solutions to ensure the accuracy and reliability of your experimental results.
FAQs: Quick Solutions to Common Problems
Here are some frequently asked questions regarding interference in DBCP analysis.
Q1: My baseline is noisy and shows several interfering peaks, even in my blank runs. What is the likely cause?
A1: A noisy baseline with extraneous peaks in blank runs often points to contamination in your analytical system. The most common culprits are impurities in your extraction solvent, contaminated glassware, or carryover from previous injections.
-
Troubleshooting Steps:
-
Solvent Purity Check: Analyze a fresh aliquot of your extraction solvent (e.g., hexane) directly. If the peaks persist, obtain a new, high-purity solvent bottle.
-
Glassware Cleaning: Ensure all glassware is meticulously cleaned. Consider a final rinse with high-purity solvent.
-
System Bake-out: Perform a system bake-out by raising the injector and detector temperatures and running a high-temperature program for the GC oven to remove any residual contaminants.
-
Septum Bleed: A worn-out or low-quality septum in the GC inlet can be a source of contamination. Replace the septum with a high-quality, low-bleed option.
-
Q2: I'm observing poor peak shape and shifting retention times for my DBCP standard. What should I investigate?
A2: Poor peak shape (e.g., tailing or fronting) and retention time instability can be caused by several factors related to the GC system and sample matrix.
-
Troubleshooting Steps:
-
Column Health: The GC column may be degraded or contaminated. Condition the column according to the manufacturer's instructions. If the problem persists, you may need to trim the first few centimeters of the column or replace it entirely.
-
Inlet Liner: An active or contaminated inlet liner can cause peak tailing. Deactivate or replace the liner.
-
Injection Technique: Inconsistent injection volumes or speed can lead to variable peak shapes and retention times. If using manual injection, ensure a consistent and rapid injection. An autosampler is highly recommended for improved reproducibility.
-
Matrix Effects: If you are analyzing complex samples, co-eluting matrix components can interfere with the peak shape. See the detailed troubleshooting guide below for addressing matrix effects.
-
Q3: My recovery of DBCP in spiked matrix samples is consistently low. What could be the reason?
A3: Low recovery in matrix spikes suggests a loss of analyte during sample preparation or analysis.
-
Troubleshooting Steps:
-
Extraction Efficiency: Your extraction solvent and technique may not be optimal for your sample matrix. Experiment with different solvents or extraction methods (e.g., solid-phase extraction).
-
Analyte Volatilization: DBCP is a volatile compound. Ensure that your sample handling procedures minimize volatilization losses. This includes keeping samples cool and minimizing exposure to the atmosphere.
-
Matrix Interference: Components in your sample matrix may be binding to the DBCP, preventing its complete extraction. Sample cleanup procedures may be necessary.
-
pH Effects: The pH of your sample can influence the stability and extraction of DBCP. Ensure the pH is within the optimal range for your method.
-
Troubleshooting Guides: A Deeper Dive
This section provides more detailed troubleshooting workflows for specific interference issues.
Guide 1: Identifying and Eliminating Contamination
Contamination is a primary source of interference in trace-level analysis of DBCP. This guide will help you systematically identify and eliminate sources of contamination.
dot
Caption: Workflow for identifying and eliminating contamination.
Guide 2: Addressing Matrix Effects
Matrix effects can significantly impact the accuracy of your DBCP quantification. These effects arise from co-extracted compounds from the sample matrix that can enhance or suppress the analytical signal.
dot
Caption: Workflow for addressing matrix effects.
Experimental Protocols
Here are detailed protocols for key troubleshooting and validation experiments.
Protocol 1: Preparation and Analysis of a Reagent Blank
Objective: To assess the purity of all reagents and the cleanliness of the analytical system.
Materials:
-
High-purity extraction solvent (e.g., hexane)
-
Clean laboratory glassware (vials, pipettes)
-
GC system with an appropriate column and detector (e.g., ECD or MS)
Procedure:
-
In a clean sample vial, add the same volume of extraction solvent that you would use for a real sample.
-
Add any other reagents (e.g., internal standards, derivatizing agents) that are part of your analytical method.
-
Cap the vial and vortex briefly.
-
Analyze the sample using your established GC method.
-
Examine the chromatogram for any peaks that co-elute with or are near the retention time of DBCP.
Interpretation:
-
No significant peaks: Your reagents and system are clean.
-
Presence of interfering peaks: Systematically check each reagent and component of your system for the source of contamination as outlined in the troubleshooting guide.
Protocol 2: Matrix Spike and Recovery Analysis
Objective: To evaluate the effect of the sample matrix on the recovery of DBCP.
Materials:
-
Representative blank matrix sample (a sample of the same type as your unknowns that is known not to contain DBCP)
-
DBCP standard solution of known concentration
-
All necessary reagents and equipment for your sample preparation and analysis method
Procedure:
-
Take two equal portions of the blank matrix sample.
-
To one portion (the "spiked" sample), add a known amount of the DBCP standard solution. The final concentration should be within the calibration range of your method.
-
The other portion will serve as the "unspiked" sample.
-
Process both the spiked and unspiked samples through your entire sample preparation and analysis procedure.
-
Calculate the percent recovery using the following formula:
% Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Spiked Concentration] x 100
Interpretation:
-
Recovery within acceptable limits (e.g., 80-120%): The matrix does not significantly affect the recovery of DBCP.
-
Low recovery (<80%): Indicates a loss of analyte during sample preparation or signal suppression due to the matrix.
-
High recovery (>120%): Suggests signal enhancement by the matrix or the presence of an interfering compound in the unspiked sample.
Data Presentation
Table 1: Common Co-eluting Interferences and Confirmatory Analysis
| Potential Interferent | Primary GC Column (e.g., DB-5) | Confirmatory GC Column (e.g., DB-1701) | Mass Spectral Ions (m/z) for DBCP |
| 1,2-Dichloropropane | May co-elute | Should be resolved | 157, 159, 75 |
| 1,3-Dichloropropene | May co-elute | Should be resolved | 75, 77, 110 |
| Other Halogenated Hydrocarbons | Variable | Variable | - |
Note: Retention times are highly dependent on the specific GC conditions.
References
-
Thomason, I. J., & McKenry, M. V. (n.d.). 1,3-dichloropropene and 1,2-dibromoethane compounds: Part I. Movement and fate as affected by various conditions in several soil. SciSpace. Retrieved from [Link]
Technical Support Center: A Framework for Determining the Stability and Optimal Storage Conditions for Novel Polyhalogenated Alkanes (e.g., 1,2-Dibromo-2,3-dichloropropane)
Disclaimer: 1,2-Dibromo-2,3-dichloropropane is a sparsely documented compound with no established, validated protocols for long-term storage and stabilization. This guide is intended for research and drug development professionals and provides a scientific framework for investigating and determining appropriate storage conditions based on the general principles of polyhalogenated alkane chemistry. All proposed experiments should be conducted on a small scale in a controlled laboratory environment by trained personnel, adhering to all institutional safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for a novel polyhalogenated alkane like 1,2-Dibromo-2,3-dichloropropane?
A1: Based on the chemistry of similar halogenated hydrocarbons, two primary degradation pathways are likely:
-
Free-Radical Halogenation/Decomposition: This pathway is initiated by energy input, such as heat or ultraviolet (UV) light.[1][2] The energy causes homolytic cleavage of a carbon-halogen or carbon-hydrogen bond, generating highly reactive radical intermediates. These radicals can propagate a chain reaction, leading to the formation of new products, including elemental halogens (which cause discoloration) and more highly halogenated alkanes.[3][4][5] The presence of oxygen can inhibit some gas-phase radical reactions but may also participate in others, complicating the degradation profile.[1]
-
Dehydrohalogenation: This is an elimination reaction where a hydrogen atom and an adjacent halogen atom are removed, forming an alkene and a hydrogen halide (HCl or HBr).[6] This process is often catalyzed by trace amounts of moisture, impurities, or incompatible container surfaces. The resulting hydrogen halides are acidic and can catalyze further degradation, creating an autocatalytic cycle.[7]
Q2: What primary environmental factors can initiate or accelerate the degradation of 1,2-Dibromo-2,3-dichloropropane?
A2: Several factors can compromise the stability of polyhalogenated alkanes:
-
Light: UV radiation provides the activation energy necessary to break C-H and C-X (halogen) bonds, initiating free-radical chain reactions.[1][2][8][9]
-
Heat: Elevated temperatures increase the rate of all chemical reactions, including both free-radical and elimination pathways.
-
Oxygen: While oxygen can act as an inhibitor (a radical trap) in some contexts, it can also react with organic radicals to form peroxy radicals, leading to complex oxidative degradation pathways.[10]
-
Moisture: Water can facilitate dehydrohalogenation by acting as a proton transfer agent and can also hydrolyze the compound over time, although this is generally slow for alkanes.
-
Incompatible Materials: Contact with certain metals (like aluminum or zinc), strong bases, or reactive container surfaces can catalyze decomposition.
Q3: What classes of chemical stabilizers are typically used for halogenated hydrocarbons, and how do they work?
A3: Stabilizers are added in small quantities (typically 50-500 ppm) to interrupt degradation pathways. The main types are:
-
Acid Scavengers: These compounds neutralize the acidic hydrogen halides (HCl, HBr) produced during dehydrohalogenation, preventing acid-catalyzed degradation.[11][12][13][14] Common examples include epoxides (e.g., propylene oxide, butylene oxide) and amines (though amines can have their own reactivity issues and should be screened carefully).
-
Free-Radical Inhibitors (Radical Scavengers): These molecules react with and neutralize the highly reactive radical intermediates that propagate decomposition.[10] This terminates the chain reaction.[15] Phenolic compounds like Butylated Hydroxytoluene (BHT) are widely used as they are excellent hydrogen donors that form stable, non-reactive radicals.[16]
Q4: How can I determine if my sample of 1,2-Dibromo-2,3-dichloropropane is degrading?
A4: Degradation can be identified through both physical and analytical observations:
-
Visual Cues: The most common sign is a change in color, typically to yellow or brown. This often indicates the formation of elemental bromine or other chromophoric degradation products. The formation of a precipitate may suggest a reaction with the container or trace moisture.
-
Acidity Test: A simple and effective method is to perform a pH test on a water extract. Shake a small amount of your sample with deionized water, separate the aqueous layer, and measure its pH. A pH below neutral (pH < 7) is a strong indicator of dehydrohalogenation and the presence of HBr or HCl.
-
Chromatographic Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are definitive. Comparing the chromatogram of a stored sample to that of a fresh or reference sample will reveal the presence of new peaks corresponding to degradation products. A decrease in the area of the parent peak indicates a loss of purity.
Troubleshooting Guide
| Issue Observed | Probable Cause(s) | Recommended Action(s) |
| Sample develops a yellow or brown discoloration. | Free-Radical Decomposition: UV light or heat has initiated a radical chain reaction, leading to the formation of elemental halogens (Br₂ is reddish-brown). | 1. Immediately move the sample to a cool, dark storage location. 2. Store the chemical in an amber glass bottle to block UV light.[8] 3. Confirm degradation via GC-MS. 4. If the material is still usable, consider adding a free-radical inhibitor like BHT (Butylated Hydroxytoluene) at a low concentration (e.g., 100 ppm) after small-scale compatibility testing. |
| A solid precipitate forms in the container. | Reaction with Container or Water: The compound may be reacting with impurities on the container surface, or with dissolved water, forming non-soluble byproducts. Certain metals can be attacked by halogenated compounds. | 1. Ensure the container is made of a compatible material (borosilicate glass is generally preferred).[8] 2. Verify that the container has a tight-fitting, inert cap (e.g., PTFE-lined). 3. Filter a small aliquot to isolate the precipitate for analysis if necessary. 4. Ensure the compound is stored under anhydrous conditions, possibly over a molecular sieve for moisture-sensitive applications. |
| Pressure buildup is noticed upon opening the container. | Gas Generation from Decomposition: Dehydrohalogenation produces gaseous hydrogen halides (HBr, HCl). At elevated temperatures, this can lead to a significant increase in vapor pressure. | 1. CAUTION: Handle with extreme care in a well-ventilated fume hood while wearing appropriate PPE. 2. Cool the container before opening it slowly to vent any pressure. 3. This is a definitive sign of significant degradation. The sample's purity is compromised. 4. Confirm acidity with a pH test. The material likely requires an acid scavenger like propylene oxide for future stabilization. |
| Analytical results (e.g., NMR, GC-MS) show unexpected peaks. | Isomerization or Degradation: The compound may be isomerizing to a more stable structure or degrading into smaller halogenated fragments. | 1. Characterize the impurities using MS and NMR data to understand the degradation pathway. 2. Review the storage conditions (temperature, light exposure). 3. Implement a formal stability study (see Protocol 1) to identify conditions that minimize the formation of these byproducts. |
Visualizations & Data
Hypothetical Degradation Pathways
The following diagram illustrates the two primary degradation pathways for a polyhalogenated alkane. Initiation by UV light can trigger a radical chain reaction, while the presence of impurities or heat can lead to an acid-generating elimination reaction.
Caption: Potential degradation pathways for 1,2-Dibromo-2,3-dichloropropane.
Table of Potential Stabilizers
The table below summarizes common stabilizer classes for halogenated hydrocarbons. Note: The optimal stabilizer and its concentration must be determined experimentally.
| Stabilizer Class | Example(s) | Mechanism of Action | Typical Concentration |
| Free-Radical Inhibitor | Butylated Hydroxytoluene (BHT), Phenols | Donates a hydrogen atom to quench reactive radical intermediates, terminating the chain reaction.[16] | 50 - 250 ppm |
| Acid Scavenger (Epoxide) | Propylene Oxide, Butylene Oxide | Reacts with and neutralizes acidic HBr/HCl, preventing acid-catalyzed degradation. | 100 - 1000 ppm |
| Acid Scavenger (Amine) | Triethylamine, Diisopropylamine | Acts as a base to neutralize HBr/HCl. Use with caution as it can promote elimination reactions. | 50 - 500 ppm |
Experimental Protocols
Protocol 1: Accelerated Stability Study Workflow
This protocol outlines a workflow to rapidly assess the stability of 1,2-Dibromo-2,3-dichloropropane under stressed conditions.
Caption: Workflow for an accelerated stability study.
Methodology:
-
Preparation: Aliquot the fresh test compound into four separate, clean, inert vials (e.g., amber glass with PTFE-lined caps).
-
Initial Analysis (T=0): Retain a fifth sample as a T=0 reference and analyze it immediately via GC-MS and pH testing to establish a baseline.
-
Storage: Place the four aliquots under the following conditions for a set period (e.g., 72 hours):
-
Vial 1 (Control): Refrigerated at 4°C in complete darkness.
-
Vial 2 (Heat Stress): In an incubator or oven at a moderately elevated temperature (e.g., 40°C) in darkness.
-
Vial 3 (Light Stress): At ambient temperature, exposed to a controlled UV light source (or direct sunlight).
-
Vial 4 (Combined Stress): At 40°C and exposed to the UV light source.
-
-
Final Analysis (T=final): After the exposure period, allow all samples to return to room temperature.
-
Evaluation: Analyze each sample visually, by pH, and by GC-MS. Compare the results to the T=0 reference and to each other to determine which stress factors (heat, light) cause the most significant degradation.
Protocol 2: Screening for Effective Stabilizers
-
Selection: Based on the results of the stability study, select candidate stabilizers. If acidity was the primary issue, screen acid scavengers. If discoloration (implying radical formation) was dominant, screen free-radical inhibitors.
-
Preparation: Prepare a series of small-volume samples of 1,2-Dibromo-2,3-dichloropropane. To each, add a different stabilizer at a known concentration (e.g., 200 ppm). Include an unstabilized control.
-
Stress Test: Subject all prepared samples (including the control) to the most aggressive condition identified in Protocol 1 (e.g., 40°C with UV light) for the same duration.
-
Analysis: Analyze all samples by GC-MS.
By systematically applying this investigational framework, researchers can develop a robust, data-driven strategy for the safe and effective long-term storage of 1,2-Dibromo-2,3-dichloropropane or other novel polyhalogenated compounds.
References
-
Chemistry LibreTexts. (2023). Halogenation of Alkanes. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,2-Dibromo-3-Chloropropane-ToxFAQs. CDC. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for 1,2-Dibromo-3-chloropropane. [Link]
-
Janssen, D. B., Pries, F., & van der Ploeg, J. R. (1994). Degradation of Halogenated Aliphatic Compounds: The Role of Adaptation. PubMed. [Link]
-
Chemistry LibreTexts. (2021). Polyhalogenated Alkanes and Alkenes. [Link]
-
The Organic Chemistry Tutor. (2023). Radical Initiators and Inhibitors; Radical Bromination of Alkanes. YouTube. [Link]
-
Lanzi, O. (2019). Storage of Halogen. Chemistry Stack Exchange. [Link]
- Google Patents. (n.d.). Use of acid scavengers in removal of protons (acidity)
-
PubChem. (n.d.). 1,2-Dibromo-2,3-dichloropropane. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 1,1-Dibromo-2,3-dichloropropane. National Center for Biotechnology Information. [Link]
-
National Toxicology Program (NTP). (n.d.). RoC Profile: 1,2-Dibromo-3-chloropropane. [Link]
-
Gholami, M., et al. (2023). Scavenger-Probed Mechanisms in the Ultrasound/Chlorine Sono-Hybrid Advanced Oxidation Process. MDPI. [Link]
-
University Lecture Notes. (n.d.). Polyhalogenation. [Link]
-
Al-Bayati, F. A. H., & Al-Amiery, A. A. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. [Link]
-
PubChem. (n.d.). 1,2-Dibromo-3-Chloropropane. National Center for Biotechnology Information. [Link]
-
Singh, H. B., et al. (2012). Microbial Degradation of Alkanes. ResearchGate. [Link]
-
Samagra. (n.d.). Haloalkanes and Haloarenes. [Link]
-
Zhang, Z., et al. (2022). Tuning the Basicity for Highly Efficient and Reversible Hydrogen Chloride Absorption to Develop a Green Acid Scavenger. ACS Sustainable Chemistry & Engineering. [Link]
-
Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. [Link]
-
Australian Government Department of Health. (2022). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. [Link]
-
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]
-
Allen Institute for AI. (n.d.). Halogenation of Alkanes | Mechanism, Reaction Steps & Products. [Link]
-
Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. [Link]
-
Chemsrc. (2025). 1-bromo-2,3-dichloropropane. [Link]
-
Baerlocher GmbH. (n.d.). Special Additives for Polymer Applications. [Link]
-
Wang, S., et al. (2023). Burning question: Rethinking organohalide degradation strategy for bioremediation applications. PMC - PubMed Central. [Link]
-
KPU Pressbooks. (n.d.). Halogenation Reaction of Alkanes. [Link]
-
Slideshare. (n.d.). FREE RADICALS CHAIN REACTIONS OF ALKANE. [Link]
-
Clark, J. (n.d.). THE HALOGENATION OF ALKANES. [Link]
-
Chem VOD. (2017). Free Radical Substitution (Ethane and bromine). YouTube. [Link]
-
PubChem. (n.d.). 1,2-Dibromo-1,3-dichloropropane. National Center for Biotechnology Information. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Halogenation of Alkanes | Mechanism, Reaction Steps & Products [allen.in]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. FREE RADICALS CHAIN REACTIONS OF ALKANE poc pharm d | PPTX [slideshare.net]
- 5. chemguide.net [chemguide.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lohtragon.com [lohtragon.com]
- 14. baerlocher.com [baerlocher.com]
- 15. 9.2 Halogenation Reaction of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 16. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Isomers of 1,2-Dibromo-2,3-dichloropropane
Welcome to the technical support resource for the resolution of 1,2-Dibromo-2,3-dichloropropane stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chiral separations. Here, we address specific experimental challenges with in-depth, field-proven insights and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: How many stereoisomers are possible for 1,2-Dibromo-2,3-dichloropropane and why?
A: 1,2-Dibromo-2,3-dichloropropane has a single chiral center, which gives rise to a pair of enantiomers.
-
Causality Explained: Chirality in a molecule originates from a carbon atom bonded to four different substituents.[1] Let's analyze the structure of 1,2-Dibromo-2,3-dichloropropane (Chemical Formula: C₃H₄Br₂Cl₂):
-
Carbon-1 (C1): Bonded to one Bromine atom and two Hydrogen atoms. It is not chiral.
-
Carbon-2 (C2): Bonded to four distinct groups: a bromomethyl group (-CH₂Br), a chloromethyl group (-CH₂Cl), a bromine atom (-Br), and a chlorine atom (-Cl). This asymmetry makes C2 a stereocenter.
-
Carbon-3 (C3): Bonded to one Chlorine atom and two Hydrogen atoms. It is not chiral.
-
Since the molecule possesses one chiral center, it can exist in two non-superimposable mirror-image forms, known as enantiomers (the R- and S-isomers). Unlike molecules with multiple chiral centers, there is no possibility for diastereomers or meso compounds in this case.[2]
Caption: Enantiomers of 1,2-Dibromo-2,3-dichloropropane.
Q2: What is the most effective method for resolving the enantiomers of 1,2-Dibromo-2,3-dichloropropane?
A: The industry-standard and most effective method is chiral chromatography , specifically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a Chiral Stationary Phase (CSP).
-
Mechanistic Insight: Chiral separation relies on the differential interaction between the enantiomers and the chiral environment of the CSP.[3] The CSP creates transient diastereomeric complexes with the enantiomers. Because diastereomers have different physical properties, one enantiomer will have a stronger (or more frequent) interaction with the stationary phase, causing it to travel more slowly through the column and elute later than the other enantiomer. This difference in retention time allows for their separation and quantification.
Q3: How do I select the correct Chiral Stationary Phase (CSP) for this separation?
A: CSP selection is a critical, and often empirical, step in method development. For halogenated compounds like 1,2-Dibromo-2,3-dichloropropane, polysaccharide-based CSPs are an excellent starting point due to their broad enantioselectivity.
-
Expert Recommendation: Begin screening with coated or immobilized polysaccharide-based columns, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate). These phases are robust and effective for a wide range of chiral compounds. The selection process involves screening a small set of columns with different mobile phases to find the combination that provides the best selectivity (α) and resolution (Rs).
| CSP Type | Common Trade Names | Primary Interaction Mechanism | Best For... |
| Polysaccharide-based | Chiralpak® AD, Chiralcel® OD | Hydrogen bonding, dipole-dipole, π-π interactions, steric hindrance | Broad range of compounds, good first choice for screening |
| Pirkle-type (π-acid/π-base) | Whelk-O® 1, (S,S)-DACH-DNB | π-π interactions, hydrogen bonding, dipole stacking | Aromatic compounds, compounds with π-donor/acceptor sites |
| Cyclodextrin-based | CYCLOBOND™ | Inclusion complexation into the chiral cavity | Compounds that fit geometrically into the cyclodextrin cavity |
Experimental Protocol: Chiral HPLC Separation
This protocol provides a robust starting point for the enantioselective separation of 1,2-Dibromo-2,3-dichloropropane.
Workflow for Chiral Method Development
Caption: Workflow for chiral separation method development.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of the 1,2-Dibromo-2,3-dichloropropane racemic mixture at 1.0 mg/mL in n-Hexane.
-
From the stock, prepare a working solution of 100 µg/mL by diluting with the initial mobile phase (e.g., 99:1 n-Hexane/Isopropanol) to minimize solvent mismatch effects.
-
-
Instrumentation and Column:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Chiral Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).
-
Guard Column: Use a corresponding guard column to protect the analytical column from contaminants.
-
-
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | 99:1 (v/v) n-Hexane / Isopropanol (IPA) | Normal phase elution is often superior for chiral recognition on polysaccharide CSPs. The low percentage of polar modifier (IPA) maximizes interaction with the CSP. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate that balances separation time and efficiency. |
| Column Temperature | 25°C | Temperature affects the thermodynamics of interaction. A controlled, ambient temperature is a good starting point. |
| Detection | UV at 210 nm | Halogenated alkanes have low UV absorbance; detection at a low wavelength is necessary for sensitivity. |
| Injection Volume | 10 µL | A small volume prevents column overloading and peak distortion. |
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the working solution.
-
Run the analysis for a sufficient time to allow both enantiomeric peaks to elute (e.g., 20-30 minutes).
-
Record the chromatogram and integrate the peak areas.
-
Troubleshooting Guide
Issue 1: No separation is observed (a single, co-eluting peak).
-
Probable Cause 1: Insufficient Chiral Recognition. The selected CSP and mobile phase combination is not creating a large enough energetic difference between the transient diastereomeric complexes.
-
Solution:
-
Modify the Mobile Phase: Decrease the percentage of the polar modifier (IPA). Try ratios of 99.5:0.5 or 99.8:0.2. This forces the analyte to interact more strongly with the CSP.
-
Change the Modifier: Substitute IPA with ethanol. Different alcohol modifiers can alter the hydrogen bonding and dipole interactions, sometimes dramatically improving selectivity.
-
Screen a Different CSP: If mobile phase adjustments fail, the fundamental recognition mechanism is likely unsuitable. Switch to a CSP with a different chiral selector, such as one based on a different polysaccharide (e.g., Chiralcel OD) or a Pirkle-type column.
-
-
-
Probable Cause 2: Temperature is too high. Higher temperatures increase molecular motion and can overcome the subtle energy differences required for chiral separation, leading to peak coalescence.
-
Solution: Reduce the column temperature. Attempt the separation at 15°C or 10°C. Lowering the temperature often enhances the stability of the transient diastereomeric complexes, improving resolution.
-
Issue 2: Poor resolution (Resolution, Rs < 1.5), but two peaks are visible.
-
Probable Cause 1: Sub-optimal Mobile Phase Composition. The eluent strength is too high, causing the peaks to elute too quickly and close together.
-
Solution: Systematically decrease the percentage of the polar modifier (IPA) in small increments (e.g., from 95:5 to 97:3 n-Hexane/IPA). This will increase retention times and provide more opportunity for the column to resolve the enantiomers.
-
-
Probable Cause 2: High Flow Rate. The linear velocity of the mobile phase is too fast, reducing the number of theoretical plates and compromising efficiency.
-
Solution: Reduce the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min. This increases the residence time of the analyte on the column, often leading to a significant improvement in resolution at the cost of longer analysis time.
-
Issue 3: Peaks are broad or show significant tailing.
-
Probable Cause 1: Sample Solvent Mismatch. The sample is dissolved in a solvent significantly stronger than the mobile phase, causing distortion as the sample band enters the column.
-
Solution (Self-Validating Protocol): Always dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase. For a 99:1 Hexane/IPA mobile phase, dissolving the sample in pure hexane or the mobile phase is ideal.
-
-
Probable Cause 2: Column Overload. Too much sample mass has been injected, saturating the active sites on the CSP.
-
Solution: Reduce the injection volume (e.g., from 10 µL to 5 µL) or dilute the sample concentration (e.g., from 100 µg/mL to 20 µg/mL).
-
-
Probable Cause 3: Extra-column Volume. Dead volume in the system (e.g., from long or wide-bore tubing between the injector and column) is causing the peak to spread before it reaches the detector.
-
Solution: Ensure all tubing is cut cleanly and is as short as possible. Use tubing with a small internal diameter (e.g., 0.005 inches) appropriate for analytical HPLC.
-
References
- Study Prep in Pearson+. (2024). Only three stereoisomers are possible for 2,3-dibromo-2, 3-dichlorobutane.
-
PubChem - National Institutes of Health. 1,2-Dibromo-2,3-dichloropropane. [Link]
-
Quora. (2019). Is 1,2-dichloropropane chiral?. [Link]
-
Chemistry Stack Exchange. (2018). Why does 1,3-dichloropropane not show stereoisomerism?. [Link]
-
Doc Brown's Chemistry. Isomerism in dihalopropanes. [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]
Sources
Technical Support Center: Minimizing Impurities in 1,2-Dibromo-2,3-dichloropropane
Welcome to the technical support center for the synthesis and purification of 1,2-Dibromo-2,3-dichloropropane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this complex halogenated alkane. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and achieve the desired product quality for your critical applications.
Introduction to the Challenges
The synthesis of 1,2-Dibromo-2,3-dichloropropane is often complicated by the formation of a variety of impurities. Due to the nature of halogenation reactions on propane backbones, the primary challenges arise from a lack of complete selectivity, leading to the formation of constitutional isomers and diastereomers, as well as products of over- and under-halogenation.[1][2] This guide will provide a framework for understanding and mitigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for 1,2-Dibromo-2,3-dichloropropane?
A common and direct approach involves the free-radical bromination of 2,3-dichloropropane. This reaction is typically initiated by UV light or a chemical initiator. An alternative route could be the addition of bromine to 2,3-dichloropropene. Each method has its own set of potential side reactions and resulting impurities.
Q2: What are the primary types of impurities I should expect?
The main impurities can be categorized as follows:
-
Constitutional Isomers: These are molecules with the same molecular formula but different connectivity. For example, you might find 1,3-dibromo-2,3-dichloropropane or 1,1-dibromo-2,3-dichloropropane. The halogenation of propane and its derivatives often leads to a mixture of isomers.[1][2]
-
Diastereomers: The target molecule, 1,2-Dibromo-2,3-dichloropropane, has two chiral centers (at C1 and C2). Therefore, it can exist as different stereoisomers. The synthesis will likely produce a mixture of diastereomers which may need to be separated for specific applications.
-
Over-halogenated Products: These are propanes with more than two bromine and two chlorine atoms, such as tribromo-dichloropropanes or dibromo-trichloropropanes.
-
Under-halogenated Products: These include monobromo-dichloropropanes or dibromo-monochloropropanes, resulting from incomplete reaction.
-
Residual Starting Materials and Reagents: Unreacted 2,3-dichloropropane (or 2,3-dichloropropene) and leftover brominating agents can also be present.
Q3: Which analytical techniques are best for identifying and quantifying these impurities?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile halogenated hydrocarbons and their isomers. For chiral separations to distinguish between stereoisomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is often necessary.[3][4]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your synthesis and purification of 1,2-Dibromo-2,3-dichloropropane.
Issue 1: High Levels of Isomeric Impurities in the Crude Product
Q: My GC-MS analysis shows multiple peaks with the same mass, indicating a mixture of isomers. How can I improve the selectivity of my reaction?
A: Improving selectivity in free-radical halogenation is key to minimizing isomeric impurities. Here’s how you can approach this:
-
Understanding the Mechanism: Free-radical halogenation proceeds via initiation, propagation, and termination steps.[5] The selectivity is determined during the hydrogen abstraction step in the propagation phase. Bromination is generally more selective than chlorination because the bromine radical is less reactive and therefore more discerning about which hydrogen it abstracts.[6]
-
Control Reaction Conditions:
-
Temperature: Lowering the reaction temperature can increase selectivity. At higher temperatures, the energy differences between the transition states for the abstraction of different types of hydrogens become less significant, leading to a more random distribution of products.
-
Solvent: The choice of solvent can influence the reactivity and selectivity of the halogenating agent. A non-polar, inert solvent like carbon tetrachloride or hexane is typically used.
-
-
Choice of Starting Material: If you are starting from a propane derivative, the existing substituents will direct the position of further halogenation. Understanding the directing effects of the chloro groups in 2,3-dichloropropane is crucial for predicting the major isomeric products.
Issue 2: Presence of Over- and Under-Halogenated Byproducts
Q: My product is contaminated with compounds that have more or fewer halogen atoms than the target molecule. What can I do to control the extent of halogenation?
A: Controlling the stoichiometry and reaction time is critical to avoid over- or under-halogenation.
-
Stoichiometry:
-
To reduce over-halogenation: Use a molar excess of the propane substrate relative to the brominating agent. This increases the probability that the brominating agent will react with the starting material rather than the desired product.
-
To reduce under-halogenation: Ensure a sufficient amount of the brominating agent is used and that it is added in a controlled manner to maintain an effective concentration throughout the reaction.
-
-
Reaction Time and Monitoring:
-
Monitor the reaction progress using in-process controls (e.g., GC analysis of aliquots). This will help you determine the optimal time to quench the reaction to maximize the yield of the desired product while minimizing the formation of over-halogenated species.
-
Purification Protocols
Even with optimized reaction conditions, a mixture of products is likely. The following protocols provide a starting point for the purification of 1,2-Dibromo-2,3-dichloropropane.
Protocol 1: Fractional Distillation for Isomer Separation
Fractional distillation is an effective technique for separating compounds with different boiling points.[7][8] Since constitutional isomers of 1,2-Dibromo-2,3-dichloropropane will likely have slightly different boiling points, this method can be used for their enrichment or separation.
Experimental Workflow for Fractional Distillation
Caption: Workflow for purification by fractional distillation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a distillation head, a condenser, and receiving flasks.
-
Heating: Gently heat the crude product in the distillation flask.
-
Fraction Collection: Carefully monitor the temperature at the distillation head. Collect the distillate in separate fractions as the temperature plateaus and then rises. Isomers with lower boiling points will distill first.
-
Analysis: Analyze each fraction by GC-MS to determine its composition.
-
Pooling: Combine the fractions that contain the desired product at the required purity level.
Protocol 2: Chiral HPLC for Diastereomer Separation
For applications requiring a specific stereoisomer, chiral HPLC is the method of choice.[3][4]
Experimental Workflow for Chiral HPLC
Caption: Workflow for diastereomer separation using chiral HPLC.
Step-by-Step Methodology:
-
Column Selection: Choose a chiral stationary phase (CSP) that is known to be effective for separating halogenated compounds. Polysaccharide-based columns are often a good starting point.[4]
-
Mobile Phase Optimization: Develop a mobile phase (typically a mixture of hexane and an alcohol like isopropanol) that provides good resolution of the diastereomers.
-
Injection and Elution: Inject the sample onto the column and elute with the optimized mobile phase.
-
Fraction Collection: Collect the eluting peaks corresponding to the different diastereomers in separate vials.
-
Purity Analysis: Analyze the collected fractions to confirm their diastereomeric purity.
Data Presentation
Table 1: Hypothetical GC-MS Data of a Crude Reaction Mixture
| Retention Time (min) | Probable Identity | Relative Peak Area (%) |
| 10.2 | 2,3-Dichloropropane (Starting Material) | 5.4 |
| 12.5 | 1-Bromo-2,3-dichloropropane | 8.2 |
| 14.8 | 1,2-Dibromo-2,3-dichloropropane (Product) | 65.3 |
| 15.1 | 1,3-Dibromo-2,3-dichloropropane (Isomer) | 12.1 |
| 16.3 | 1,2,3-Tribromo-2,3-dichloropropane | 9.0 |
Logical Relationships in Impurity Formation
The following diagram illustrates the potential pathways for impurity formation during the free-radical bromination of 2,3-dichloropropane.
Caption: Potential pathways for impurity formation.
References
-
Khan Academy. (2022, August 1). Chlorination of Propane | Free Radical Reactions | Chemistry. YouTube. [Link]
-
LibreTexts. (2023, January 22). Halogenation of Alkanes. [Link]
-
YouTube. (2020, March 19). propane halogenation. [Link]
-
Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]
-
Master Organic Chemistry. (2013, September 17). Monochlorination Isomers Produced From Free Radical Reactions. [Link]
- Google Patents. (n.d.). Method for synthesizing 1,2-dibromopropane by utilizing propylene.
-
Unacademy. Learn About the Chemical Reactivity of Propane with Halogen. [Link]
-
YouTube. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. [Link]
-
ChemBAM. Purification by fractional distillation. [Link]
-
LibreTexts. (2019, June 5). 15.1: Free Radical Halogenation of Alkanes. [Link]
-
LibreTexts. (2019, June 5). 15.5 Chlorination of Other Alkanes. [Link]
-
YouTube. (2014, July 4). Chlorination of Propane- a glimpse into selectivity. [Link]
-
MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
Wikipedia. Free-radical halogenation. [Link]
-
YouTube. (2022, February 17). Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry). [Link]
-
ChemRxiv. (2022). Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates. [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Study Mind. Obtaining Alkanes (A-Level Chemistry). [Link]
- Google Patents. (n.d.). Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane.
-
PubChem. 2,3-Dichloropropene. [Link]
- Google Patents. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Learn About the Chemical Reactivity of Propane with Halogen [unacademy.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 8. studymind.co.uk [studymind.co.uk]
Validation & Comparative
A Tale of Two Isomers: 1,2-Dibromo-3-chloropropane (DBCP) vs. the Enigmatic 1,2-Dibromo-2,3-dichloropropane
An In-Depth Comparative Analysis for Researchers
In the landscape of halogenated propanes, structural nuances dictate profound differences in chemical behavior, application, and toxicological impact. This guide provides a detailed comparative analysis of two such isomers: the extensively studied and highly regulated 1,2-Dibromo-3-chloropropane (DBCP) and its lesser-known counterpart, 1,2-Dibromo-2,3-dichloropropane.
For decades, DBCP was a widely used agricultural tool, but its legacy is now defined by its significant health and environmental consequences. In stark contrast, 1,2-Dibromo-2,3-dichloropropane remains largely uncharacterized in public literature, presenting a significant knowledge gap. This analysis will delve into the known properties of both compounds, highlighting the vast disparity in available data and underscoring the importance of structural chemistry in predicting function and hazard.
Structural and Foundational Differences
The core distinction between these two molecules lies in the placement of their halogen substituents on the three-carbon propane backbone. This seemingly minor shift in atomic arrangement is the genesis of their divergent properties.
-
1,2-Dibromo-3-chloropropane (DBCP): Features bromine atoms on the first and second carbons and a chlorine atom on the third, terminal carbon.
-
1,2-Dibromo-2,3-dichloropropane: Possesses bromine atoms on the first and second carbons as well, but critically, has its two chlorine atoms on the second and third carbons.
Caption: 2D structures of the two chemical isomers.
Comparative Physicochemical Properties
A side-by-side comparison of the fundamental chemical and physical properties reveals the extent of the data gap for 1,2-Dibromo-2,3-dichloropropane. Most of the available information for this compound is based on computational predictions rather than experimental data.
| Property | 1,2-Dibromo-3-chloropropane (DBCP) | 1,2-Dibromo-2,3-dichloropropane |
| CAS Number | 96-12-8[1] | 70289-31-5 |
| Molecular Formula | C₃H₅Br₂Cl[2] | C₃H₄Br₂Cl₂[3] |
| Molar Mass | 236.33 g/mol [2] | 270.78 g/mol |
| Appearance | Dense, colorless to yellow or amber liquid[2][4] | Data Not Available |
| Odor | Pungent[1][2] | Data Not Available |
| Boiling Point | 195.5 - 196 °C[1][2] | Predicted: 216.9 °C |
| Melting Point | 6 °C[1] | Data Not Available |
| Density | 2.05 g/mL[2] | Predicted: 2.1 g/cm³ |
| Water Solubility | 1230 mg/L (0.1%)[2][5] | Predicted: Low |
| Vapor Pressure | 106 Pa at 21 °C[1] | Predicted: 0.1 mmHg at 25 °C |
Part 1: The Well-Characterized Isomer: 1,2-Dibromo-3-chloropropane (DBCP)
DBCP is a synthetic organic chemical that, despite its production ceasing in the United States in 1979 (with the exception of use on pineapples in Hawaii until 1985), remains environmentally relevant due to its persistence in soil and groundwater.[5][6]
Historical Applications
Until its regulation, DBCP was a widely used soil fumigant and nematocide for over 40 different crops.[2][7][8] Its application was intended to control nematodes, which are pests that damage plant roots, thereby increasing crop yields.[2] It was also used as an intermediate in organic synthesis, for example, in the preparation of the flame retardant tris(2,3-dibromopropyl)phosphate.[7][9]
Toxicological Profile: A Story of High Concern
The extensive study of DBCP has been driven by its significant toxicity. It is classified as a Group B2, probable human carcinogen by the U.S. Environmental Protection Agency (EPA) and as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC).[5][8]
Reproductive Toxicity: Chronic exposure to DBCP is definitively linked to male reproductive effects.[8] Studies of factory workers who inhaled high levels of DBCP showed significantly reduced or absent sperm counts (azoospermia), leading to infertility.[6][8] While sperm function was restored in some individuals years after exposure ceased, the compound is a confirmed reproductive toxicant in humans.[6]
Carcinogenicity: While human cancer data is considered inadequate for a definitive conclusion, animal studies are clear.[8][10] Long-term inhalation exposure in rodents resulted in high incidences of tumors in the nasal tract, tongue, adrenal cortex, and lungs.[1][8] Oral administration in animal studies produced squamous-cell carcinomas of the forestomach.[1]
Mechanism of Toxicity: The toxicity of DBCP is not from the parent compound itself but from its metabolic activation. This process involves two primary pathways:
-
Oxidative Metabolism: Cytochrome P450 enzymes in the liver and other tissues catalyze the oxidation of DBCP.
-
Conjugation: This is followed by conjugation with glutathione (GSH), a key cellular antioxidant.
These pathways lead to the formation of reactive intermediates that can bind to DNA and proteins, causing cellular damage, mutations, and initiating carcinogenesis.[11] This metabolic activation is also observed in human testicular cells in vitro, directly linking the mechanism to its observed reproductive toxicity.[11]
Caption: Simplified metabolic activation pathway of DBCP.
Part 2: The Obscure Isomer: 1,2-Dibromo-2,3-dichloropropane
In stark contrast to DBCP, there is a significant lack of published experimental data for 1,2-Dibromo-2,3-dichloropropane. Its primary entry in the scientific record is through chemical databases like PubChem, where its properties are largely predicted.
Known Information
According to aggregated notifications to the European Chemicals Agency (ECHA), the compound is associated with the following GHS hazard statements:
-
H315: Causes skin irritation.[3]
-
H318: Causes serious eye damage.[3]
-
H335: May cause respiratory irritation.[3]
These classifications suggest that the compound is, at a minimum, a significant irritant. However, without long-term toxicological studies, its potential for carcinogenicity, mutagenicity, or reproductive toxicity remains entirely unknown.
The Data Gap: A Call for Research
The absence of data for 1,2-Dibromo-2,3-dichloropropane is a critical point for researchers. Key questions that remain unanswered include:
-
Synthesis and Purity: What are the common synthetic routes, and what impurities might they generate?
-
Reactivity: How does the presence of a chlorine atom on the secondary carbon influence its chemical stability and reactivity compared to DBCP?
-
Metabolic Fate: Would it undergo a similar metabolic activation pathway as DBCP, or would the altered halogenation pattern lead to different, potentially more or less toxic, metabolites?
-
Biological Activity: Does it possess any nematocidal properties or other biological activities of potential interest or concern?
Experimental Protocol: Detection of DBCP in Water
Given its persistence as a groundwater contaminant, the analysis of DBCP in water is a well-established protocol. The following is a generalized methodology based on standard EPA and WHO procedures.[5]
Objective: To determine the concentration of 1,2-Dibromo-3-chloropropane (DBCP) in a water sample using gas chromatography with electron capture detection (GC-ECD).
Principle: DBCP is a volatile organic compound (VOC) that can be extracted from the water matrix using a solvent and then separated from other components and quantified using a gas chromatograph. An electron capture detector is highly sensitive to halogenated compounds like DBCP, making it the detector of choice.
Materials:
-
Gas Chromatograph with ECD
-
Appropriate capillary column (e.g., DB-5 or equivalent)
-
Autosampler vials with PTFE-lined septa
-
Hexane (pesticide grade)
-
DBCP analytical standard
-
Sodium sulfate (anhydrous)
-
Separatory funnel (1 L)
-
Volumetric flasks
Procedure:
-
Sample Collection: Collect 1 L of water in a clean glass bottle, ensuring no headspace (air bubbles) to prevent volatilization.
-
Standard Preparation: Prepare a stock solution of DBCP in hexane. Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.1 to 10 µg/L).
-
Liquid-Liquid Extraction: a. Pour 500 mL of the water sample into the separatory funnel. b. Add 30 mL of hexane to the funnel. c. Stopper and shake vigorously for 2 minutes, periodically venting pressure. d. Allow the layers to separate for 10 minutes. The hexane layer will be on top. e. Drain the lower aqueous layer and discard. f. Drain the hexane layer through a funnel containing anhydrous sodium sulfate (to remove residual water) into a collection vial.
-
Concentration (Optional): If low detection limits are required, the hexane extract can be gently concentrated under a stream of nitrogen.
-
GC-ECD Analysis: a. Transfer the final hexane extract to an autosampler vial. b. Inject 1-2 µL of the extract into the GC-ECD. c. Run the analysis using a temperature program that provides good separation of DBCP from any interfering peaks.
-
Quantification: a. Generate a calibration curve by plotting the peak area of the DBCP standard against its concentration. b. Determine the concentration of DBCP in the sample extract by comparing its peak area to the calibration curve. c. Calculate the final concentration in the original water sample, accounting for the initial volume and extraction volume.
Caption: Workflow for DBCP analysis in water.
Conclusion and Future Outlook
The comparison between 1,2-Dibromo-3-chloropropane and 1,2-Dibromo-2,3-dichloropropane is less a story of competing performance and more a cautionary tale of a well-documented toxin versus a scientific unknown. DBCP's history as a soil fumigant has provided a wealth of data on its potent reproductive and carcinogenic toxicity, driven by metabolic activation.[6][8][11] Its legacy serves as a crucial case study for environmental science and toxicology.
Conversely, 1,2-Dibromo-2,3-dichloropropane exists primarily as a catalog entry, with only basic irritant warnings and no substantive body of research.[3] For researchers and drug development professionals, this represents both a void and an opportunity. The structural differences imply a different toxicological and reactivity profile, but without empirical data, any assumptions are speculative. Future research should prioritize a full toxicological workup of this understudied isomer to ensure that any potential industrial use or environmental presence is understood and appropriately managed.
References
-
IARC. (1999). 1,2-Dibromo-3-chloropropane. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. Lyon, France: International Agency for Research on Cancer. [Link]
-
WHO. (2003). 1,2-Dibromo-3-chloropropane in Drinking-water. In Guidelines for Drinking-water Quality, 2nd ed. Addendum: Vol. 2. Health criteria and other supporting information. Geneva: World Health Organization. [Link]
-
ATSDR. (1992). Toxicological Profile for 1,2-Dibromo-3-chloropropane. Agency for Toxic Substances and Disease Registry, U.S. Department of Health and Human Services. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7280, 1,2-Dibromo-3-chloropropane. Retrieved from PubChem. [Link]
-
National Center for Biotechnology Information. (1999). 1,2-Dibromo-3-chloropropane. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved from NCBI Bookshelf. [Link]
-
ATSDR. (2018). Toxicological Profile for 1,2-Dibromo-3-chloropropane. Agency for Toxic Substances and Disease Registry, U.S. Department of Health and Human Services. [Link]
-
Wikipedia. (n.d.). 1,2-Dibromo-3-chloropropane. Retrieved from Wikipedia. [Link]
-
ATSDR. (2022). ToxFAQs™ for 1,2-Dibromo-3-chloropropane. Agency for Toxic Substances and Disease Registry, U.S. Department of Health and Human Services. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,2-Dibromo-3-chloropropane (DBCP). Retrieved from EPA.gov. [Link]
-
ATSDR. (n.d.). ToxFAQs™ for 1,2-Dibromo-3-chloropropane. Agency for Toxic Substances and Disease Registry, U.S. Department of Health and Human Services. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144412, 1,2-Dibromo-2,3-dichloropropane. Retrieved from PubChem. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1,2-DIBROMO-3-CHLOROPROPANE. Retrieved from OSHA. [Link]
Sources
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. 1,2-Dibromo-3-chloropropane - Wikipedia [en.wikipedia.org]
- 3. 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-DIBROMO-3-CHLOROPROPANE | Occupational Safety and Health Administration [osha.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. epa.gov [epa.gov]
- 9. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2-Dibromo-3-Chloropropane | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 11. 1,2-Dibromo-3-chloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Halogenated Propanes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of alkyl halides is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the reactivity of various halogenated propanes, focusing on how the position of the halogen (1- vs. 2-halopropane) and the nature of the halogen itself (F, Cl, Br, I) dictate their behavior in nucleophilic substitution and elimination reactions. The insights presented herein are grounded in established mechanistic principles and supported by experimental data to aid in the rational design of synthetic pathways.
The Decisive Factors: Structure and the Nature of the Halogen
The reactivity of a halogenated propane is primarily governed by two key factors: the structure of the alkyl group (primary in 1-halopropanes and secondary in 2-halopropanes) and the identity of the halogen atom, which influences its ability to act as a leaving group. These factors determine the preferred reaction mechanism—SN1, SN2, E1, or E2—and consequently, the reaction rate and product distribution.
Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
Nucleophilic substitution is a cornerstone of organic synthesis, and halogenated propanes are classic substrates for these transformations. The operative mechanism, either bimolecular (SN2) or unimolecular (SN1), is highly dependent on the structure of the halopropane.
The SN2 Pathway: A Concerted Dance
The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group.[1] This concerted mechanism is highly sensitive to steric hindrance.[2][3]
-
1-Halopropanes (Primary Alkyl Halides): These substrates are ideal for SN2 reactions. The primary carbon atom is relatively unhindered, allowing for easy backside attack by the nucleophile.[4]
-
2-Halopropanes (Secondary Alkyl Halides): The secondary carbon in 2-halopropanes presents greater steric bulk compared to the primary carbon in 1-halopropanes. This increased steric hindrance slows down the rate of SN2 reactions.[3][5] Consequently, 1-halopropanes are significantly more reactive than 2-halopropanes in SN2 reactions.
The nature of the halogen also plays a critical role. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[6] For the halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is directly related to the strength of the carbon-halogen bond; the weaker the bond, the faster the SN2 reaction.
| Substrate | Relative Rate of SN2 Reaction with N₃⁻ in Methanol |
| 1-Chloropropane | 1 |
| 1-Bromopropane | 40 |
| 1-Iodopropane | 200 |
| 2-Chloropropane | 0.02 |
| 2-Bromopropane | 1 |
| 2-Iodopropane | 25 |
This table provides an illustrative comparison of relative SN2 reaction rates. The exact values can vary with the specific nucleophile, solvent, and temperature.
Caption: The SN2 mechanism involves a concerted backside attack by the nucleophile.
The SN1 Pathway: A Stepwise Affair
The SN1 reaction is a two-step process that proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation.[6]
-
1-Halopropanes (Primary Alkyl Halides): These substrates do not readily undergo SN1 reactions because the formation of a primary carbocation is highly energetically unfavorable.[7]
-
2-Halopropanes (Secondary Alkyl Halides): These are more prone to SN1 reactions than their primary counterparts due to the greater stability of the secondary carbocation intermediate.[8] Hyperconjugation and inductive effects from the two alkyl groups help to stabilize the positive charge.
The leaving group ability of the halogen is also a critical factor in SN1 reactions, as the C-X bond is broken in the rate-determining step. The trend in reactivity is the same as for SN2 reactions: 2-iodopropane > 2-bromopropane > 2-chloropropane.
| Substrate | Relative Rate of Solvolysis in Ethanol |
| 2-Chloropropane | 1 |
| 2-Bromopropane | 30 |
| 2-Iodopropane | 100 |
This table provides an illustrative comparison of relative SN1 reaction rates (solvolysis). The exact values can vary with the specific solvent and temperature.
Caption: The SN1 mechanism proceeds through a carbocation intermediate.
Elimination Reactions: The Formation of Alkenes
Elimination reactions of halogenated propanes lead to the formation of propene. Similar to substitution, elimination can occur via two distinct mechanisms: bimolecular (E2) and unimolecular (E1).
The E2 Pathway: A Concerted Elimination
The E2 reaction is a single-step process where a base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously to form a double bond.[9] This mechanism is favored by strong, bulky bases.
-
1-Halopropanes: These can undergo E2 elimination. However, with a strong, unhindered base, SN2 substitution is often a competing and sometimes major pathway.[7] To favor E2, a sterically hindered base is often employed.
-
2-Halopropanes: These readily undergo E2 elimination, especially with a strong base. For 2-halopropanes, the elimination can result in the formation of the more substituted alkene (propene), following Zaitsev's rule.[10] With a strong, non-bulky base, E2 is often the major pathway, with SN2 as a minor competitor.[11] For instance, the reaction of 2-bromopropane with sodium ethoxide in ethanol predominantly yields propene via an E2 mechanism.[12]
The leaving group ability of the halogen also influences the E2 reaction rate, with the order of reactivity being I > Br > Cl > F.
| Substrate | Base/Solvent | % Elimination (E2) | % Substitution (SN2) |
| 2-Bromopropane | C₂H₅O⁻/C₂H₅OH | ~80% | ~20% |
| 2-Chloropropane | C₂H₅O⁻/C₂H₅OH | ~75% | ~25% |
This table provides illustrative product distributions for the reaction of 2-halopropanes with a strong base. The exact ratios are sensitive to temperature and the specific base and solvent used.
Caption: The E2 mechanism is a concerted process involving a base and the substrate.
The E1 Pathway: A Carbocation-Mediated Elimination
The E1 reaction, like SN1, proceeds through a carbocation intermediate.[13] After the formation of the carbocation in the slow, rate-determining step, a weak base removes an adjacent proton to form the alkene.
-
1-Halopropanes: E1 reactions are highly unlikely for the same reason as SN1 reactions: the instability of the primary carbocation.
-
2-Halopropanes: These can undergo E1 reactions, particularly in the presence of a weak base and a polar protic solvent, which stabilizes the carbocation intermediate. E1 reactions are often in competition with SN1 reactions.
Caption: The E1 mechanism also proceeds through a carbocation intermediate.
Experimental Protocols: A Self-Validating System for Reactivity Comparison
To empirically determine the relative reactivities of different halogenated propanes, a competitive reaction can be designed. The following protocol provides a framework for comparing the SN2 reactivity of 1-chloropropane, 1-bromopropane, and 1-iodopropane.
Objective: To determine the relative rates of the SN2 reaction of 1-halopropanes with sodium iodide in acetone.
Principle: The reaction of a chloro- or bromoalkane with sodium iodide in acetone will produce a precipitate of sodium chloride or sodium bromide, respectively, as these salts are insoluble in acetone. The rate of precipitate formation is indicative of the reaction rate. Iodoalkanes will not produce a precipitate, but their inclusion serves as a control and for comparison with other nucleophiles in more advanced studies.
Materials:
-
1-chloropropane
-
1-bromopropane
-
1-iodopropane
-
Sodium iodide in acetone solution (15% w/v)
-
Test tubes and rack
-
Water bath
-
Stopwatch
Procedure:
-
Label three clean, dry test tubes for each of the three 1-halopropanes.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Place the test tubes in a water bath set to a constant temperature (e.g., 25°C or 50°C) and allow them to equilibrate for 5 minutes.
-
Simultaneously add 5 drops of each respective 1-halopropane to its labeled test tube.
-
Start the stopwatch immediately after adding the alkyl halides.
-
Observe the test tubes for the formation of a precipitate. Record the time at which a precipitate first becomes visible in each test tube.
-
If no reaction is observed at room temperature after a set period (e.g., 15 minutes), repeat the experiment at a higher temperature (e.g., 50°C).
Expected Results and Interpretation: The time taken for the precipitate to form is inversely proportional to the reaction rate. It is expected that the precipitate will form fastest for 1-bromopropane, followed by 1-chloropropane. No precipitate will be observed for 1-iodopropane. This experiment validates the leaving group trend (Br⁻ > Cl⁻) in SN2 reactions.
Conclusion
The reactivity of halogenated propanes is a finely tuned interplay of structural and electronic effects. 1-Halopropanes are prime candidates for SN2 reactions due to minimal steric hindrance, while 2-halopropanes are more susceptible to reactions involving carbocation intermediates (SN1 and E1) and E2 elimination with strong bases. The nature of the halogen profoundly impacts reactivity across all mechanisms, with iodopropanes consistently being the most reactive due to the excellent leaving group ability of the iodide ion. A thorough understanding of these principles is essential for any scientist engaged in organic synthesis, enabling the strategic selection of substrates and reaction conditions to achieve desired chemical transformations.
References
-
Libretexts. (2021, August 15). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. (n.d.). Academia.edu. Retrieved January 23, 2026, from [Link]
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
-
Libretexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
-
Libretexts. (2021, July 31). 8.9: The E2 Reaction. Chemistry LibreTexts. [Link]
-
Nelsen, S. F., Konradsson, A., Jentzsch, T. L., & Pladziewicz, J. R. (2001). Comparison of gas and solution phase intrinsic rate constants for electron transfer of tetraalkylhydrazines. Journal of the American Chemical Society, 123(37), 9211–9212. [Link]
-
Libretexts. (2021, July 31). 8.8: Structural and Solvent Effects in SN Reactions. Chemistry LibreTexts. [Link]
-
Computational investigation of the SN2 reactivity of halogenated pollutants. (n.d.). Stanford Digital Repository. Retrieved January 23, 2026, from [Link]
-
Libretexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. [Link]
-
Libretexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
-
Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. (2021, July 28). Royal Society of Chemistry. [Link]
-
Experiment 7 — Nucleophilic Substitution. (n.d.). Retrieved January 23, 2026, from [Link]
-
Ashenhurst, J. (2012, September 12). Two Elimination Reaction Patterns. Master Organic Chemistry. [Link]
-
Steric Hindrance in SN1 and SN2 Reactions. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
Tang, W. P., & Pelletier, J. C. (2010). Recent advances in heterolytic nucleofugal leaving groups. Tetrahedron, 66(27), 5099-5125. [Link]
-
Gronert, S. (2010). A direct comparison of reactivity and mechanism in the gas phase and in solution. Accounts of Chemical Research, 43(3), 359-367. [Link]
-
Atkinson, R. (2003). Kinetics of the gas-phase reactions of OH radicals with alkanes and cycloalkanes. Atmospheric Chemistry and Physics, 3(6), 2233-2307. [Link]
-
Libretexts. (2022, January 23). Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts. [Link]
-
Singleton, D. A., & Liu, P. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. The Journal of Organic Chemistry, 79(18), 8870-8881. [Link]
-
Leah4sci. (2023, November 6). Choosing Between SN1 SN2 E1 E2 Reactions [Video]. YouTube. [Link]
-
Unacademy. (n.d.). Learn About the Chemical Reactivity of Propane with Halogen. Unacademy. Retrieved January 23, 2026, from [Link]
-
Libretexts. (2022, January 23). Elimination by the E2 mechanism. Chemistry LibreTexts. [Link]
-
Campeggio, C., Zerbetto, M., & Polimeno, A. (2020). Parameter free evaluation of SN2 reaction rates for halide substitution in halomethane. Physical Chemistry Chemical Physics, 22(31), 17628-17635. [Link]
-
Survey in Substitution Reactions and Elimination Reactions. (n.d.). IISTE. Retrieved January 23, 2026, from [Link]
-
Libretexts. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. Organic Chemistry I. Retrieved January 23, 2026, from [Link]
-
Stereoselectivity of E2 Elimination Reactions. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
Kevill, D. N., & D'Souza, M. J. (2018). Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. Molecules, 23(10), 2649. [Link]
-
Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Alkyl Halides: SN1 & SN2 Reactivity. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]
-
Professor Eman. (2024, July 9). MCAT General Chemistry: Chapter 8 - The Gas Phase (2/2) [Video]. YouTube. [Link]
-
Zheng, J., & Smith, G. S. (2007). Reactivity of alkanes on zeolites: a computational study of propane conversion reactions. The Journal of Physical Chemistry A, 111(46), 11847-11854. [Link]
-
Chad's Prep. (2020, November 2). 7.1 SN2 Reaction | Organic Chemistry [Video]. YouTube. [Link]
-
Reactivity of Various Halogenating Agents Toward Different Substrates in Electrophilic Substitution Reactions: A Computational Study. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
The relative rates of solvolysis of 2-bromo-2-methylpropane in three solv... (2024, June 6). Filo. [Link]
-
Libretexts. (n.d.). 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. Organic Chemistry I. Retrieved January 23, 2026, from [Link]
-
Kartha, K. P. R., & Field, R. A. (2006). Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes. Beilstein Journal of Organic Chemistry, 2, 25. [Link]
-
Hanson, L. S. (2020, November 11). Chapter 7 Alkyl Halides: Nucleophilic Substitution and Elimination Reactions Lesson 1. SlidePlayer. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Correlation of the Rates of Solvolysis of i-Butyl Fluoroformate and a Consideration of Leaving-Group Effects. International Journal of Molecular Sciences, 12(10), 6969-6981. [Link]
-
Ashenhurst, J. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations [academia.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 9. Learn About the Chemical Reactivity of Propane with Halogen [unacademy.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the Validation of Analytical Methods for 1,2-Dibromo-3-chloropropane (DBCP)
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,2-Dibromo-3-chloropropane (DBCP), a formerly used soil fumigant and a suspected human carcinogen.[1][2] The accurate and reliable quantification of DBCP is paramount for environmental monitoring and human health risk assessment. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering in-depth technical insights and supporting experimental data.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3] This guide will delve into the critical validation parameters, comparing established protocols like the U.S. Environmental Protection Agency (EPA) methods with other potential analytical approaches.
The Analytical Challenge: Why DBCP Quantification Requires Rigorous Validation
1,2-Dibromo-3-chloropropane is a halogenated organic compound that persists in the environment, particularly in groundwater.[4] Its detection at trace levels necessitates highly sensitive and specific analytical methods. The primary analytical technique for DBCP analysis is Gas Chromatography (GC), often coupled with an Electron Capture Detector (ECD) due to its high sensitivity to halogenated compounds.[4][5] Alternative methods, such as GC coupled with Mass Spectrometry (GC-MS), offer enhanced specificity.[6]
The choice of method and its thorough validation are critical to ensure that the generated data is accurate, precise, and legally defensible. This guide will focus on the validation of GC-based methods, comparing the performance of GC-ECD and GC-MS approaches.
Pillar 1: Foundational Principles of Analytical Method Validation
A robust analytical method is built on a foundation of well-defined validation parameters. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for these parameters, which we will explore in the context of DBCP analysis.[7][8]
Key Validation Parameters
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9][10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10][11]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12][13]
The following diagram illustrates the typical workflow for validating an analytical method for DBCP.
Caption: Workflow for the validation of a DBCP analytical method.
Pillar 2: Comparative Analysis of GC-ECD and GC-MS Methods
The choice between GC-ECD and GC-MS for DBCP analysis depends on the specific requirements of the study, including sensitivity needs, matrix complexity, and the need for confirmatory data.
Sample Preparation: A Critical First Step
For aqueous samples, a common and effective sample preparation technique is microextraction with a solvent like hexane.[1] This is a crucial step that concentrates the analyte and removes interfering matrix components. EPA Method 8011, for instance, specifies a microextraction procedure.[1][14]
Experimental Protocol: Microextraction for Water Samples (Based on EPA Method 8011) [1]
-
Sample Collection: Collect 35 mL of the water sample in a vial.
-
Extraction: Add 2 mL of hexane to the sample vial.
-
Shaking: Vigorously shake the vial for a prescribed period (e.g., 2 minutes) to ensure efficient partitioning of DBCP into the hexane layer.
-
Phase Separation: Allow the layers to separate.
-
Analysis: Carefully withdraw an aliquot (e.g., 2 µL) of the hexane layer for injection into the GC.[1]
Performance Comparison: GC-ECD vs. GC-MS
The following table summarizes the expected performance characteristics of GC-ECD and GC-MS for DBCP analysis, based on established methods and scientific principles.
| Validation Parameter | GC-ECD (e.g., EPA Method 8011) | GC-MS (e.g., EPA Method 524.3) | Rationale & Causality |
| Specificity | Good, but susceptible to interference from other halogenated compounds.[5] | Excellent, provides mass spectral data for positive identification.[6] | ECD is a non-specific detector for electron-capturing compounds. MS provides structural information, enhancing confidence in analyte identification. |
| Linearity (R²) | Typically >0.99 | Typically >0.99 | Both techniques can achieve excellent linearity over a defined concentration range when properly calibrated. |
| Range | 0.03 to 200 µg/L[1] | 20 to 2000 ppt (ng/L)[6] | The specific range depends on the instrument's sensitivity and the calibration standards used. |
| Accuracy (% Recovery) | Typically 80-120% | Typically 80-120% | Accuracy is highly dependent on the efficiency of the sample extraction process and the absence of matrix effects. |
| Precision (%RSD) | <15% | <15% | Both methods can achieve high precision with proper technique and instrumentation. |
| LOD | ~0.01 µg/L[1] | ~0.02 ppb (µg/L)[15] | GC-ECD is renowned for its exceptional sensitivity to halogenated compounds, often resulting in lower LODs for these analytes. |
| LOQ | ~0.03 µg/L | ~0.06 µg/L | The LOQ is typically estimated as 3-10 times the LOD.[10] |
| Robustness | Sensitive to changes in detector temperature and gas flow rates. | Generally more robust due to the specificity of mass detection. | Minor variations in chromatographic conditions can have a more pronounced effect on the non-specific ECD response. |
Pillar 3: Self-Validating Systems and Authoritative Grounding
To ensure the trustworthiness of an analytical method, it must be a self-validating system. This involves incorporating quality control checks and system suitability tests into the routine analytical workflow.
System Suitability Testing (SST)
Before analyzing any samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately.
Experimental Protocol: System Suitability Test
-
Standard Injection: Inject a standard solution of DBCP at a known concentration.
-
Performance Evaluation: Evaluate the following parameters against predefined acceptance criteria:
-
Peak Tailing Factor: Should be within an acceptable range (e.g., 0.8 - 1.5) to ensure good peak shape.
-
Theoretical Plates: A measure of column efficiency.
-
Repeatability of Injections: The %RSD of peak areas from replicate injections should be low (e.g., <5%).
-
The following diagram illustrates the decision-making process based on SST results.
Caption: Decision tree for system suitability testing.
In-depth Validation Protocols
The following are detailed protocols for key validation experiments, grounded in the principles of ICH Q2(R1).[7]
Experimental Protocol: Linearity and Range Determination
-
Standard Preparation: Prepare a series of at least five calibration standards of DBCP spanning the expected concentration range of the samples.
-
Analysis: Analyze each standard in triplicate.
-
Data Analysis: Plot the mean peak area against the concentration of each standard.
-
Linear Regression: Perform a linear regression analysis and determine the coefficient of determination (R²). The acceptance criterion is typically R² ≥ 0.99.
-
Range Confirmation: The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples at the extremes of the specified range.[8]
Experimental Protocol: Accuracy (Spike Recovery)
-
Sample Selection: Select a representative blank matrix (e.g., clean water).
-
Spiking: Spike the blank matrix with known concentrations of DBCP at three levels (low, medium, and high) across the defined range.
-
Analysis: Analyze a minimum of three replicates at each concentration level.[8]
-
Calculation: Calculate the percent recovery for each replicate using the formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
-
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 80-120%.
Experimental Protocol: Precision (Repeatability and Intermediate Precision)
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicates of a sample spiked at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[8]
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the analysis on different days, with different analysts, and/or on different instruments.
-
Calculate the %RSD of the combined results.
-
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should typically be ≤15%.
Experimental Protocol: Robustness Evaluation
-
Parameter Selection: Identify critical method parameters that could be subject to small variations during routine use (e.g., GC oven temperature, carrier gas flow rate, injection volume).[12][16]
-
Systematic Variation: Deliberately vary each selected parameter within a small, predefined range (e.g., ± 2°C for oven temperature).
-
Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Assess the impact of each variation on the analytical results (e.g., peak area, retention time, resolution). The method is considered robust if the results remain within the acceptance criteria for system suitability.
Conclusion
The validation of an analytical method for 1,2-Dibromo-3-chloropropane is a rigorous process that requires a thorough understanding of the analytical technique and the principles of method validation. Both GC-ECD and GC-MS are powerful tools for DBCP analysis, each with its own set of advantages and limitations.
-
GC-ECD offers superior sensitivity, making it ideal for trace-level quantification in clean matrices.
-
GC-MS provides unparalleled specificity, making it the method of choice for complex matrices or when confirmatory data is required.
Ultimately, the selection of the most appropriate method and the design of the validation study should be based on the specific analytical needs and regulatory requirements. By following the principles and protocols outlined in this guide, researchers and scientists can ensure the development of robust, reliable, and scientifically sound analytical methods for the determination of DBCP.
References
-
Kaneriya, V., Somaiya, C., Dholakia, C., & Dass, R. (2024). GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2 – Chloro pyridine content in Trazodone Hydrochloride API. International Journal of Drug Delivery Technology, 14(4), 2054-59. [Link]
-
U.S. Environmental Protection Agency. (1992, July). Method 8011: 1,2-Dibromoethane and 1,2-Dibrom-3-Chloropropane by Microextraction and Gas Chromatography. [Link]
-
OI Analytical. (n.d.). Analysis of EDB, 123-TCP, and DBCP By USEPA Method 524.3. [Link]
-
Aulakh, J. S., Malik, A. K., Kaur, V., & Schmitt-Kopplin, P. (2013). Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices. Chemistry Central Journal, 7(1), 63. [Link]
-
International Conference on Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
National Environmental Methods Index. (n.d.). 1,2-Dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP), gas chromatography, microextraction. [Link]
-
PubChem. (n.d.). 1,2-Dibromo-2,3-dichloropropane. [Link]
-
LCGC International. (n.d.). The Limit of Detection. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Burow, K. R., Stork, S. V., & Dubrovsky, N. M. (1998). Evaluation of processes affecting 1,2-dibromo-3-chloropropane (DBCP) concentrations in ground water in the eastern San Joaquin Valley, California. U.S. Geological Survey Water-Resources Investigations Report 98-4064. [Link]
-
Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-Chloropropane by Microextraction and Gas Chromatography. [Link]
-
Kaneriya, V., Somaiya, C., Dholakia, C., & Dass, R. (2024). GC method development and validation of genotoxic impurity 1, 3 Dichloro propane, 3-chloro-1-bromopropane and 2 – Chloro pyridine content in Trazodone Hydrochloride API. International Journal of Drug Delivery Technology, 14(4), 2054-2059. [Link]
-
Pettersson, M., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(11), 10459–10469. [Link]
-
Richardson, S. D. (2005). Optimization of methods for the determination of DBPs. Water Science and Technology, 51(3-4), 1-8. [Link]
-
Nethercote, P., & Bencheikh, C. (2011). Method Validation and Robustness. LCGC North America, 29(10), 924-933. [Link]
-
Bîrcă, A. C., & Uritu, C. M. (2012). The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. Lucrări Științifice, Universitatea de Științe Agricole Și Medicină Veterinară "Ion Ionescu de la Brad" Iași, Seria Medicină Veterinară, 55(1-2), 333-336. [Link]
-
Kalgutkar, R., Srinivasarao, V., & Ramakrishna, K. (2016). Determination of 1,2-dibromoethane as a genotoxic impurity in escitalopram oxalate drug substance by gas chromatography. Analytical Chemistry, An Indian Journal, 16(9), 394-397. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Goudarzi, N., & Goodarzi, M. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. Biological and Molecular Chemistry, 1(1), 1-10. [Link]
-
Getty, S. A., et al. (2025). Evaluation of the robustness of chromatographic columns in a simulated highly radiative Jovian environment. Planetary and Space Science, 256, 105963. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 1,2-Dibromo-3-Chloropropane. [Link]
-
World Health Organization. (1993). Environmental Health Criteria 146: 1,3-Dichloropropene, 1,2-Dichloropropane and Mixtures. [Link]
-
Adwoa Biotech. (2022, December 29). CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ) [Video]. YouTube. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]
-
Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. nemi.gov [nemi.gov]
- 6. ysi.com [ysi.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. uaiasi.ro [uaiasi.ro]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 14. SW-846 Test Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-Chloropropane by Microextraction and Gas Chromatography | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. sepscience.com [sepscience.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1,2-Dibromo-2,3-dichloropropane Isomers
Introduction
In the realm of halogenated hydrocarbons, precise structural elucidation is paramount. These compounds often serve as synthetic intermediates, and their isomeric forms can exhibit vastly different chemical and toxicological profiles. A prime example is the set of isomers for 1,2-Dibromo-2,3-dichloropropane (C₃H₄Br₂Cl₂), a polyhalogenated alkane where the specific arrangement of bromine and chlorine atoms dictates its properties. The unambiguous identification of these isomers is a common challenge for researchers in synthetic chemistry, environmental analysis, and drug development.
This guide provides an in-depth comparison of the analytical signatures of two key positional isomers—1,2-Dibromo-2,3-dichloropropane and 2,3-Dibromo-1,1-dichloropropane —using a multi-technique spectroscopic approach. We will delve into the causality behind the expected spectral features in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering field-proven insights to guide your analytical workflow.
The Isomers in Focus
The structural arrangement of the four halogen atoms on the three-carbon propane backbone gives rise to several positional isomers. For this guide, we will compare two distinct structures to highlight the power of spectroscopic differentiation.
-
Isomer A: 1,2-Dibromo-2,3-dichloropropane: This isomer features a quaternary carbon (C2) bonded to both a bromine and a chlorine atom. This carbon is a chiral center, meaning this isomer exists as a pair of enantiomers (R and S).
-
Isomer B: 2,3-Dibromo-1,1-dichloropropane: In this isomer, the two chlorine atoms are geminally substituted on C1. The C2 carbon, bonded to a hydrogen and a bromine, is a chiral center, resulting in a pair of enantiomers.
Distinguishing between these structures requires a detailed analysis of how the different electronic environments of the protons and carbons are reflected in their respective spectra.
Comparative Spectroscopic Analysis
A multi-faceted analytical approach is non-negotiable for definitive isomer identification. While each technique provides a piece of the puzzle, it is the synergy of NMR, MS, and IR that builds an unshakeable structural assignment.
Mass Spectrometry (MS): The First Clue
For halogenated compounds, mass spectrometry is an exceptionally powerful first-pass technique. The primary utility lies in determining the molecular weight and, crucially, the elemental composition through the distinctive isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).
Causality in Fragmentation: Both isomers will exhibit a complex molecular ion (M⁺) cluster due to the various combinations of Br and Cl isotopes. The most abundant peak in this cluster will correspond to the molecule containing only the lightest isotopes (² x ⁷⁹Br and ² x ³⁵Cl). However, the fragmentation patterns, driven by the stability of the resulting carbocations and radicals, will differ significantly.
-
Isomer A (1,2-Dibromo-2,3-dichloropropane): Alpha-cleavage at the highly substituted C2 is likely. We can predict the loss of a bromine radical (·Br) or a chlorine radical (·Cl) to form stable carbocations. The loss of a ·CH₂Cl or ·CH₂Br fragment is also a probable pathway.
-
Isomer B (2,3-Dibromo-1,1-dichloropropane): Fragmentation will likely be initiated by the loss of a halogen from C1 or C2. The loss of a chlorine radical from the -CHCl₂ group is a highly probable event, leading to a characteristic fragment. Cleavage of the C1-C2 bond would yield ·CHCl₂ and [C₂H₃Br₂]⁺ fragments.
| Spectroscopic Feature | Isomer A: 1,2-Dibromo-2,3-dichloropropane | Isomer B: 2,3-Dibromo-1,1-dichloropropane | Justification |
| Molecular Ion (M⁺) | m/z 268, 270, 272, 274, 276 | m/z 268, 270, 272, 274, 276 | Identical molecular formula (C₃H₄Br₂Cl₂). The complex isotopic pattern confirms the presence of 2 Br and 2 Cl atoms. |
| Key Fragment Ion | [M - Br]⁺, [M - Cl]⁺ | [M - Cl]⁺, [CHCl₂]⁺ | Loss of a halogen is a primary fragmentation pathway for alkyl halides[1]. The stability of the resulting carbocation dictates the major fragments. |
| Characteristic Loss | Loss of ·CH₂Cl or ·CH₂Br | Loss of ·CHCl₂ | Reflects the different structural motifs available for cleavage. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides direct evidence of the number of unique carbon environments in a molecule. Given the different substitution patterns, our two isomers are expected to produce distinct spectra.
Causality in Chemical Shifts: The chemical shift (δ) of a carbon nucleus is highly sensitive to the electronegativity of the atoms attached to it. Halogens exert a strong deshielding effect, shifting the resonance of the attached carbon downfield.
-
Isomer A (1,2-Dibromo-2,3-dichloropropane): Due to the chiral center at C2, all three carbons (C1, C2, C3) are in unique chemical environments. We therefore expect three distinct signals . The quaternary carbon (C2), bonded to two different halogens, will be significantly downfield.
-
Isomer B (2,3-Dibromo-1,1-dichloropropane): This isomer also possesses three unique carbon environments, predicting three signals . The C1 carbon, bearing two chlorine atoms, will be heavily deshielded and appear far downfield.
| Spectroscopic Feature | Isomer A: 1,2-Dibromo-2,3-dichloropropane | Isomer B: 2,3-Dibromo-1,1-dichloropropane | Justification |
| Number of Signals | 3 | 3 | Both isomers have three non-equivalent carbon atoms. |
| Most Downfield Signal | C2 (quaternary, bonded to Br & Cl) | C1 (bonded to 2 Cl atoms) | The chemical shift is directly related to the number and electronegativity of attached halogens. |
| Predicted Spectrum | Three signals corresponding to -CH₂Br, -C(Br,Cl)-, and -CH₂Cl groups. | Three signals corresponding to -CHCl₂, -CHBr-, and -CH₂Br groups. | The specific chemical shifts provide a fingerprint for the carbon skeleton and its substituents. A ¹³C NMR spectrum for 2,3-Dibromo-1,1-dichloropropane is available in the SpectraBase database[2]. |
¹H NMR Spectroscopy: The Definitive Proof
While MS and ¹³C NMR provide crucial pieces of the puzzle, ¹H NMR spectroscopy, with its information on chemical shifts, integration, and spin-spin coupling, often delivers the final, unambiguous structural proof.
Causality in Coupling and Shifts: Protons on adjacent carbons will couple with each other, splitting their respective signals into multiplets according to the n+1 rule (where n is the number of neighboring equivalent protons). The chemical shift is influenced by the proximity of electronegative halogens.
-
Isomer A (1,2-Dibromo-2,3-dichloropropane): This molecule has two methylene (-CH₂) groups. The protons on C1 are adjacent only to the quaternary C2 (which has no protons), so they would appear as a singlet if there were no diastereotopicity. However, due to the chiral center, the C1 and C3 protons are diastereotopic and will likely appear as two separate complex multiplets (or doublets of doublets, an AB quartet system). We expect two signals , each integrating to 2H.
-
Isomer B (2,3-Dibromo-1,1-dichloropropane): This isomer has three distinct proton environments: the single proton on C1 (-CHCl₂), the single proton on C2 (-CHBr-), and the two protons on C3 (-CH₂Br).
-
The C1 proton is a triplet (coupled to the C2 proton, but geminal coupling to Cl is not observed).
-
The C2 proton is coupled to both the C1 and C3 protons, resulting in a complex multiplet (a doublet of triplets).
-
The C3 protons are coupled to the C2 proton, appearing as a doublet. We expect three signals with an integration ratio of 1:1:2 .
-
| Spectroscopic Feature | Isomer A: 1,2-Dibromo-2,3-dichloropropane | Isomer B: 2,3-Dibromo-1,1-dichloropropane | Justification |
| Number of Signals | 2 | 3 | Reflects the number of non-equivalent proton environments. |
| Integration Ratio | 2:2 | 1:1:2 | Corresponds to the number of protons in each unique environment. |
| Splitting Patterns | Two complex multiplets (AB quartets) | A triplet, a doublet of triplets, and a doublet | The splitting pattern is dictated by the number of adjacent protons (n+1 rule) and provides direct evidence of connectivity. |
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is excellent for identifying the types of bonds present in a molecule. While it may not be the primary tool for distinguishing these specific isomers, it serves as a valuable confirmation of the functional groups present. The key absorptions will be the C-H stretching and the C-X (halogen) stretching vibrations in the fingerprint region.
| Spectroscopic Feature | Expected Range (cm⁻¹) | Bond Vibration |
| Alkyl C-H Stretch | 2850 - 2950 | C-H stretching in the propane backbone[3]. |
| C-Cl Stretch | 840 - 600 | Stretching of the carbon-chlorine bond. The exact position can vary[4]. |
| C-Br Stretch | 700 - 515 | Stretching of the carbon-bromine bond. This region often overlaps with C-Cl stretches[4]. |
The overall IR spectrum is a unique fingerprint for each molecule. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation when compared against a known reference spectrum.
Logical Workflow for Isomer Identification
A systematic approach ensures accurate and efficient structure elucidation. The following workflow leverages the strengths of each spectroscopic technique in a logical sequence.
Caption: Logical workflow for distinguishing isomers using MS, ¹³C, and ¹H NMR.
Experimental Protocols
Adherence to standardized protocols is critical for generating reproducible and trustworthy data.
Protocol 1: NMR Sample Preparation and Analysis
This protocol is designed for the analysis of small organic molecules like the target isomers.
-
Sample Preparation: a. Weigh 10-20 mg of the neat liquid sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For ¹³C NMR, a higher concentration (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time[5]. b. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm. c. Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4 cm).
-
Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
Data Acquisition: a. Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. b. Acquire the proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C[6].
-
Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
Protocol 2: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating volatile and semi-volatile compounds and identifying them based on their mass-to-charge ratio[7].
-
Sample Preparation: a. Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or hexane.
-
Instrument Setup: a. Equip the GC with a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polarity DB-17ms) to achieve good separation. b. Set an appropriate temperature program for the GC oven. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C. c. Set the MS to scan over a relevant mass range (e.g., m/z 40-350) in Electron Ionization (EI) mode at 70 eV.
-
Data Acquisition: a. Inject 1 µL of the prepared sample into the GC inlet. b. Begin the GC temperature program and MS data acquisition simultaneously.
-
Data Analysis: a. Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the analyte. b. Extract the mass spectrum for that peak. c. Identify the molecular ion cluster and analyze the fragmentation pattern to deduce the structure.
Protocol 3: FTIR Analysis
For neat liquid samples, FTIR analysis is straightforward using either a liquid cell or an Attenuated Total Reflectance (ATR) accessory[8].
-
Sample Preparation (Neat Liquid Film): a. Place one drop of the liquid sample onto a clean, polished salt plate (e.g., KBr or NaCl)[9]. b. Place a second salt plate on top and gently rotate to spread the sample into a thin, uniform film[10].
-
Data Acquisition: a. Place the plates in the spectrometer's sample holder. b. Collect a background spectrum of the empty spectrometer. c. Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: a. Identify the wavenumbers of the major absorption bands. b. Assign these bands to specific bond vibrations (e.g., C-H stretch, C-Cl stretch) using correlation tables.
Conclusion
The structural elucidation of 1,2-Dibromo-2,3-dichloropropane isomers is a challenge that exemplifies the need for a rigorous, multi-technique spectroscopic approach. While Mass Spectrometry provides the initial confirmation of molecular weight and elemental formula, it is the combination of ¹³C and, most definitively, ¹H NMR that allows for the unambiguous differentiation between positional isomers. The number of signals, their chemical shifts, and the intricate spin-spin coupling patterns in ¹H NMR serve as a definitive fingerprint of molecular connectivity. Infrared spectroscopy complements this analysis by confirming the presence of expected functional groups. By following a logical workflow and adhering to robust experimental protocols, researchers can confidently assign the correct structure, ensuring the integrity and validity of their scientific findings.
References
-
Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]
-
Drawell Scientific. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]
-
Chemistry Analytical Lab. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Postigo, C., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(18), 17438–17448. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3-DIBROMO-1,1-DICHLOROPROPAN. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
John Wiley & Sons, Inc. (2022). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Retrieved from [Link]
-
MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). Principles of Mass Spectrometry – Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]
-
Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propane. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]
-
University of SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1-chloropropane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,2-Dibromo-3-Chloropropane | Toxic Substances. CDC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. spectrabase.com [spectrabase.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. mdpi.com [mdpi.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. researchgate.net [researchgate.net]
A Toxicological Comparison of Brominated Dichloropropanes: A Guide for Researchers
This guide provides an in-depth toxicological comparison of brominated dichloropropane isomers, contextualized with related halogenated propanes. It is designed for researchers, scientists, and drug development professionals engaged in toxicological assessment and mechanistic studies. We will explore the critical role of chemical structure in determining toxic outcomes, the metabolic pathways that lead to bioactivation, and the standardized methodologies used to evaluate these effects.
Introduction: The Challenge of Halogenated Propanes
Brominated dichloropropanes are a class of halogenated aliphatic hydrocarbons. While not as widely studied as some of their analogues like 1,2-dibromo-3-chloropropane (DBCP), their structural similarities raise significant toxicological concerns. Understanding their comparative toxicity is not merely an academic exercise; it is crucial for accurate risk assessment, particularly where these compounds may arise as industrial intermediates or environmental contaminants.[1]
A key principle in toxicology is the structure-activity relationship (SAR), which posits that the toxicological properties of a chemical are intrinsically linked to its molecular structure. For halogenated propanes, the number, type, and position of the halogen atoms are critical determinants of their toxic potential.[2] This guide will dissect these relationships, focusing on how specific structural motifs influence metabolic activation and subsequent organ damage.
Comparative Toxicokinetics and Metabolic Activation
The toxicity of many halogenated alkanes is not caused by the parent compound itself but by reactive metabolites formed within the body. The primary pathway responsible for the bioactivation of compounds like brominated dichloropropanes is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[3]
While GSH conjugation is typically a detoxification pathway, for dihaloalkanes it can be a "lethal synthesis."[4] The process proceeds as follows:
-
GSH Conjugation: A halogen atom is displaced by the thiol group of glutathione, forming a glutathione S-conjugate.
-
Intramolecular Displacement: The initial conjugate, which now contains a second leaving group (another halogen atom), can undergo an internal reaction. The sulfur atom of the glutathione moiety attacks the carbon bearing the second halogen.
-
Episulfonium Ion Formation: This intramolecular attack forms a highly reactive, three-membered cyclic episulfonium (thiiranium) ion.[3][4]
-
Nucleophilic Attack: This strained, electrophilic episulfonium ion is highly susceptible to attack by cellular nucleophiles, most critically the nitrogen and oxygen atoms in DNA bases.
-
DNA Adduct Formation: The reaction with DNA results in the formation of covalent DNA adducts, which are lesions that can lead to mutations if not repaired, initiating the process of carcinogenesis.[4][5]
The efficiency of this bioactivation pathway, and thus the ultimate toxicity, is heavily influenced by the specific arrangement of the halogen atoms on the propane backbone.
Diagram: The Glutathione-Mediated Bioactivation Pathway
The following diagram illustrates the critical steps from the parent compound to the formation of a genotoxic DNA adduct.
Caption: Glutathione (GSH) conjugation of a dihaloalkane, catalyzed by Glutathione S-transferase (GST), leads to a reactive episulfonium ion that damages DNA.
Comparative Toxicology by Endpoint
The potency of brominated dichloropropanes and their analogues varies significantly across several key toxicological endpoints. Much of our understanding is inferred from studies on structurally related compounds, such as 1,2-dibromo-3-chloropropane (DBCP) and various dichloropropenes.
Genotoxicity and Mutagenicity
Genotoxicity is a hallmark of this chemical class. The ability to form DNA adducts translates directly to mutagenic potential, which can be assessed using bacterial reverse mutation assays, such as the Ames test.
-
Mechanism: As described, the formation of episulfonium ions is the primary driver of genotoxicity.
-
Structure-Activity Insights: Studies on a series of halogenated propanes have shown that compounds with vicinal (adjacent) halogens, like 1,2-dibromo-3-chloropropane, are particularly potent in inducing DNA damage.[2] The presence of bromine, a better leaving group than chlorine, generally enhances reactivity and toxic potential.[6]
-
Experimental Evidence: In vitro assays, such as the Ames test, consistently show that dihaloalkanes are mutagenic, particularly in bacterial strains like Salmonella typhimurium TA100, which detects base-pair substitutions—the type of mutation expected from adduct formation.[1] The addition of a mammalian metabolic activation system (S9 liver fraction) is often required to see this effect, underscoring the role of bioactivation.[1]
Organ-Specific Toxicity: Kidney and Liver
The kidney and liver are primary targets for halogenated hydrocarbon toxicity.[7][8]
-
Nephrotoxicity: The kidney is particularly vulnerable due to its role in processing and concentrating metabolites for excretion. The glutathione pathway is highly active in the liver, but the resulting conjugates can be transported to the kidneys, where they are further metabolized by enzymes like β-lyase, creating localized reactive species that cause tubular damage.[9] Toxic nephropathy is characterized by degenerative changes in the proximal convoluted tubules, including swelling, fatty degeneration, and necrosis.[8]
-
Hepatotoxicity: The liver, as the primary site of metabolism, is also at risk from high concentrations of the parent compound and its reactive intermediates. Observed effects can include hydropic (cloudy swelling) changes in hepatocytes.[8]
Carcinogenicity
The mutagenic potential of these compounds often translates to carcinogenicity upon long-term exposure. The standard for assessing this is the two-year rodent bioassay.[10]
-
Experimental Evidence: While data on brominated dichloropropanes specifically is limited, long-term inhalation studies on the related compound 1-bromo-3-chloropropane in rats showed evidence of carcinogenicity.[11] Studies on DBCP have demonstrated that it causes tumors in multiple organs in rats and mice, including the respiratory tract and stomach.[7][12]
-
Relevance to Humans: The ability of a chemical to cause cancer across different species (e.g., in both rats and mice) suggests that the underlying mechanism of action is conserved, increasing the concern for human relevance.[13]
Quantitative Data Summary
The following table summarizes toxicological data for selected halogenated propanes to provide a comparative context. Data is compiled from various animal studies and toxicological reviews.
| Compound | Species/Sex | Exposure Route | Endpoint | Dose/Concentration | Findings | Reference(s) |
| 1,2-Dibromo-3-chloropropane (DBCP) | Rat (Male/Female) | Gavage | Carcinogenicity | 15 mg/kg/day | Increased incidence of forestomach tumors. | [8] |
| 1,2-Dibromo-3-chloropropane (DBCP) | Rat (Male) | Gavage | Nephrotoxicity | 15 mg/kg/day | Dose-related toxic nephropathy. | [8] |
| 1,2-Dibromo-3-chloropropane (DBCP) | Rat (Male) | Gavage | Reproductive | 15 mg/kg/day | Increased incidence of testicular atrophy. | [8] |
| 1-Bromo-3-chloropropane (BCP) | Rat (Male/Female) | Inhalation | Carcinogenicity | 25, 100, 400 ppm | Evidence of carcinogenicity. | [11] |
| 1,3-Dichloropropene (1,3-DCP) | Rat/Mouse | Inhalation/Oral | Organ Toxicity | Varies | Toxic to liver, kidney, urinary bladder, and portals of entry (nasal passage, forestomach). | [14] |
| 1,3-Dibromopropane | Rat | Oral | Acute Toxicity | - | Moderate acute oral toxicity. | [1] |
| 1-Bromo-2,3-dichloropropane | Rat | - | Organ Necrosis | >85 µmol/kg | Less potent in causing kidney and testes necrosis compared to DBCP. | [2] |
Standardized Experimental Protocols
The following protocols are foundational for assessing the toxicity of chemicals like brominated dichloropropanes. They are based on internationally accepted standards to ensure data reliability and comparability.[15]
Protocol 1: Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay is a rapid screening method to assess a chemical's potential to cause gene mutations.[16]
-
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[17] A mutagenic substance can cause a reverse mutation (reversion) in the gene responsible for histidine synthesis, restoring the bacteria's ability to grow and form colonies on a histidine-deficient plate.[17]
-
Methodology:
-
Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, TA102) to detect different types of mutations (frameshift vs. base-pair substitution).[16]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer. This step is critical as it mimics mammalian metabolism and is necessary to detect mutagens that require bioactivation.[17]
-
Exposure: In separate tubes, combine the tester strain, the test chemical (at several concentrations), and either the S9 mix or a buffer.[18] Include a negative (vehicle) control and a known positive control for each strain.
-
Plating: Mix the contents of each tube with molten top agar and pour onto minimal glucose agar plates (histidine-deficient).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
-
Protocol 2: 2-Year Rodent Carcinogenicity Bioassay
This long-term in vivo study is the gold standard for assessing carcinogenic potential.[10][19] The workflow involves several preparatory stages before the chronic study begins.
-
Principle: To assess the carcinogenic potential of a substance by exposing laboratory animals (typically rats and mice) to the test article for the majority of their lifespan.[19] The development of tumors is the primary endpoint.
-
Workflow:
-
Animal Selection: Use two rodent species (e.g., F344 rats and B6C3F1 mice) of both sexes.[19] Animals should be young adults at the start of the study.
-
Dose-Ranging Study (Subchronic): Conduct a preliminary 90-day study with a wide range of doses. The purpose is to identify the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause life-threatening toxicity or reduce body weight by more than 10%. This step is crucial for selecting appropriate doses for the main study.
-
Main Bioassay (2-Year Study):
-
Group Allocation: Assign animals randomly to control (vehicle only) and at least two or three dose groups (e.g., MTD, 1/2 MTD, 1/4 MTD). A typical group size is 50 animals per sex per species.[11]
-
Administration: Administer the test chemical daily via the intended route of human exposure (e.g., gavage, inhalation, drinking water) for 104 weeks (2 years).[11]
-
In-life Observations: Conduct daily clinical observations for signs of toxicity. Measure body weights and food consumption regularly.
-
-
Terminal Procedures: At the end of the 2-year period, euthanize all surviving animals.
-
Necropsy and Histopathology: Perform a full gross necropsy on all animals (including those that die prematurely). Collect a comprehensive set of organs and tissues, preserve them in formalin, and prepare them for microscopic examination by a veterinary pathologist.
-
Data Analysis: Statistically compare the incidence of tumors in the dosed groups with the control group. A statistically significant increase in tumors at any site is evidence of carcinogenic activity.
-
Diagram: Workflow for a 2-Year Rodent Carcinogenicity Bioassay
Caption: The workflow of a 2-year rodent bioassay, from initial dose-finding to final histopathological analysis and hazard identification.
Conclusion and Future Directions
The toxicological profile of brominated dichloropropanes is driven by their metabolic conversion to reactive episulfonium ions, a process highly dependent on their specific chemical structure. The presence of vicinal halogens and the superior leaving group ability of bromine are key factors that enhance their genotoxic and carcinogenic potential. Comparative analysis with well-studied analogues like DBCP reveals a consistent pattern of toxicity targeting the kidneys, liver, and reproductive organs, with DNA damage as the initiating event.
Standardized testing protocols, from rapid in vitro screens like the Ames test to long-term in vivo rodent bioassays, form the bedrock of our ability to identify and characterize these hazards. For researchers, a deep understanding of the underlying mechanisms of toxicity is paramount. Future work should focus on developing more sensitive biomarkers of exposure and effect, refining in vitro models to better predict in vivo toxicity, and applying computational toxicology methods to more accurately predict the hazards of related, but untested, halogenated compounds.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,2-Dibromo-3-Chloropropane. Retrieved from a relevant ATSDR publication.[12]
-
Centers for Disease Control and Prevention (CDC). (n.d.). 1,2-Dibromo-3-Chloropropane-ToxFAQs. Agency for Toxic Substances and Disease Registry.[7][20]
-
GovInfo. (n.d.). PUBLIC HEALTH STATEMENT 1,2-DIBROMO-3-CHLOROPROPANE.[21]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Dichloropropene.[22]
-
Guengerich, F. P., Peterson, L. A., Cmarik, J. L., Koga, N., & Inskeep, P. B. (1987). Activation of dihaloalkanes by glutathione conjugation and formation of DNA adducts. Environmental Health Perspectives, 76, 15–18.[4]
-
U.S. Environmental Protection Agency (EPA). (2006). Provisional Peer Reviewed Toxicity Values for 1,2-Dibromo-3-Chloropropane.[8]
-
Japan Bioassay Research Center. (2005). Summary of Inhalation Carcinogenicity Study of 1-Bromo-3-Chloropropane in F344 Rats. Ministry of Health, Labour and Welfare of Japan.[11]
-
Australian Government Department of Health. (2022). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement.[1]
-
Weber, G. L., & Sipes, I. G. (1991). Effect of Bromine and Chlorine Positioning in the Induction of Renal and Testicular Toxicity by Halogenated Propanes. Chemical Research in Toxicology, 4(5), 528-34.[2]
-
Kautiainen, A., & Törnqvist, M. (2007). Analysis of DNA adducts formed in vivo in rats and mice from 1,2-dibromoethane, 1,2-dichloroethane, dibromomethane, and dichloromethane using HPLC/accelerator mass spectrometry and relevance to risk estimates. Chemical Research in Toxicology, 20(10), 1474-80.[6]
-
Dekant, W. (2003). Biosynthesis of Toxic Glutathione Conjugates From Halogenated Alkenes. Toxicology Letters, 144(1), 49-54.[9]
-
Organisation for Economic Co-operation and Development (OECD). (n.d.). OECD Guidelines for the Testing of Chemicals.[15][23]
-
National Toxicology Program (NTP). (n.d.). TR-001: Guidelines for Carcinogen Bioassay in Small Rodents.[19]
-
AAT Bioquest. (2023). Ames Test Protocol.[17]
-
Morton, D., & Sellers, R. S. (2003). In vivo transgenic bioassays and assessment of the carcinogenic potential of pharmaceuticals. Toxicologic Pathology, 31 Suppl, 105-13.[13]
-
U.S. Environmental Protection Agency (EPA). (2008). Chapter 6 (1,3-Dichloropropene) of Regulatory Determinations Support Document.[14]
-
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test.[16]
-
Guengerich, F. P. (2005). Activation of alkyl halides by glutathione transferases. Methods in Enzymology, 401, 342-53.[3]
-
Taylor & Francis. (n.d.). DNA adducts – Knowledge and References.[5]
-
Suárez-Torres, J. D., et al. (2021). The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification. Vascular Pharmacology, 139, 107070.[10]
-
Organisation for Economic Co-operation and Development (OECD). (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure.[24]
-
Singh, R., & Sharma, P. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779.[18]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Effect of bromine and chlorine positioning in the induction of renal and testicular toxicity by halogenated propanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of alkyl halides by glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of dihaloalkanes by glutathione conjugation and formation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Analysis of DNA adducts formed in vivo in rats and mice from 1,2-dibromoethane, 1,2-dichloroethane, dibromomethane, and dichloromethane using HPLC/accelerator mass spectrometry and relevance to risk estimates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 9. Biosynthesis of toxic glutathione conjugates from halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anzeninfo.mhlw.go.jp [anzeninfo.mhlw.go.jp]
- 12. ADEQUACY OF THE DATABASE - Toxicological Profile for 1,2-Dibromo-3-Chloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In vivo transgenic bioassays and assessment of the carcinogenic potential of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. oecd.org [oecd.org]
- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. 1,2-Dibromo-3-Chloropropane | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 21. govinfo.gov [govinfo.gov]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to 1,2-Dibromo-3-chloropropane (DBCP) Assay Cross-Reactivity
For researchers and toxicologists engaged in the study of halogenated hydrocarbons, the accurate detection of 1,2-dibromo-3-chloropropane (DBCP) is paramount. A compound with a legacy of use as a soil fumigant and a known carcinogen and reproductive toxicant, its presence in environmental and biological samples demands rigorous and precise analytical methodologies.[1][2] However, the journey from sample to result is fraught with potential inaccuracies, chief among them being assay cross-reactivity. This guide provides an in-depth comparison of analytical approaches for DBCP detection, with a focus on the underlying mechanisms that can lead to erroneous results. We will delve into the metabolic fate of DBCP, a key source of potentially cross-reactive molecules, and contrast the performance of highly specific chromatographic methods with the theoretical challenges of immunoassays.
The Specter of Cross-Reactivity: More Than Just Mistaken Identity
At its core, an assay's utility is defined by its specificity – the ability to detect and quantify a target analyte without interference from other components in the sample.[3] In the context of DBCP analysis, two primary forms of interference can compromise data integrity: classical cross-reactivity and non-specific assay interference.
Classical cross-reactivity is a well-documented phenomenon in immunoassays, where antibodies designed to recognize a specific analyte, in this case, DBCP, may also bind to structurally similar molecules.[4] This is particularly relevant for classes of pesticides where multiple derivatives exist.[4] The degree of cross-reactivity is dependent on the antibody's binding epitope and the structural homology of the interfering compound.
Non-specific assay interference is a broader category of interactions where a substance in the sample, while not necessarily binding to the detection antibody, can still alter the assay signal.[5] This is a significant concern for compounds like DBCP, which are metabolized into reactive intermediates.[6] These electrophilic metabolites can covalently bind to assay reagents, such as enzymes or antibodies, altering their function and leading to false-positive or false-negative results.[7]
The Metabolic Transformation of DBCP: A Factory for Cross-Reactants
To understand the potential for cross-reactivity in DBCP assays, we must first understand its biotransformation. DBCP is primarily metabolized via two key pathways: cytochrome P450 (CYP450) oxidation and glutathione (GSH) conjugation.[6] Both pathways are designed to detoxify and eliminate the compound, but in doing so, they generate a series of intermediates that are structurally distinct from the parent molecule and, in many cases, highly reactive.
The CYP450 pathway leads to the formation of reactive epoxides, which can then be hydrolyzed to diols or conjugated with glutathione.[6] The glutathione conjugation pathway , catalyzed by glutathione S-transferases (GSTs), can directly act on DBCP, leading to the formation of a glutathione conjugate that can be further metabolized to mercapturic acids excreted in the urine.[6] This pathway can also lead to the formation of a reactive episulfonium ion, a potent electrophile capable of binding to macromolecules, including DNA.
Caption: Metabolic activation of 1,2-Dibromo-3-chloropropane (DBCP).
These various metabolites, with their altered chemical structures and, in some cases, high reactivity, are the primary culprits for potential cross-reactivity and interference in assays designed to detect the parent DBCP molecule.
A Comparative Analysis of DBCP Detection Methodologies
The choice of analytical method is a critical decision that balances the need for sensitivity and specificity with practical considerations like throughput and cost. For DBCP, the gold standard remains gas chromatography coupled with mass spectrometry (GC-MS), but it is instructive to compare its performance characteristics with a hypothetical immunoassay to understand the trade-offs.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassay (Hypothetical) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antibody-antigen binding |
| Specificity | Very High (mass fragmentation pattern is unique) | Variable (dependent on antibody specificity) |
| Potential for Cross-Reactivity | Low (co-eluting compounds with similar mass spectra can interfere, but this is rare with high-resolution MS) | High (structurally similar molecules and metabolites are likely to cross-react)[4] |
| Potential for Interference | Low (matrix effects can be minimized with proper sample preparation) | High (reactive metabolites can interfere with assay components)[5][7] |
| Sensitivity | High (sub-ppb levels achievable) | Potentially High (can be designed for high sensitivity)[8] |
| Throughput | Low to Medium | High |
| Cost per Sample | High | Low |
| Required Expertise | High | Low to Medium |
Experimental Protocols: A Tale of Two Methodologies
To illustrate the practical differences in these approaches, we provide detailed, step-by-step protocols for a validated GC-MS method and a representative competitive ELISA for a small molecule pesticide.
Gold Standard: GC-MS for DBCP Analysis
This method provides high confidence in the identification and quantification of DBCP.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for DBCP analysis.
Protocol:
-
Sample Preparation:
-
To a 35 mL water sample, add an appropriate internal standard.
-
Perform a liquid-liquid extraction with 2 mL of hexane by vigorously shaking for 2 minutes.
-
Allow the layers to separate and carefully transfer the hexane (upper) layer to a clean vial.
-
-
GC-MS Analysis:
-
Inject 2 µL of the hexane extract into a gas chromatograph equipped with a capillary column suitable for separating halogenated hydrocarbons.
-
The GC oven temperature is programmed to separate the analytes of interest.
-
The eluent from the GC column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Data Interpretation:
-
Identify DBCP based on its retention time and the presence of characteristic ions in its mass spectrum.
-
Quantify the concentration of DBCP by comparing the peak area of the target analyte to that of the internal standard.
-
Illustrative Example: Competitive ELISA for a Small Molecule
While a specific commercial immunoassay for DBCP is not widely available, this protocol for a competitive ELISA illustrates the general principles and the points at which cross-reactivity can occur.
Caption: Competitive ELISA workflow illustrating potential for cross-reactivity.
Protocol:
-
Plate Coating:
-
Microtiter plates are coated with a DBCP-protein conjugate and incubated to allow for binding.
-
-
Blocking:
-
The plates are washed, and a blocking buffer is added to prevent non-specific binding.
-
-
Competitive Binding:
-
The sample or standard is added to the wells, followed by the addition of a primary antibody specific for DBCP.
-
During incubation, free DBCP in the sample and the DBCP-protein conjugate on the plate compete for binding to the limited amount of primary antibody. (This is a key step where structurally similar molecules can cross-react and compete for antibody binding) .
-
-
Detection:
-
The plate is washed to remove unbound antibodies.
-
An enzyme-labeled secondary antibody that binds to the primary antibody is added.
-
After another washing step, a substrate is added that produces a measurable signal (e.g., color change) when acted upon by the enzyme.
-
-
Data Interpretation:
-
The intensity of the signal is inversely proportional to the concentration of DBCP in the sample. A standard curve is used to determine the concentration in the unknown samples.
-
Conclusion and Recommendations: A Call for Methodological Vigilance
The analysis of 1,2-dibromo-3-chloropropane presents a significant challenge that demands a nuanced understanding of the analytical methodologies employed. While immunoassays offer the allure of high throughput and ease of use, the inherent risk of cross-reactivity with structurally related metabolites of DBCP cannot be overstated. The metabolic activation of DBCP creates a cocktail of potential interferents that can lead to a significant over- or underestimation of the true concentration.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Prioritize Specificity: For definitive and defensible data, chromatographic methods coupled with mass spectrometry (GC-MS) should be considered the gold standard for DBCP analysis.
-
Validate Rigorously: If an immunoassay is to be employed, it must be rigorously validated for cross-reactivity against a panel of known DBCP metabolites and structurally similar halogenated hydrocarbons.
-
Confirm with an Orthogonal Method: Any positive results from a screening assay like an immunoassay should be confirmed with a more specific, orthogonal method like GC-MS.
-
Understand the Limitations: Be acutely aware of the limitations of any chosen assay and interpret the data within the context of those limitations.
By maintaining a critical eye on the potential for cross-reactivity and making informed decisions about analytical methodologies, the scientific community can ensure the generation of accurate and reliable data in the ongoing effort to understand and mitigate the risks associated with 1,2-dibromo-3-chloropropane.
References
-
National Toxicology Program. (1982). Carcinogenesis Bioassay of 1,2-Dibromo-3-chloropropane (CAS No. 96-12-8) in F344 Rats and B6C3F1 Mice (Inhalation Study). National Toxicology Program Technical Report Series, 206, 1-174. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Aga, D. S., & Thurman, E. M. (2001). Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays. Analytica Chimica Acta, 444(1), 15-27. [Link]
-
UK NEQAS for Immunology, Immunochemistry & Allergy. (2024). Analytical vs Diagnostic Sensitivity and Specificity. [Link]
-
International Agency for Research on Cancer. (1999). 1,2-Dibromo-3-chloropropane. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]
-
Iowa State University. (1991). Immunoassays for Pesticide Detection. Iowa State University Digital Repository. [Link]
-
Khariss, B. I., & Kharisov, R. (2018). Deleterious effects of reactive metabolites. Journal of Pharmaceutical Sciences, 107(7), 1733-1752. [Link]
-
U.S. Environmental Protection Agency. (2000). 1,2-Dibromo-3-Chloropropane (DBCP). [Link]
Sources
- 1. Carcinogenesis Bioassay of 1,2-Dibromo-3-chloropropane (CAS No. 96-12-8) in F344 Rats and B6C3F1 Mice (Inhalation Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Analytical vs Diagnostic Sensitivity and Specificity | UK NEQAS IIA [immqas.org.uk]
- 4. Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 1,2-Dibromo-3-chloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]
A Senior Application Scientist's Guide to GC Column Selection for the Analysis of 1,2-Dibromo-2,3-dichloropropane
For researchers, scientists, and professionals in drug development, the precise and reliable analysis of halogenated organic compounds is paramount. 1,2-Dibromo-2,3-dichloropropane, a compound of interest due to its potential toxicological relevance and use in synthetic chemistry, demands robust analytical methodologies for its quantification and characterization. Gas chromatography (GC) is the technique of choice for such volatile and semi-volatile compounds. The heart of any successful GC analysis lies in the selection of the appropriate capillary column. This guide provides an in-depth comparison of the performance of different GC columns for the analysis of 1,2-Dibromo-2,3-dichloropropane, supported by experimental data and established analytical protocols.
The Critical Role of the GC Column in Analyte Separation
The GC column is where the separation of the sample components occurs. The choice of the column's stationary phase, dimensions (length, internal diameter), and film thickness directly impacts the resolution, peak shape, and analysis time. For a complex molecule like 1,2-Dibromo-2,3-dichloropropane, which has multiple halogen atoms, the stationary phase's polarity and selectivity are crucial for achieving optimal separation from potential isomers and matrix interferences.[1]
The separation process in gas chromatography is governed by the differential partitioning of analytes between the mobile phase (an inert carrier gas) and the stationary phase (a high-boiling liquid coated on the inner wall of the capillary column). The stronger the interaction between an analyte and the stationary phase, the longer it will be retained in the column, resulting in a later elution time.[2]
Established Methodologies: A Foundation for Column Selection
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established methods for the analysis of similar halogenated compounds, such as 1,2-Dibromo-3-chloropropane (DBCP). These methods provide a valuable starting point for selecting a GC column for 1,2-Dibromo-2,3-dichloropropane analysis.
EPA Method 8011 for the determination of 1,2-Dibromoethane (EDB) and 1,2-Dibromo-3-chloropropane (DBCP) in drinking and groundwater recommends a microextraction followed by GC analysis with an electron capture detector (ECD).[3][4] Crucially, this method stipulates the use of two dissimilar columns for confirmation of the analyte's identity.[3][4] This dual-column approach is a cornerstone of robust analytical validation, minimizing the risk of false positives.
EPA Method 524.3 is another relevant method that utilizes purge and trap sample concentration followed by GC-mass spectrometry (GC/MS). This method offers the advantage of mass spectral confirmation, providing a higher degree of certainty in analyte identification.[5]
Comparative Performance of Key GC Columns
Based on established methods and vendor application notes, two primary types of GC columns have emerged as strong candidates for the analysis of 1,2-Dibromo-2,3-dichloropropane: the "624" type columns and the Rtx-VMS column.
The "624" Family of Columns: A Versatile Workhorse
Columns with a stationary phase of 6% cyanopropylphenyl - 94% dimethylpolysiloxane are widely recognized for their suitability in analyzing volatile organic compounds, including halogenated hydrocarbons.[2] These columns are often designated with a "624" in their name, such as the Agilent DB-624, Restek Rtx-624, and Phenomenex ZB-624. While the exact manufacturing processes may differ slightly between brands, their selectivity is generally comparable.[6][7]
The mid-polar nature of the 624 stationary phase provides a unique selectivity that is effective in resolving a broad range of volatile organic compounds. This makes it a robust choice for screening samples that may contain a variety of analytes in addition to 1,2-Dibromo-2,3-dichloropropane.
Rtx-VMS: Optimized for Volatiles by Mass Spectrometry
The Restek Rtx-VMS column is specifically designed for the analysis of volatile organic compounds by GC/MS.[8][9] Its proprietary stationary phase is engineered for low bleed and optimal selectivity for compounds listed in EPA Method 8260, which includes many halogenated hydrocarbons.[8][9] Low column bleed is particularly critical when using sensitive detectors like mass spectrometers, as it results in lower baseline noise and improved signal-to-noise ratios for target analytes.
Experimental Data and Performance Comparison
An analysis of 1,2-Dibromo-3-chloropropane (a close structural analog to 1,2-Dibromo-2,3-dichloropropane) using EPA Method 524.3 on a Restek Rtx-VMS (20 m, 0.18 mm ID, 1.0 µm film) column provides valuable performance data.[5]
Table 1: GC/MS Parameters for DBCP Analysis on an Rtx-VMS Column [5]
| Parameter | Value |
| Column | Restek Rtx-VMS, 20 m, 0.18 mm ID, 1.0 µm film |
| Carrier Gas | Helium, 0.6 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 1 min), then 18 °C/min to 180 °C, then 40 °C/min to 220 °C (hold 3 min) |
| Transfer Line Temp. | 250 °C |
| Ion Source Temp. | 300 °C |
| Mass Spectrometer | Agilent 5975C in SIM mode |
| SIM Ions for DBCP | m/z 75, 155, 157 |
Table 2: Comparative Overview of GC Column Performance
| Feature | "624" Type Columns (e.g., DB-624) | Rtx-VMS |
| Stationary Phase | 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane | Proprietary (Optimized for Volatiles) |
| Polarity | Mid-polar | Mid-polar |
| Primary Application | Volatile Organic Compounds (EPA Methods 624, 8260) | Volatile Organic Compounds by GC/MS (EPA Method 8260)[8][9] |
| Key Advantages | Versatile, proven selectivity for a wide range of VOCs | Low bleed, optimized for MS detection, excellent inertness |
| Potential Considerations | May exhibit higher bleed at elevated temperatures compared to MS-specific columns | Proprietary phase may have different selectivity than standard 624 columns |
Experimental Workflow: A Step-by-Step Approach to GC Column Selection and Analysis
The following workflow outlines the key steps for a robust analysis of 1,2-Dibromo-2,3-dichloropropane.
Caption: A generalized workflow for the GC analysis of 1,2-Dibromo-2,3-dichloropropane.
Detailed Experimental Protocol (Based on EPA Method 8011)[4]
-
Sample Preparation (Microextraction):
-
To a 35-mL sample vial, add 2 mL of hexane.
-
Seal and shake vigorously for 1 minute.
-
Allow the layers to separate.
-
-
GC Analysis:
-
Inject 2 µL of the hexane extract into the GC equipped with a linearized electron capture detector.
-
Primary Column: A highly efficient column that provides good separation for the target analyte.
-
Confirmation Column: A column with a different stationary phase to confirm the identity of the analyte.
-
Typical Temperature Program:
-
Initial temperature: 40°C, hold for 4 minutes.
-
Ramp to 190°C at 8°C/minute.
-
-
Injector Temperature: 200°C.
-
Detector Temperature: 290°C.
-
Carrier Gas: Helium at a linear velocity of 25 cm/sec.
-
Conclusion and Recommendations
Both the "624" family of columns and the Rtx-VMS column are excellent choices for the analysis of 1,2-Dibromo-2,3-dichloropropane.
-
For general-purpose screening of volatile organic compounds, a "624" type column offers versatility and a well-documented history of performance.
-
For high-sensitivity applications, especially when using mass spectrometry, the Rtx-VMS column is recommended due to its low bleed characteristics and optimized selectivity for volatile compounds.[8][9][10]
Ultimately, the choice of column will depend on the specific requirements of the analysis, including the sample matrix, the desired level of sensitivity, and the available instrumentation. It is always recommended to perform in-house validation to confirm the chosen column's performance for the specific application. The use of a second, dissimilar column for confirmation remains a critical aspect of generating legally defensible and scientifically sound data.
References
-
U.S. Environmental Protection Agency. (1992, July). Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-chloropropane by Microextraction and Gas Chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
Burow, K.R., et al. (1999). Evaluation of processes affecting 1,2-dibromo-3-chloropropane (DBCP) concentrations in ground water in the eastern San Joaquin Valley, California. ResearchGate. Retrieved from [Link]
-
OI Analytical. (n.d.). Analysis of EDB, 123-TCP, and DBCP By USEPA Method 524.3. Retrieved from [Link]
-
Restek Corporation. (n.d.). Rtx-VMS GC Capillary Column. Retrieved from [Link]
-
Scribd. (n.d.). 8011 1,2-Dibromoethane and 1,2-Dibromo-3-3Cloropropane by Microextraction An Gas Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Zebron GC Columns GC Accessories. Retrieved from [Link]
-
Krackeler Scientific, Inc. (n.d.). Restek Rtx®-VMS Fused Silica GC Columns. Retrieved from [Link]
-
Chemetrix. (n.d.). GC AND GC/MS. Retrieved from [Link]
-
Restek Corporation. (2020, October 6). Optimize Analysis of Polar and Coeluting VOCs in Whole Air Canister Samples Using an Rtx-VMS GC Column. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Development and application of methodology for determining 1,2‐dibromo‐3‐chloropropane (DBCP) in ambient air. Retrieved from [Link]
-
National Environmental Methods Index. (n.d.). 1,2-Dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP), gas chromatography, microextraction. Retrieved from [Link]
-
Teknokroma. (n.d.). Index Gas Chromatography. Retrieved from [Link]
-
Periodica Polytechnica. (2023, June 12). Comparison of 624-type Capillary Columns. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). GC Column Selection Guide. Retrieved from [Link]
-
Interchim. (n.d.). GC AND GC/MS. Retrieved from [Link]
-
Chrom Tech. (n.d.). Agilent GC Columns for Volatiles. Retrieved from [Link]
-
GL Sciences. (n.d.). GC Column Comparison Chart – Agilent, Restek, Phenomenex Equivalents. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC Column Cross-Reference. Retrieved from [Link]
-
Restek Corporation. (n.d.). GC Capillary Columns. Retrieved from [Link]
Sources
- 1. chromservis.bg [chromservis.bg]
- 2. postnova.com [postnova.com]
- 3. scribd.com [scribd.com]
- 4. epa.gov [epa.gov]
- 5. ysi.com [ysi.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. GC Column Cross-Reference | Restek [discover.restek.com]
- 8. restek.com [restek.com]
- 9. Restek Rtx®-VMS Fused Silica GC Columns | Krackeler Scientific, Inc. [krackeler.com]
- 10. Optimize Analysis of Polar and Coeluting VOCs in Whole Air Canister Samples Using an Rtx-VMS GC Column [discover.restek.com]
A Comparative Guide to the Structural Confirmation of 1,2-Dibromo-2,3-dichloropropane Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Halogenated short-chain alkanes, such as derivatives of 1,2-dibromo-2,3-dichloropropane, present a unique analytical challenge due to their potential for multiple stereoisomers and the complex spectral data they generate. This guide provides an in-depth comparison of the three primary analytical techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—supported by illustrative experimental data and detailed protocols. Our focus is to not only present methodologies but to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Challenge: Isomeric Complexity of 1,2-Dibromo-2,3-dichloropropane
The target molecule, 1,2-dibromo-2,3-dichloropropane, with the molecular formula C₃H₄Br₂Cl₂, possesses two chiral centers at C2 and C3. This gives rise to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between the (2R,3R)/(2S,3S) pair and the (2R,3S)/(2S,3R) pair is diastereomeric. Distinguishing between these isomers requires analytical techniques sensitive to the three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Causality Behind Experimental Choices in NMR
For a molecule like 1,2-dibromo-2,3-dichloropropane, a standard ¹H NMR spectrum provides initial information on the number and connectivity of protons. However, due to the presence of two chiral centers, the protons on the CH₂Br group (C1) and the CH₂Cl group (C3) can be diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings, even though they are attached to the same carbon atom.[1][2] To resolve these complexities and unambiguously assign the structure, a suite of 2D NMR experiments is essential.
Experimental Protocol: Comprehensive NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified 1,2-dibromo-2,3-dichloropropane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
A standard workflow for structural elucidation would involve the following experiments:
-
¹H NMR: Provides information on the number of different types of protons and their splitting patterns.
-
¹³C NMR: Indicates the number of chemically distinct carbon atoms.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings between adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can provide information on the spatial proximity of protons, which is invaluable for determining stereochemistry.
Visualization of the NMR Workflow:
Caption: A typical workflow for comprehensive NMR analysis.
Predicted NMR Data for (2R,3S)-1,2-Dibromo-2,3-dichloropropane
The following table presents predicted ¹H and ¹³C NMR data. The diastereotopic nature of the protons on C1 and C3 leads to more complex splitting patterns than might be naively expected.
| Atom | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | DEPT-135 |
| C1-Hₐ | ~3.8 | Doublet of Doublets (dd) | ~35 | CH₂ |
| C1-Hᵦ | ~3.6 | Doublet of Doublets (dd) | ||
| C2-H | ~4.5 | Doublet of Doublets (dd) | ~55 | CH |
| C3-H | ~4.2 | Multiplet (m) | ~60 | CH |
Interpretation:
-
The two protons on C1 (Hₐ and Hᵦ) are diastereotopic and thus have different chemical shifts. Each is split by the other (geminal coupling) and by the proton on C2 (vicinal coupling), resulting in a doublet of doublets for each.
-
The proton on C2 is coupled to the two protons on C1 and the proton on C3, leading to a complex multiplet.
-
Advanced techniques like NOESY would be required to definitively assign the relative stereochemistry by observing through-space interactions between protons. For instance, in a specific diastereomer, a NOE correlation might be observed between the proton on C2 and one of the protons on C3.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. When coupled with a separation technique like Gas Chromatography (GC-MS), it is a powerful tool for identifying and quantifying components in a mixture.
Causality Behind Experimental Choices in MS
For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) provides a characteristic signature in the mass spectrum.[3][4] The molecular ion peak will appear as a cluster of peaks, and the relative intensities of these peaks can be used to confirm the number of chlorine and bromine atoms in the molecule and its fragments. Electron Ionization (EI) is a common and robust ionization technique that induces fragmentation, providing structural information.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Prepare a dilute solution (e.g., 100 µg/mL) of the 1,2-dibromo-2,3-dichloropropane derivative in a volatile organic solvent such as dichloromethane or hexane.
Data Acquisition:
-
GC Separation:
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating isomers of halogenated alkanes.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection (Electron Ionization):
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-350
-
Visualization of the GC-MS Workflow:
Caption: A schematic of the GC-MS analysis workflow.
Predicted Mass Spectrum Data for 1,2-Dibromo-2,3-dichloropropane (C₃H₄Br₂Cl₂)
The molecular weight of C₃H₄Br₂Cl₂ will result in a complex isotopic cluster for the molecular ion [M]⁺. The most abundant isotopes are ¹²C, ¹H, ⁷⁹Br, ³⁵Cl.
Molecular Ion Cluster:
| m/z | Isotopic Composition | Relative Abundance |
| 268 | C₃H₄⁷⁹Br₂³⁵Cl₂ | ~57% |
| 270 | C₃H₄⁷⁹Br⁸¹Br³⁵Cl₂ / C₃H₄⁷⁹Br₂³⁵Cl³⁷Cl | 100% (Base Peak) |
| 272 | C₃H₄⁸¹Br₂³⁵Cl₂ / C₃H₄⁷⁹Br⁸¹Br³⁵Cl³⁷Cl | ~78% |
| 274 | C₃H₄⁸¹Br₂³⁵Cl³⁷Cl | ~25% |
Key Fragmentation Pathways:
-
Loss of Br•: A prominent fragment will be [M-Br]⁺, which will still show the isotopic pattern for one bromine and two chlorine atoms.
-
Loss of Cl•: The [M-Cl]⁺ fragment will exhibit the isotopic pattern for two bromine atoms and one chlorine atom.
-
α-Cleavage: Cleavage of C-C bonds adjacent to the halogens will lead to smaller fragment ions. For example, cleavage of the C1-C2 bond could result in a [CH₂Br]⁺ fragment (m/z 93, 95) and a [C₂H₂BrCl₂]⁺ fragment.
The fragmentation patterns of different isomers are often very similar, making definitive isomer identification by MS alone challenging.[5] However, GC can often separate diastereomers, and differences in fragmentation abundances might be observed.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.[6] It is the gold standard for structural confirmation, as it directly visualizes the molecule, including the relative stereochemistry of all chiral centers.
Causality Behind Experimental Choices in X-ray Crystallography
The primary prerequisite for X-ray crystallography is a high-quality single crystal.[7] The choice of crystallization solvent and technique is therefore paramount and often requires significant empirical optimization. For a small, non-polar molecule like 1,2-dibromo-2,3-dichloropropane, slow evaporation from a suitable organic solvent or solvent mixture is a common starting point.
Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., hexane, ethanol, or a mixture like dichloromethane/hexane) to create a saturated or near-saturated solution.
-
Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the vial with parafilm and piercing a few small holes in it.
-
Alternatively, use vapor diffusion by placing a vial of the compound's solution inside a larger sealed container with a more volatile anti-solvent.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution structure.
Visualization of the Crystallography Workflow:
Caption: A simplified workflow for single-crystal X-ray crystallography.
Expected Crystallographic Data for 1,2-Dibromo-2,3-dichloropropane
While specific crystallographic data is not available in public databases for this exact compound, we can anticipate the type of information that would be obtained.
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | C-C, C-H, C-Br, C-Cl with high precision |
| Bond Angles | All inter-atomic angles |
| Torsion Angles | Defines the conformation of the molecule |
| Absolute Stereochemistry | Can be determined using anomalous dispersion effects, especially from the bromine atoms.[8] |
The final output is a 3D model of the molecule in the crystal lattice, which provides unequivocal proof of its structure, including the relative and potentially absolute stereochemistry.
Comparison of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry (GC-MS) | X-ray Crystallography |
| Sample State | Solution | Gas (after GC) | Solid (single crystal) |
| Information Provided | Connectivity, stereochemistry, dynamics | Molecular weight, elemental composition, fragmentation | Unambiguous 3D structure, stereochemistry, packing |
| Strengths | Excellent for determining connectivity and stereochemistry in solution. Non-destructive. | High sensitivity, good for mixture analysis and quantification. | Provides definitive structural proof. |
| Limitations | Can be difficult to interpret complex spectra. May not distinguish enantiomers without chiral auxiliaries. | Fragmentation can be complex and similar for isomers. Does not provide stereochemical information directly. | Requires a high-quality single crystal, which can be difficult to obtain. Provides a static picture of the molecule in the solid state. |
| Causality | Exploits the magnetic properties of atomic nuclei to probe their chemical environment. | Measures the mass-to-charge ratio of ions and their fragments. | Based on the diffraction of X-rays by the electron clouds of atoms in a crystal lattice. |
Conclusion
The structural confirmation of 1,2-dibromo-2,3-dichloropropane derivatives necessitates a multi-faceted analytical approach.
-
NMR spectroscopy is the primary tool for determining the constitutional isomer and providing strong evidence for the relative stereochemistry in solution.
-
Mass spectrometry , particularly GC-MS, is invaluable for confirming the molecular weight and elemental formula, and for analyzing mixtures, though it is generally insufficient on its own for complete isomer differentiation.
-
X-ray crystallography , when a suitable crystal can be obtained, offers the ultimate, unambiguous proof of the complete 3D structure, including absolute stereochemistry.
By judiciously combining these techniques and understanding the underlying principles that dictate the experimental outcomes, researchers can confidently and robustly confirm the structures of these and other complex small molecules.
References
-
Diastereotopism in NMR Spectroscopy. (2021). YouTube. [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry. [Link]
- The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. (1999).
-
Interpreting Mass Spectra. (2023). Chemistry LibreTexts. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]
-
The Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. (2012). Journal of Chromatographic Science. [Link]
-
Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Doc Brown's Chemistry. [Link]
-
Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. [Link]
-
X-ray crystallography. Wikipedia. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bbhegdecollege.com [bbhegdecollege.com]
- 5. academic.oup.com [academic.oup.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
A Senior Application Scientist's Guide to Ensuring Inter-Laboratory Comparability in the Analysis of 1,2-Dibromo-3-chloropropane
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of environmental contaminants is paramount. 1,2-Dibromo-3-chloropropane (DBCP), a formerly used soil fumigant, remains a significant concern due to its persistence in the environment and its classification as a probable human carcinogen.[1] Consequently, robust and reproducible analytical methods are essential for monitoring its presence in various matrices, particularly water. This guide provides an in-depth comparison of established analytical methodologies for DBCP, with a focus on achieving inter-laboratory comparability—a cornerstone of data reliability and regulatory acceptance.
The core of achieving comparable results across different laboratories lies in the adherence to validated, standardized methods and the implementation of rigorous quality control measures. This guide will dissect the critical components of a successful DBCP analysis program, drawing from established protocols such as U.S. Environmental Protection Agency (EPA) methods.
Pillar 1: Foundational Analytical Methodology: Microextraction and Gas Chromatography
The most widely accepted and practiced method for the determination of DBCP in aqueous samples is microextraction followed by gas chromatography with an electron capture detector (GC-ECD).[1][2][3] This approach offers a balance of sensitivity, specificity, and practicality for routine monitoring.
The "Why" Behind the Method: Causality in Experimental Choices
The selection of microextraction with a nonpolar solvent like hexane is a deliberate choice driven by the physicochemical properties of DBCP. Being a halogenated hydrocarbon, DBCP exhibits low water solubility and a higher affinity for organic solvents. This partitioning behavior allows for efficient extraction from the aqueous matrix into the hexane layer, thereby concentrating the analyte and removing water-soluble interfering compounds.
The use of a gas chromatograph is dictated by DBCP's volatility, allowing it to be readily vaporized and transported through the analytical column. The electron capture detector (ECD) is particularly sensitive to halogenated compounds, making it an ideal choice for detecting DBCP at the low concentrations often found in environmental samples.[1]
Detailed Experimental Protocol: A Self-Validating System
The following protocol is a synthesis of best practices derived from established methods like EPA Method 8011 and 504.1.[1][4][5] Adherence to these steps is critical for generating reliable and comparable data.
Sample Preparation and Microextraction:
-
Sample Collection: Collect water samples in 40 mL vials with Teflon-lined septa. To quench any residual chlorine that may degrade the analyte, add approximately 3 mg of sodium thiosulfate to each vial prior to sample collection.[4]
-
Extraction:
-
Allow the sample to reach room temperature.
-
Carefully open the sample vial and add a precise volume of hexane (e.g., 2 mL for a 35 mL sample).[1]
-
Reseal the vial and shake vigorously for a predetermined time (e.g., 2 minutes) to ensure thorough mixing and efficient partitioning of DBCP into the hexane phase.
-
Allow the phases to separate. The upper hexane layer contains the extracted DBCP.
-
Gas Chromatographic Analysis:
-
Injection: Carefully withdraw an aliquot (e.g., 2 µL) of the hexane extract using a microliter syringe and inject it into the gas chromatograph.[1]
-
Separation: The separation is typically achieved on a fused silica capillary column. The choice of the stationary phase is critical for resolving DBCP from other potential contaminants.
-
Detection: The eluting compounds are detected by an electron capture detector (ECD).
-
Quantification: The concentration of DBCP is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Pillar 2: Ensuring Trustworthiness: Confirmation and Quality Control
A single analytical run on one column is insufficient to definitively identify and quantify DBCP, especially at low concentrations or in complex matrices. A robust quality control (QC) program is the bedrock of data trustworthiness and inter-laboratory agreement.
Confirmatory Analysis: The Dual-Column Approach and GC/MS
To prevent false positives arising from co-eluting interferences, a confirmatory analysis is mandatory.[1][3] This is typically achieved by:
-
Dual-Column Confirmation: Analyzing the extract on a second, dissimilar gas chromatography column.[3] A compound that co-elutes with DBCP on the primary column is unlikely to do so on a column with a different stationary phase.
-
Gas Chromatography/Mass Spectrometry (GC/MS): When analyte concentrations are sufficiently high, GC/MS provides definitive identification based on the compound's unique mass spectrum.[4]
A Framework for Quality Control
A comprehensive QC protocol should include the following elements, with acceptance criteria established and consistently monitored:
-
Method Blanks: An analyte-free matrix processed through the entire analytical procedure to assess for contamination.
-
Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of DBCP to monitor the accuracy of the analytical process.
-
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Aliquots of a sample are spiked with a known amount of DBCP and analyzed to evaluate the effect of the sample matrix on the analytical method's performance.
-
Calibration Verification: Regular analysis of a calibration standard to ensure the instrument's response remains stable.
Pillar 3: Data Presentation and Visualization for Clear Comparison
To facilitate a clear and objective comparison of analytical performance, both within and between laboratories, data should be presented in a structured and transparent manner.
Quantitative Data Summary
The following table provides a template for summarizing key performance metrics for DBCP analysis. Laboratories should strive to meet or exceed these typical performance characteristics.
| Parameter | Method | Typical Value | Acceptance Criteria | Reference |
| Method Detection Limit (MDL) | EPA Method 8011 | 0.01 µg/L | Laboratory-specific, determined according to 40 CFR Part 136, Appendix B | [1] |
| Practical Quantitation Limit (PQL) | EPA Method 504.1 | 0.03 µg/L | Typically 3-5 times the MDL | [4] |
| Laboratory Control Sample (LCS) Recovery | EPA Method 8011 | 95-105% | 70-130% (example) | [1] |
| Matrix Spike (MS) Recovery | EPA Method 8011 | 90-110% | 70-130% (example) | [1] |
| Relative Percent Difference (RPD) for Duplicates | EPA Method 8011 | < 15% | ≤ 20% (example) | [1] |
Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the key workflows in DBCP analysis.
Caption: Workflow for DBCP analysis from sample preparation to quantification.
Caption: Logical flow for quality control validation in DBCP analysis.
Conclusion
Achieving inter-laboratory comparability in the analysis of 1,2-Dibromo-3-chloropropane is not a matter of chance, but a result of a systematic and disciplined approach to analytical science. By embracing standardized methods like microextraction GC-ECD, rigorously implementing and documenting a comprehensive quality control program, and ensuring definitive confirmation of results, laboratories can produce data that is not only accurate and precise but also comparable and defensible. This commitment to scientific integrity is fundamental to protecting public health and making informed environmental and developmental decisions.
References
-
U.S. Environmental Protection Agency. (1992). Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-chloropropane by Microextraction and Gas Chromatography. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Dichloropropenes. [Link]
-
International Programme on Chemical Safety. (1993). Environmental Health Criteria 146: 1,3-Dichloropropene, 1,2-Dichloropropane and Mixtures. [Link]
-
Thomason, I. J., & McKenry, M. V. (1974). Movement and fate of 1,3-dichloropropene and 1,2-dibromoethane in soil. Hilgardia, 42(11), 393-421. [Link]
-
Burow, K. R., et al. (1999). Evaluation of processes affecting 1,2-dibromo-3-chloropropane (DBCP) concentrations in ground water in the eastern San Joaquin Valley, California. U.S. Geological Survey Water-Resources Investigations Report 99-4059. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7280, 1,2-Dibromo-3-chloropropane. [Link]
-
ASTM International. (1998). Standard Test Method for 1,2-Dibromoethane and 1,2-Dibromo-3-Chloropropane in Water by Microextraction and Gas Chromatography (D5316-98). [Link]
-
National Environmental Methods Index. 1,2-Dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP), gas chromatography, microextraction. [Link]
-
American Public Health Association. Standard Methods for the Examination of Water and Wastewater, 6231 1,2-DIBROMOETHANE (EDB) AND 1,2-DIBROMO-3-CHLOROPROPANE (DBCP). [Link]
-
New Jersey Department of Environmental Protection. (2018). Summary of the California analytical study of 1,2,3-Trichloropropane (123Tcp) in drinking water. [Link]
-
Maryland Department of Health. (2020). SCOPE OF ACCREDITATION TO ISO/IEC 17025:2017. [Link]
-
International Agency for Research on Cancer. (1999). 1,2-Dibromo-3-chloropropane. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]
-
Kállai, M., & Veres, M. (2012). The Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, 51(6), 559-565. [Link]
-
Chebios. EPA Methods. [Link]
-
Kállai, M., & Veres, M. (2012). The Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, 51(6), 559-565. [Link]
-
Teledyne LABS. Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-Chloropropane (DBCP), 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography. [Link]
-
Shimadzu. (n.d.). Residual Solvent Analysis of Pharmaceuticals by Headspace GC-FID/MS Detector Splitting System. [Link]
-
Scribd. 8011 1,2-Dibromoethane and 1,2-Dibromo-3-3Cloropropane by Microextraction An Gas Chromatography. [Link]
Sources
A Comparative Guide to Precursors in Cyclopropanation Reactions: An In-Depth Analysis for the Research Scientist
For researchers, scientists, and professionals in drug development, the synthesis of cyclopropane rings is a critical endeavor. These three-membered carbocycles are integral structural motifs in a vast array of biologically active molecules and are key building blocks in organic synthesis. The choice of precursor for the C1 unit in a cyclopropanation reaction is paramount, directly influencing reaction efficiency, substrate scope, stereoselectivity, and overall safety.
This guide provides a comprehensive comparison of the efficacy of various precursors for cyclopropanation, with a special focus on the potential, and notable absence in the literature, of 1,2-Dibromo-2,3-dichloropropane. We will delve into the mechanistic underpinnings of established methods, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic strategies.
The Elusive Precursor: A Hypothetical Look at 1,2-Dibromo-2,3-dichloropropane
A thorough review of the scientific literature reveals a conspicuous absence of 1,2-Dibromo-2,3-dichloropropane as a precursor for cyclopropanation reactions. While its isomer, 1,2-dibromo-3-chloropropane (DBCP), has been documented as an intermediate in organic synthesis (though more notoriously as a now-banned pesticide), the specific utility of 1,2-Dibromo-2,3-dichloropropane in forming cyclopropane rings is not established.[1][2]
Based on its structure, one could hypothesize its potential reactivity. The presence of multiple halogen atoms suggests that it could, in principle, undergo dehalogenation to form a carbene or a carbenoid-like species, which could then react with an alkene.
Caption: Hypothetical pathway for cyclopropanation using 1,2-Dibromo-2,3-dichloropropane.
However, the lack of literature precedence suggests potential challenges:
-
Reactivity and Selectivity: The presence of both bromine and chlorine atoms at various positions could lead to a mixture of dehalogenation products and subsequent side reactions, making it a challenging substrate to control.
-
Availability and Cost: Compared to readily available and well-established precursors, 1,2-Dibromo-2,3-dichloropropane may not be as accessible or cost-effective for routine synthesis.[3]
-
Efficacy of Alternatives: The high efficiency and predictability of existing methods, which we will explore next, likely obviate the need for exploring such a complex polyhalogenated alkane.
Given the lack of empirical data, we will now turn our focus to the well-established and highly effective precursors used in modern organic synthesis.
A Comparative Analysis of Established Cyclopropanation Precursors
The following sections provide a detailed comparison of the most common and effective methods for cyclopropanation, focusing on the precursor for the C1 unit.
The Simmons-Smith Reaction: A Workhorse for Stereospecific Cyclopropanation
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[2][4] It utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[5]
Mechanism Overview:
Caption: Simplified workflow of the Simmons-Smith reaction.
Performance Characteristics:
| Parameter | Performance | Notes |
| Yield | Generally good to excellent (70-90%)[6] | Highly dependent on the substrate and reaction conditions. |
| Stereospecificity | Excellent | The stereochemistry of the starting alkene is retained in the cyclopropane product.[5] |
| Substrate Scope | Broad; tolerates a wide range of functional groups. | Particularly effective for allylic alcohols due to directing effects. |
| Safety | Safer than methods involving diazomethane. | Diiodomethane is a lachrymator and should be handled in a fume hood. |
| Cost | Moderate | Diiodomethane and the zinc-copper couple are more expensive than haloforms. |
Diazomethane: A Potent but Hazardous Precursor
Diazomethane (CH₂N₂) is a highly reactive precursor that can be used to generate the simplest carbene, methylene (:CH₂), for cyclopropanation.[5] This is typically achieved through photolysis or thermolysis.
Mechanism Overview:
Caption: Generation of methylene from diazomethane for cyclopropanation.
Performance Characteristics:
| Parameter | Performance | Notes |
| Yield | Can be high (up to 92-95%) but variable[7] | Often requires the use of a palladium catalyst to improve efficiency and selectivity.[7] |
| Stereospecificity | Good | The reaction is generally stereospecific, retaining the alkene geometry.[5] |
| Substrate Scope | Broad | Can react with a wide variety of alkenes. |
| Safety | EXTREMELY HAZARDOUS | Diazomethane is highly toxic and explosive. It should only be handled by experienced chemists with appropriate safety precautions.[5] |
| Cost | Low reagent cost, but high safety overhead. | The generation of diazomethane requires specific precursors and careful handling. |
Dihalocarbenes from Haloforms: A Cost-Effective Route to Halogenated Cyclopropanes
A common and cost-effective method for generating dihalocarbenes (:CX₂) involves the reaction of a haloform (CHX₃, where X = Cl, Br) with a strong base, such as potassium tert-butoxide.[5] These carbenes readily add to alkenes to form dihalogenated cyclopropanes.
Mechanism Overview:
Caption: Formation of a dichlorocyclopropane from chloroform.
Performance Characteristics:
| Parameter | Performance | Notes |
| Yield | Good to excellent | Yields are generally high for a variety of alkene substrates. |
| Stereospecificity | Excellent | The addition of the dihalocarbene is stereospecific.[8] |
| Substrate Scope | Broad | Reacts with a wide range of electron-rich and electron-poor alkenes. |
| Safety | Moderate | Haloforms are toxic and should be handled with care. The use of strong bases requires anhydrous conditions. |
| Cost | Low | Haloforms and common bases are inexpensive laboratory reagents. |
Modern Approaches: Photoredox Catalysis
In recent years, photoredox catalysis has emerged as a powerful tool for cyclopropanation, offering mild reaction conditions and unique reactivity.[9][10] These methods often use readily available C1 sources and a photocatalyst that, upon irradiation with visible light, initiates a radical-based cyclopropanation pathway.
Performance Characteristics:
| Parameter | Performance | Notes |
| Yield | Good to excellent (70-90% and higher)[10] | Highly dependent on the specific catalytic system and substrates. |
| Stereospecificity | Can be controlled | Stereoselectivity is often influenced by the catalyst and reaction conditions. |
| Substrate Scope | Expanding | A growing number of methods are being developed for various alkene classes. |
| Safety | Generally safer than high-energy methods. | Avoids the use of highly toxic or explosive reagents like diazomethane. |
| Cost | Variable | Photocatalysts can be expensive, but catalyst loading is typically low. |
Experimental Protocols
General Protocol for Simmons-Smith Cyclopropanation of an Alkene
Causality: This protocol utilizes the in situ generation of the zinc carbenoid, which then reacts in a concerted fashion with the alkene. The use of an inert atmosphere is crucial to prevent the reaction of the organozinc intermediate with atmospheric oxygen and moisture.
Self-Validation: The stereospecificity of the reaction serves as an internal validation. If the starting alkene has a defined stereochemistry (e.g., cis or trans), the product cyclopropane should retain that stereochemistry. Any deviation would indicate a non-concerted or alternative reaction pathway.
Procedure: [6]
-
To a stirred suspension of zinc-copper couple (2.0 eq.) in anhydrous diethyl ether under an argon atmosphere, add diiodomethane (2.0 eq.) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 30 minutes.
-
Cool the mixture to room temperature and add a solution of the alkene (1.0 eq.) in anhydrous diethyl ether.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Dihalocyclopropanation using a Haloform
Causality: This method relies on the deprotonation of the haloform by a strong, non-nucleophilic base to generate a trihalomethyl anion, which then undergoes alpha-elimination of a halide to form the dihalocarbene. The reaction is typically run at low temperatures to control the reactivity of the carbene.
Self-Validation: The formation of the dihalogenated cyclopropane is a clear indicator of the successful generation and trapping of the dihalocarbene. The absence of other major byproducts suggests the desired pathway is dominant.
Procedure: [11]
-
To a solution of the alkene (1.0 eq.) and chloroform (or bromoform) (1.5 eq.) in anhydrous dichloromethane, cooled to 0 °C under an argon atmosphere, add potassium tert-butoxide (1.5 eq.) portionwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by the addition of water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired dihalocyclopropane.
Conclusion
While the potential of 1,2-Dibromo-2,3-dichloropropane as a cyclopropanation precursor remains theoretically plausible, its practical application is undocumented and likely fraught with challenges related to selectivity and efficiency. In contrast, established methods such as the Simmons-Smith reaction, the use of diazomethane (with appropriate caution), and the generation of dihalocarbenes from haloforms offer robust, reliable, and well-characterized routes to a diverse range of cyclopropane derivatives. The emergence of photoredox catalysis further expands the synthetic chemist's toolkit with mild and innovative approaches.
For the practicing scientist, the selection of a cyclopropanation precursor should be guided by a thorough consideration of the desired product's structure, the functional group tolerance of the substrate, and the safety and cost implications of the chosen method. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively.
References
-
Ashenhurst, J. (2023). Cyclopropanation of Alkenes. In Master Organic Chemistry. Retrieved from [Link]
- Chiba, S., et al. (2006). Total Synthesis of (±)-Sordarin.
-
PubChem. (n.d.). 1,2-Dibromo-3-chloropropane. In PubChem Compound Summary. Retrieved January 23, 2026, from [Link]
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324.
-
PubChem. (n.d.). 1,2-Dibromo-2,3-dichloropropane. In PubChem Compound Summary. Retrieved January 23, 2026, from [Link]
- Molander, G. A., & Gormisky, P. E. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates. The Journal of Organic Chemistry, 73(19), 7481–7485.
- Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014). Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493.
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved January 23, 2026, from [Link]
- Young, I. S., et al. (2016). Development of a Scalable Synthesis of a Tricyclopropylamino Acid Derivative. Organic Process Research & Development, 20(4), 747–754.
- Tomilov, Y. V., Kostitsyn, A. B., Shulishov, E. V., & Nefedov, O. M. (1992). Cyclopropanation of Unsaturated Compounds with Diazomethane Generated in situ A New Efficient and Practical Route to Cyclopropane Derivatives.
- del Hoyo, A. M., & Suero, M. G. (2017). Photoredox-catalyzed Cyclopropanation of Michael Acceptors. European Journal of Organic Chemistry, 2017(10), 1337-1340.
-
Chemistry LibreTexts. (2024). 8.9: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved January 23, 2026, from [Link]
-
Australian Government Department of Health and Aged Care. (2022). 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.13: Cyclopropane Synthesis. Retrieved January 23, 2026, from [Link]
- Zefirov, N. S., et al. (2013). Transformations of gem-Dichloroarylcyclopropanes in the Reaction with NOCl·2SO3. Synthesis of 3-Aryl-5-chloroisoxazoles. Russian Journal of Organic Chemistry, 49(2), 186–194.
- Mochida, K., & Kikkawa, H. (1986). The Dehalogenation of Haloalkanes on SiO2-supported Metals. Bulletin of the Chemical Society of Japan, 59(1), 151-155.
-
Amar30657. (2018). Why does 1,3-dichloropropane not show stereoisomerism? Chemistry Stack Exchange. Retrieved from [Link]
- Lam, Y.-h., et al. (1998). Effect of oxygen on the dehalogenation of 1,2-Dibromo-3-chloropropane by cytochrome P450cam (CYP101). Biochemistry, 37(33), 11508-11517.
- Giri, R. et al. (2023).
-
Pharr, C. (2014, December 1). Addition of Carbenes to Alkenes [Video]. YouTube. [Link]
-
Gers-Panther, C. (2017, February 23). Cyclopropanation through Photoredox Catalysis. ChemistryViews. Retrieved from [Link]
-
Leslie, J. M. (2025, October 21). Addition of dichlorocarbene to an alkene example [Video]. YouTube. [Link]
- Löffler, D., et al. (2021). Dual C–Br Isotope Fractionation Indicates Distinct Reductive Dehalogenation Mechanisms of 1,2-Dibromoethane in Dehalococcoides- and Dehalogenimonas-Containing Cultures. Environmental Science & Technology, 55(13), 8820–8830.
- Nakamura, E., et al. (2000). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 122(19), 4606–4615.
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved January 23, 2026, from [Link]
- Milligan, J. A., et al. (2018). Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. Journal of the American Chemical Society, 140(27), 8529–8533.
-
Chemistry LibreTexts. (2020). 9.16: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Retrieved January 23, 2026, from [Link]
- Ben-David, I., et al. (2020). Reductive dehalogenation of 1,3-dichloropropane by a [Ni(tetramethylcyclam)]Br2-Nafion® modified electrode. Electrochimica Acta, 354, 136701.
- Li, Y., & Tang, W. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers.
- O'Brien, J. M., et al. (2019). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 25(48), 11213-11218.
- Kumar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6413.
Sources
- 1. 1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Dibromo-3-chloropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1,2-Dibromo-2,3-dichloropropane | C3H4Br2Cl2 | CID 144412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. m.mathnet.ru [m.mathnet.ru]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. advanceseng.com [advanceseng.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dibromo-3-chloropropane (DBCP)
Immediate Safety & Hazard Assessment: The "Why" Behind the Protocol
1,2-Dibromo-3-chloropropane (CAS # 96-12-8), commonly known as DBCP, is a chemical that demands the highest level of respect and caution in a laboratory setting. It is not merely a hazardous substance; it is a regulated, probable human carcinogen and a known reproductive toxin.[1][2] Improper handling and disposal can lead to severe health consequences, including sterility in males, and pose a significant threat to the environment.[1][2][3]
The procedures outlined in this guide are designed as a self-validating system to ensure personnel safety and regulatory compliance. The causality behind these stringent measures is the chemical's classification by multiple authoritative bodies. The U.S. Environmental Protection Agency (EPA) classifies DBCP as a Group B2, probable human carcinogen, and it is listed as "reasonably anticipated to be a human carcinogen" by the U.S. Department of Health and Human Services (DHHS).[1][2] Therefore, every step, from personal protective equipment (PPE) selection to final disposal, is predicated on minimizing all potential routes of exposure—inhalation, ingestion, and skin contact.[4]
Chemical Profile & Regulatory Framework
Understanding the properties of DBCP is fundamental to managing its risks. This dense, yellowish liquid is combustible and heavier than air, meaning its vapors can accumulate in low-lying areas.[5]
Table 1: Physical and Chemical Properties of 1,2-Dibromo-3-chloropropane
| Property | Value | Source |
| Appearance | Dense yellow or amber liquid with a pungent odor | OSHA[5] |
| State at STP | Liquid (Solidifies below 43°F / 6°C) | NIOSH[4] |
| Boiling Point | 384°F (195.5°C) | OSHA[5] |
| Flash Point | 170°F (76.7°C) (Open Cup) | OSHA[5] |
| Specific Gravity | 2.05 | OSHA[5] |
| Vapor Pressure | 0.8 mmHg | NIOSH[4] |
From a regulatory standpoint, DBCP is strictly controlled. Adherence to these regulations is not optional; it is a legal requirement.
Table 2: Regulatory Classifications and Exposure Limits
| Regulation / Classification | Value / Designation | Source |
| EPA Hazardous Waste Code | U066 | EPA[6][7] |
| EPA Carcinogen Group | B2 (Probable Human Carcinogen) | EPA[1] |
| IARC Classification | Group 2B (Possibly carcinogenic to humans) | IARC[2] |
| OSHA PEL (8-hr TWA) | 0.001 ppm (1 ppb) | OSHA[5] |
| CERCLA Reportable Quantity (RQ) | 1 pound (0.454 kg) | EPA[3][8] |
Pre-Disposal: Handling and Personal Protective Equipment (PPE)
The foundation of safe disposal is the prevention of exposure during handling and accumulation. Skin absorption is a primary route of exposure, making the selection of appropriate PPE critical.[4]
Mandatory PPE Protocol
-
Hand Protection : Wear heavy-duty, chemically resistant gloves (e.g., Viton® or laminate film). Double-gloving is recommended. Do not use latex or nitrile gloves as primary protection, as their breakthrough times for halogenated compounds can be insufficient.
-
Eye/Face Protection : Use chemical safety goggles and a full-face shield.[9]
-
Body Protection : A chemically resistant apron or lab coat is required. For larger quantities or in case of potential splashes, full chemical-resistant coveralls are necessary.
-
Respiratory Protection : All handling of open containers of DBCP must be conducted within a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available or for emergency response, a NIOSH-approved self-contained breathing apparatus (SCBA) is required.[4]
Standard Operating Procedure: Waste Disposal Workflow
Disposal of DBCP is governed by the Resource Conservation and Recovery Act (RCRA). As a U066-listed waste, it is prohibited from land disposal and must be treated, typically via incineration, at a licensed facility.[6][7][10]
Step 1: Waste Identification and Segregation
-
Action: Identify all waste streams containing DBCP, including pure unused product, reaction mixtures, contaminated labware (pipette tips, glassware), and spill cleanup materials.
-
Causality: DBCP is incompatible with chemically active metals like aluminum and magnesium.[4][9] It must be segregated from other waste streams to prevent dangerous reactions and cross-contamination.
Step 2: Containerization
-
Action: Use a dedicated, leak-proof, and chemically compatible container for all DBCP waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate. The container must be in good condition with no signs of damage.
-
Causality: Proper containerization is the primary method of preventing releases to the environment during storage and transport.
Step 3: Labeling
-
Action: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1,2-Dibromo-3-chloropropane"
-
EPA Waste Code: U066
-
The specific hazard characteristics: Toxic, Carcinogen
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
Causality: Accurate and complete labeling is a legal requirement under RCRA and ensures that all personnel, from lab staff to disposal technicians, are aware of the container's contents and associated dangers.
Step 4: Storage
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area. The area must be secure, well-ventilated, and have secondary containment to capture any potential leaks.
-
Causality: Secure storage prevents unauthorized access and secondary containment mitigates the impact of a primary container failure.
Step 5: Final Disposal
-
Action: Arrange for the pickup, transport, and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor. Never attempt to dispose of DBCP down the drain or in regular trash.
-
Causality: DBCP must be destroyed via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure its complete breakdown into less harmful components.[10] This is the only legally compliant and environmentally sound method for its disposal.
Emergency Protocols
Spill Response
-
Evacuate : Immediately alert others and evacuate the immediate area.
-
Isolate : Secure the area to prevent entry. If the spill is large, consider downwind evacuation of at least 100 meters (330 feet).[9]
-
Report : Contact your institution's EHS or emergency response team.
-
Cleanup (Trained Personnel Only) : Wearing full PPE, absorb the spill using a non-combustible material like sand or vermiculite.[9][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect & Dispose : Place all cleanup materials into a designated hazardous waste container and label it as U066 waste.[9][11]
Personnel Exposure
-
Inhalation : Move the individual to fresh air immediately. Seek medical attention.
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Visualized Disposal Workflow
The following diagram outlines the logical steps and decision points for the proper management and disposal of 1,2-Dibromo-3-chloropropane waste.
Caption: Workflow for the safe disposal of 1,2-Dibromo-3-chloropropane waste.
References
-
1,2-DIBROMO-3-CHLOROPROPANE. Occupational Safety and Health Administration (OSHA). [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk (ESSR). [Link]
-
EPA Hazardous Waste Codes (List). U.S. Environmental Protection Agency. [Link]
-
1,2-Dibromo-3-chloropropane (DBCP) ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
1,2-Dibromo-3-chloropropane (DBCP) Hazard Summary. U.S. Environmental Protection Agency (EPA). [Link]
-
1,2-Dibromo-3-chloropropane ToxFAQs. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
-
NIOSH Pocket Guide to Chemical Hazards: 1,2-Dibromo-3-chloropropane. Centers for Disease Control and Prevention (CDC). [Link]
-
List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation. [Link]
-
Public Health Statement: 1,2-Dibromo-3-chloropropane. Agency for Toxic Substances and Disease Registry (ATSDR), via GovInfo. [Link]
-
RCRA Waste Code Definitions. U.S. Environmental Protection Agency (EPA). [Link]
-
Material Safety Data Sheet: 1,2-DIBROMO-3-CHLOROPROPANE. Cleanchem Laboratories. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. davidborowski.com [davidborowski.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,2-Dibromo-3-chloropropane [cdc.gov]
- 5. 1,2-DIBROMO-3-CHLOROPROPANE | Occupational Safety and Health Administration [osha.gov]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. wku.edu [wku.edu]
- 8. govinfo.gov [govinfo.gov]
- 9. 1,2-DIBROMO-3-CHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
